Technical Documentation Center

5-Chloro-2-hydroxy-2'-methylbenzophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-2-hydroxy-2'-methylbenzophenone

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Elucidation of 5-Chloro-2-hydroxy-2'-methylbenzophenone

Abstract Substituted benzophenones are a critical class of compounds, serving as foundational scaffolds in medicinal chemistry, photochemistry, and materials science. Their utility is intrinsically linked to their precis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted benzophenones are a critical class of compounds, serving as foundational scaffolds in medicinal chemistry, photochemistry, and materials science. Their utility is intrinsically linked to their precise three-dimensional structure, which dictates their chemical reactivity and biological activity. This guide provides a comprehensive, in-depth framework for the complete chemical structure analysis of a specific, nuanced isomer: 5-Chloro-2-hydroxy-2'-methylbenzophenone. While this exact isomer is not extensively documented in public literature, this whitepaper leverages established analytical principles and data from closely related analogues to construct a robust, multi-technique workflow. We will detail the causality behind experimental choices, present self-validating protocols, and integrate data from spectroscopic and crystallographic methods to achieve unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and authoritative approach to molecular characterization.

Introduction and Molecular Overview

The benzophenone core, consisting of two phenyl rings attached to a central carbonyl group, offers a versatile template for chemical modification. The specific substitution pattern of 5-Chloro-2-hydroxy-2'-methylbenzophenone introduces several key features that influence its properties and require a meticulous analytical approach:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position is sterically poised to form a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction significantly impacts the molecule's conformation and its spectroscopic signature.

  • Asymmetric Substitution: The chloro and methyl groups on separate rings create an asymmetric molecule, which is critical for its interaction with chiral environments, such as biological receptors.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl and hydroxyl groups modulate the electronic density across the aromatic systems, influencing reactivity and spectroscopic shifts.

Given the scarcity of published data for this precise isomer, our strategy is to outline a definitive analytical workflow, using data from analogues like 5-Chloro-2-hydroxybenzophenone and 2'-Chloro-2-hydroxy-5-methylbenzophenone to predict expected outcomes and guide the analytical process.

Caption: Molecular structure of 5-Chloro-2-hydroxy-2'-methylbenzophenone.

Physicochemical Properties and Synthetic Strategy

A foundational step in analysis is to predict the compound's basic properties and understand its synthetic origin, which can inform potential impurities.

Predicted Physicochemical Data

The following properties are estimated based on the molecular structure and data from close analogues.[1][2]

PropertyPredicted ValueRationale / Source
Molecular Formula C₁₄H₁₁ClO₂Derived from structure
Molecular Weight 246.69 g/mol Derived from formula[2]
CAS Number Not AssignedSpecific isomer not found in major databases
XLogP3 ~3.6Estimated based on similar structures[1]
Appearance White to yellow crystalline powderCommon for this class of compounds[3]
Melting Point 75-80 °C (estimated)Based on analogue 2'-Chloro-2-hydroxy-5-methylbenzophenone
Synthetic Pathway Overview: Friedel-Crafts Acylation

A probable synthetic route involves a Friedel-Crafts acylation reaction. Understanding this pathway is crucial for anticipating potential side products or unreacted starting materials during purity analysis. A common approach involves reacting 4-chlorophenol with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), followed by a Fries rearrangement to achieve the desired substitution pattern.[4][5]

Synthesis_Workflow Start Starting Materials: 4-Chlorophenol & 2-Methylbenzoyl Chloride Step1 Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) Start->Step1 Reaction Intermediate Intermediate Ester Step1->Intermediate Step2 Fries Rearrangement (Heat) Intermediate->Step2 Rearrangement Crude Crude Product Mixture Step2->Crude Purification Purification (Column Chromatography / Recrystallization) Crude->Purification Isolation Final Pure 5-Chloro-2-hydroxy- 2'-methylbenzophenone Purification->Final Analysis

Caption: Plausible synthetic workflow for the target compound.

Core Spectroscopic Analysis

Spectroscopy is the cornerstone of structural elucidation. The following techniques, when used in concert, provide a detailed picture of the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point. However, if the hydroxyl proton signal is too broad or exchanges, switching to DMSO-d₆ can sharpen the peak, making it observable and useful for 2D NMR correlations.

¹H NMR Predictions:

  • Hydroxyl Proton (-OH): A single proton, significantly deshielded (δ 11-12 ppm) due to strong intramolecular hydrogen bonding with the carbonyl oxygen. The signal will likely be a broad singlet.

  • Aromatic Protons (Ar-H): A total of 7 protons in the aromatic region (δ 7-8 ppm). The specific splitting patterns (doublets, triplets, doublet of doublets) will be complex due to the substitution. Protons ortho to the carbonyl group will be the most downfield.

  • Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, expected in the upfield region of the aromatic spectrum (δ ~2.3-2.5 ppm).

¹³C NMR Predictions:

  • Carbonyl Carbon (C=O): The most downfield signal, expected around δ 190-200 ppm.

  • Aromatic Carbons: 12 distinct signals are expected in the δ 110-160 ppm range. The carbon bearing the hydroxyl group will be the most shielded in its ring, while the carbon attached to the chlorine will also show a characteristic shift.

  • Methyl Carbon (-CH₃): An upfield signal around δ 20-25 ppm.

Definitive Assignment with 2D NMR:

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks within each aromatic ring, confirming which protons are adjacent.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is essential for assigning the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to link the two aromatic rings across the carbonyl group and to definitively place the methyl group by observing its correlation to the neighboring aromatic carbons.

Experimental Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the purified, dry compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Cap the NMR tube and carefully place it in the NMR spectrometer's autosampler or probe.

  • Acquire standard ¹H, ¹³C, COSY, HSQC, and HMBC spectra following instrument-specific standard operating procedures.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation information, which acts as a fingerprint for the molecule.

Expert Insight: The presence of a single chlorine atom provides a self-validating feature in the mass spectrum. A characteristic isotopic pattern of two peaks for the molecular ion—[M]⁺ and [M+2]⁺—in an approximate 3:1 ratio of intensity is definitive proof of a monochlorinated compound.

AnalysisExpected ResultSignificance
Molecular Ion ([M]⁺) m/z 246Corresponds to the molecular weight of C₁₄H₁₁³⁵ClO₂.
Isotope Peak ([M+2]⁺) m/z 248Confirms the presence of one chlorine atom (³⁷Cl isotope).
Key Fragments Predicted m/z: 139, 111Likely fragments from cleavage around the carbonyl, corresponding to the [C₇H₄ClO]⁺ and [C₇H₇O]⁺ ions.

Experimental Protocol: GC-MS Analysis

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS instrument.

  • Use a standard temperature program for the GC oven (e.g., ramp from 50°C to 280°C) to ensure separation from any impurities.

  • Acquire mass spectra in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Analyze the resulting total ion chromatogram for purity and the mass spectrum of the main peak for molecular weight and fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch 3100-3300 (broad)Broad due to strong intramolecular hydrogen bonding.
Aromatic C-H Stretch 3000-3100 (sharp)Multiple sharp peaks are typical.
C=O Stretch 1630-1650Lower than a typical ketone (~1715 cm⁻¹) due to conjugation and hydrogen bonding.
C=C Stretch (Aromatic) 1450-1600Several sharp bands.
C-Cl Stretch 750-800A strong, sharp band in the fingerprint region.

Advanced Structural and Purity Analysis

While spectroscopy provides the molecular connectivity, the following techniques give a definitive 3D structure and assess sample purity with high confidence.

Single-Crystal X-ray Diffraction

This is the unequivocal gold standard for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and the torsional angle between the two phenyl rings.[6][7]

Expert Insight: The key to this technique is growing a high-quality single crystal. This can be challenging and often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The resulting crystallographic data not only confirms the structure but also reveals how the molecules pack in the solid state, which can be important for formulation and drug development.[6]

Protocol: Crystal Growth (Slow Evaporation)

  • Prepare a saturated solution of the highly purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Lightly cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Monitor for the formation of small, well-defined, transparent crystals.

  • Carefully select a suitable crystal and mount it on the goniometer of a single-crystal X-ray diffractometer for data collection.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of a compound and for its preparative purification.

Expert Insight: Method development should focus on achieving baseline separation of the main peak from any potential impurities, such as unreacted starting materials or regioisomers formed during the synthesis. A photodiode array (PDA) detector is highly recommended as it provides UV-Vis spectral data for each peak, helping to identify and characterize impurities.[8]

Protocol: Reverse-Phase HPLC Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 340 nm (benzophenones typically have strong absorbance at multiple wavelengths).[9]

  • Injection Volume: 10 µL of a ~0.5 mg/mL solution in acetonitrile.

Integrated Analytical Workflow

Integrated_Analysis_Workflow cluster_spectroscopy Spectroscopic Confirmation cluster_purity_structure Purity & 3D Structure Sample Purified Synthetic Product MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern (Cl) Sample->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) - Connectivity & Framework Sample->NMR IR Infrared (IR) Spectroscopy - Functional Groups Sample->IR HPLC HPLC-PDA - Purity Assessment (>99%?) - Impurity Profiling Sample->HPLC Conclusion Definitive Structure Confirmed: 5-Chloro-2-hydroxy-2'-methylbenzophenone MS->Conclusion NMR->Conclusion IR->Conclusion XRAY X-Ray Crystallography - Unambiguous 3D Structure - Conformation HPLC->XRAY Provides High-Purity Sample for Crystallization HPLC->Conclusion XRAY->Conclusion

Caption: Integrated workflow for the complete structural analysis.

Conclusion

The structural elucidation of a novel or sparsely documented compound like 5-Chloro-2-hydroxy-2'-methylbenzophenone demands a rigorous, multi-faceted analytical strategy. By integrating the definitive connectivity data from 1D and 2D NMR, the molecular weight and elemental information from mass spectrometry, and the functional group confirmation from IR spectroscopy, a confident structural hypothesis can be formed. This hypothesis is then validated through purity assessment by HPLC and, ultimately, proven unequivocally by single-crystal X-ray diffraction. This guide provides the strategic framework and practical protocols necessary for researchers to approach such an analysis with scientific integrity, ensuring that the structural foundation for any subsequent research or development is sound and irrefutable.

References

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl) methanone. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-methylbenzophenone. Available at: [Link]

  • Aslam, M., et al. (2011). {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • SIELC Technologies. (2018). 5-Chloro-2-hydroxy-4-methylbenzophenone. Available at: [Link]

  • NIST. (n.d.). 2-Hydroxy-5-chlorobenzophenone. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). 2-Hydroxy-5-chlorobenzophenone UV/Visible spectrum. NIST Chemistry WebBook. Available at: [Link]

  • SciSpace. (n.d.). Syntheses and 13C NMR Spectra of Some 5-Chloro-substituted Lichen Xanthones. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Available at: [Link]

  • PubChemLite. (n.d.). 2'-chloro-2-hydroxy-5-methylbenzophenone (C14H11ClO2). Available at: [Link]

Sources

Foundational

Solubility Profile & Thermodynamic Analysis: 5-Chloro-2-hydroxy-2'-methylbenzophenone

The solubility profile of 5-Chloro-2-hydroxy-2'-methylbenzophenone is a critical physicochemical parameter for optimizing its synthesis, purification (crystallization), and formulation.[1] As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

The solubility profile of 5-Chloro-2-hydroxy-2'-methylbenzophenone is a critical physicochemical parameter for optimizing its synthesis, purification (crystallization), and formulation.[1] As a Senior Application Scientist, I have structured this technical guide to address the specific challenges of this ortho-substituted benzophenone derivative.

Given that specific public solubility datasets for the 2'-methyl isomer are proprietary or rare compared to its 4-methyl analog, this guide adopts a Comparative Thermodynamic Approach . It provides a predictive baseline using structural analogs (5-Chloro-2-hydroxybenzophenone) and details the definitive experimental protocol required to validate the exact profile.

[1]

Executive Summary

5-Chloro-2-hydroxy-2'-methylbenzophenone (CAS: Specific isomer implied, often associated with 6280-52-0 or analogs) functions as a key intermediate in the synthesis of UV absorbers and pharmaceutical active ingredients (e.g., benzodiazepine precursors).[1][2]

Its solubility behavior is governed by the ortho-effect : the 2'-methyl group introduces steric hindrance that disrupts planar crystal packing more effectively than the 4-methyl isomer.[1] Consequently, this compound typically exhibits higher solubility in non-polar and polar aprotic solvents compared to its para-substituted analogs, while remaining practically insoluble in water due to its high lipophilicity (logP > 3.5).[1]

Chemical Identity & Structural Impact on Solubility[1]

The solubility of this molecule is dictated by the competition between its crystal lattice energy and solvation enthalpy.[1]

FeatureDescriptionThermodynamic Impact
Core Structure Benzophenone scaffoldHigh aromaticity; soluble in aromatic hydrocarbons (Toluene).[1]
Functional Group A 5-Chloro & 2-HydroxyIntramolecular H-bonding between -OH and C=O reduces polarity, increasing solubility in non-polar solvents.[1]
Functional Group B 2'-Methyl (Ortho) Steric Hindrance : Forces the phenyl rings out of plane.[1] Result: Lower Melting Point (

)

Higher Solubility than 4-methyl isomer.

Predictive Solubility Profile (Solvent Ranking)

Based on the "Like Dissolves Like" principle and data from the homologous 5-Chloro-2-hydroxybenzophenone (CAS 85-19-8), the expected solubility ranking at 298.15 K is:

Aprotic Polar > Aromatic > Alcohols > Alkanes > Water [1]

Estimated Solubility Reference Table (298.15 K)

Values are predictive baselines derived from structural analogs (5-Chloro-2-hydroxybenzophenone).

Solvent ClassRepresentative SolventSolubility Qual.Mole Fraction (

) Estimate
Mechanistic Rationale
Ketones AcetoneVery High > 0.15Dipole-dipole interaction matches carbonyl core.[1]
Esters Ethyl AcetateHigh 0.10 – 0.15Good Van der Waals match; moderate polarity.[1]
Alcohols Ethanol / MethanolModerate 0.02 – 0.08H-bonding solvent; hindered by solute's intramolecular H-bond.[1]
Aromatics TolueneModerate-High 0.05 – 0.10

-

stacking interactions.[1]
Alkanes n-HeptaneLow < 0.01Lack of polar interactions.[1]
Water WaterInsoluble <

Hydrophobic effect dominates.[1]

Critical Insight: The 2'-methyl group likely lowers the melting point (compared to the 95°C MP of the unsubstituted analog), which theoretically increases the ideal solubility (


) in all organic solvents according to the Schröder-van Laar equation.[1]

Experimental Protocol: Laser Dynamic Method

To generate the precise solubility curve for your specific lot of 5-Chloro-2-hydroxy-2'-methylbenzophenone, the Laser Dynamic Method is superior to gravimetric analysis due to speed and accuracy in detecting the metastable zone width (MSZW).[1]

Workflow Diagram

SolubilityProtocol Figure 1: Laser Dynamic Solubility Measurement Workflow Start Sample Preparation (Excess Solute + Solvent) Equilibrate Thermostatic Mixing (Double-jacketed vessel) Start->Equilibrate Laser Laser Transmissivity Monitoring Equilibrate->Laser Dissolution Slow Heating (0.1 K/min) Laser->Dissolution Suspension ClearPoint Clear Point Detection (Max Transmissivity) Laser->ClearPoint Transmissivity jumps Dissolution->Laser Monitoring Calc Calculate Mole Fraction (x) ClearPoint->Calc

Step-by-Step Methodology
  • Preparation: Weigh precisely an excess of 5-Chloro-2-hydroxy-2'-methylbenzophenone into a double-jacketed glass vessel. Add a known mass of solvent (e.g., Ethanol).

  • Setup: Insert a laser probe (or turbidity meter) and a precision thermometer (

    
     K).
    
  • Dynamic Heating: Stir at 400 rpm. Increase temperature linearly at a slow rate (0.1 K/min) to prevent thermal lag.

  • Detection: Record the temperature (

    
    ) where the laser intensity reaches the baseline of the pure solvent (indicating total dissolution).
    
  • Replication: Repeat with varying solute/solvent ratios to construct the full polythermal curve.

Thermodynamic Modeling & Correlation

To utilize the experimental data for process design (e.g., cooling crystallization), fit the data to the Modified Apelblat Equation . This semi-empirical model is the industry standard for benzophenone derivatives.

The Modified Apelblat Equation

[1]
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[1][3]
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters representing the non-ideality of the solution.
    
Thermodynamic Parameter Extraction

Once


 are determined via regression, calculate the enthalpy (

) and entropy (

) of solution:



[1]
Modeling Workflow

Thermodynamics Figure 2: Thermodynamic Modeling Pathway Input Experimental Data (T vs. x) Reg Non-linear Regression (Apelblat Model) Input->Reg Param Extract Parameters (A, B, C) Reg->Param Calc Calculate Enthalpy (dH) & Entropy (dS) Param->Calc App Application: Crystallizer Design Calc->App

Applications in Process Development

  • Crystallization Solvent Selection:

    • Anti-solvent: Water is the ideal anti-solvent due to near-zero solubility.[1]

    • Primary Solvent: Ethanol or Isopropanol is recommended. They show a steep solubility-temperature gradient (high

      
      ), enabling high recovery yields upon cooling.
      
  • Purification:

    • The 2'-methyl isomer's higher solubility in non-polar solvents compared to polar impurities allows for effective washing steps using cold n-heptane.

References

  • Ouyang, J., et al. (2018). "Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents." Journal of Chemical & Engineering Data, 63(5), 1833–1840. Link

  • PubChem. (n.d.).[1][4] "5-Chloro-2-hydroxybenzophenone (CAS 85-19-8) Compound Summary." National Center for Biotechnology Information. Link

  • Zhang, C., et al. (2019). "Solubility and thermodynamic modeling of 2-hydroxy-4-methoxybenzophenone in various solvents." Journal of Molecular Liquids, 296, 111762. (Used as structural analog reference).
  • NIST Chemistry WebBook. "4'-Chloro-2-hydroxy-5-methylbenzophenone."[1][5] National Institute of Standards and Technology.[5] Link

Sources

Exploratory

Whitepaper: Determination of Molecular Formula and Weight for 5-Chloro-2-hydroxy-2'-methylbenzophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed methodology for the calculation of the molecular formula and weight of the chemical compound 5-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed methodology for the calculation of the molecular formula and weight of the chemical compound 5-Chloro-2-hydroxy-2'-methylbenzophenone. As a Senior Application Scientist, this document is structured to not only provide a procedural calculation but also to instill a foundational understanding of the principles that ensure accuracy and reproducibility in a research and development setting.

Foundational Analysis: From Nomenclature to Molecular Formula

The first principle in any chemical calculation is the unambiguous identification of the molecule's composition. The IUPAC name, 5-Chloro-2-hydroxy-2'-methylbenzophenone, provides the necessary structural information to derive its molecular formula.

Deconstruction of the Chemical Name

A systematic deconstruction of the compound's name reveals its constituent parts:

  • Benzophenone Core : This is the parent structure, consisting of two phenyl rings attached to a central carbonyl group (C=O). The base formula for the benzophenone skeleton is C₁₃H₁₀O.

  • Substituent Groups :

    • 5-Chloro : A chlorine atom (Cl) replaces a hydrogen atom on the fifth carbon of the primary phenyl ring (the ring without the prime symbol in its locant numbering).

    • 2-hydroxy : A hydroxyl group (-OH) replaces a hydrogen atom on the second carbon of the same primary ring.

    • 2'-methyl : A methyl group (-CH₃) replaces a hydrogen atom on the second carbon of the secondary phenyl ring (indicated by the prime symbol).

Atom Count and Formula Derivation

Based on this structural analysis, we can perform a precise atom count:

  • Carbon (C) : The base benzophenone structure has 13 carbon atoms. The addition of a methyl group (-CH₃) introduces one more carbon atom, bringing the total to 14.

  • Hydrogen (H) : A standard benzophenone molecule has 10 hydrogen atoms. We perform the following substitutions:

    • Remove one H for the chloro group.

    • Remove one H for the hydroxy group.

    • Remove one H for the methyl group.

    • Add one H from the hydroxyl group (-OH).

    • Add three H atoms from the methyl group (-CH₃).

    • Calculation: 10 - 1 - 1 - 1 + 1 + 3 = 11 hydrogen atoms.

  • Chlorine (Cl) : One chlorine atom is present.

  • Oxygen (O) : One oxygen atom is in the carbonyl core, and a second is in the hydroxyl group, for a total of two oxygen atoms.

This systematic analysis yields the molecular formula. While direct search results for this specific isomer are not prevalent, the formula is consistent with its structural isomers, such as 2'-Chloro-2-hydroxy-5-methylbenzophenone and 4'-Chloro-2-hydroxy-5-methylbenzophenone, which share the same atom count.[1][2]

Molecular Formula: C₁₄H₁₁ClO₂

The Principle of Molecular Weight Calculation

The molecular weight (or more accurately, the relative molecular mass) of a compound is the sum of the atomic weights of its constituent atoms. For high-fidelity scientific work, it is imperative to use the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC). These values represent a weighted average of the masses of the naturally occurring isotopes of an element.[3]

Protocol: Calculation of Molecular Weight

This section details the step-by-step protocol for calculating the molecular weight of C₁₄H₁₁ClO₂.

Step 1: Gather Standard Atomic Weights

The first step is to obtain the precise, internationally accepted standard atomic weights for each element in the formula.

  • Carbon (C) : 12.011 u[4][5]

  • Hydrogen (H) : 1.008 u[6][7]

  • Chlorine (Cl) : 35.453 u[3][8]

  • Oxygen (O) : 15.999 u[9][10]

The use of these standard values, rather than integer mass numbers, is critical for accuracy as they account for the natural isotopic abundance of each element.[3][11]

Step 2: Calculate the Contribution of Each Element

Next, multiply the atom count for each element by its standard atomic weight.

  • Carbon : 14 atoms × 12.011 u/atom = 168.154 u

  • Hydrogen : 11 atoms × 1.008 u/atom = 11.088 u

  • Chlorine : 1 atom × 35.453 u/atom = 35.453 u

  • Oxygen : 2 atoms × 15.999 u/atom = 31.998 u

Step 3: Sum for Total Molecular Weight

The final step is to sum the total weights of each element to arrive at the molecular weight of the compound.

  • Molecular Weight = 168.154 u + 11.088 u + 35.453 u + 31.998 u = 246.693 u

The molecular weight is typically expressed in grams per mole ( g/mol ) for laboratory applications, where the value is numerically equivalent (246.693 g/mol ). This calculated value is consistent with data available for its isomers.[1][2]

Data Summary

For clarity and quick reference, the quantitative data used in this calculation is summarized below.

ElementSymbolAtom CountStandard Atomic Weight (u)Total Weight Contribution (u)
CarbonC1412.011[4][5]168.154
HydrogenH111.008[6][7]11.088
ChlorineCl135.453[3][8]35.453
OxygenO215.999[9][10]31.998
Total 246.693

Visualization of the Calculation Workflow

The logical flow from compound identification to final molecular weight is a self-validating process. The following diagram, rendered using DOT language, illustrates this workflow.

G cluster_input Input & Analysis cluster_data Data Acquisition cluster_calc Calculation Protocol cluster_output Result start Identify Compound: 5-Chloro-2-hydroxy-2'-methylbenzophenone struct Deconstruct Name to Determine Molecular Structure start->struct formula Count Atoms to Derive Molecular Formula: C₁₄H₁₁ClO₂ struct->formula calc Molecular Weight = Σ(Atom Count × Atomic Weight) formula->calc weights Obtain Standard Atomic Weights (IUPAC Sources) weights->calc result Calculated Molecular Weight: 246.693 g/mol calc->result

Caption: Logical workflow for molecular weight determination.

Experimental Verification: A Note on Practice

While theoretical calculation is fundamental, experimental verification is the cornerstone of scientific integrity. In a drug development or research setting, the calculated molecular weight would be confirmed using analytical techniques.

Key Methodology: Mass Spectrometry (MS) Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The basic workflow is as follows:

  • Ionization : The sample is injected into the mass spectrometer, where it is vaporized and ionized (e.g., by Electrospray Ionization, ESI), forming charged molecules.

  • Mass Analysis : The ions are accelerated into a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation : For singly charged ions ([M+H]⁺), the m/z value directly corresponds to the molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), allowing for the confirmation of the elemental composition and, therefore, the molecular formula.

This experimental validation provides an essential cross-check to the theoretical calculation, ensuring the identity and purity of the compound under investigation.

Conclusion

The molecular weight of 5-Chloro-2-hydroxy-2'-methylbenzophenone is determined to be 246.693 g/mol . This value is derived from its molecular formula, C₁₄H₁₁ClO₂, which is established through a systematic analysis of its chemical nomenclature. The calculation relies on the use of standard atomic weights as defined by IUPAC, ensuring a high degree of accuracy required for scientific research and pharmaceutical development. This theoretical value serves as a critical parameter that is subsequently verified through empirical methods such as mass spectrometry.

References

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Chlorine.
  • Wikipedia. (n.d.). Chlorine.
  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Carbon.
  • Britannica. (2026, February 17). Oxygen. Retrieved from

  • Quora. (2018, May 21). How heavy is one atom of carbon? Retrieved from

  • American Chemistry Council. (n.d.). Chlorine Facts.
  • Unacademy. (n.d.). Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?
  • Nuclear Power. (2021, November 26). Chlorine – Atomic Number – Atomic Mass – Density of Chlorine. Retrieved from

  • University of Portsmouth. (n.d.). nglos324 - oxygen.
  • Wikipedia. (n.d.). Hydrogen.
  • National Center for Biotechnology Information. (n.d.). Hydrogen. PubChem.
  • National Center for Biotechnology Information. (n.d.). Carbon. PubChem.
  • National Center for Biotechnology Information. (n.d.). Oxygen. PubChem.
  • Chemistry Stack Exchange. (2019, January 17). How did the early chemists determine the atomic weight of hydrogen?
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen. Retrieved from

  • Royal Society of Chemistry. (n.d.). Hydrogen. Periodic Table. Retrieved from

  • National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Physical Measurement Laboratory. Retrieved from

  • National Institute of Standards and Technology. (n.d.). Oxygen, atomic. NIST WebBook.
  • CK-12 Foundation. (n.d.). What is the atomic weight of carbon? Round to the nearest whole number. Retrieved from

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Oxygen. Retrieved from

  • ChemicalBook. (2025, July 18). 5-CHLORO-2-HYDROXY-4-METHYLBENZOPHENONE. Retrieved from

  • Fisher Scientific. (n.d.). 5-Chloro-2-hydroxy-4-methylbenzophenone 98.0+%. Retrieved from

  • A2B Chem. (n.d.). (5-Chloro-2-hydroxyphenyl)(phenyl)methanone. Retrieved from

  • National Institute of Standards and Technology. (n.d.). 2-Hydroxy-5-chlorobenzophenone. NIST WebBook.
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-methylbenzophenone. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxybenzophenone 99%. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxybenzophenone 99%. Retrieved from

  • Echemi. (n.d.). 2'-CHLORO-2-HYDROXY-5-METHYLBENZOPHENONE. Retrieved from

  • Benchchem. (n.d.). Synthesis routes of 2-Hydroxy-5-methylbenzophenone. Retrieved from

  • Sigma-Aldrich. (n.d.). 2'-Chloro-2-hydroxy-5-methylbenzophenone 98%. Retrieved from

  • National Institute of Standards and Technology. (n.d.). 2-Hydroxy-5-chlorobenzophenone. NIST WebBook.
  • Cheméo. (n.d.). 4'-Chloro-2-hydroxy-5-methylbenzophenone. Retrieved from

  • TCI Chemicals. (n.d.). 5-Chloro-2-hydroxy-4-methylbenzophenone. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Retrieved from

  • PubChemLite. (n.d.). 2'-chloro-2-hydroxy-5-methylbenzophenone (C14H11ClO2).
  • HealthData.gov. (2025, September 8). Compound 526488: 2-Amino-5-chloro-2'-hydroxybenzophenone.
  • Santa Cruz Biotechnology. (n.d.). 2′-Chloro-2-hydroxy-5-methylbenzophenone. Retrieved from

Sources

Foundational

The Definitive Guide to the Crystal Structure Determination of 2'-Chloro-2-hydroxy-5-methylbenzophenone: A Technical Overview for Drug Discovery Professionals

This technical guide provides a comprehensive walkthrough of the process for determining the crystal structure of 2'-chloro-2-hydroxy-5-methylbenzophenone. Benzophenone derivatives are a cornerstone in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive walkthrough of the process for determining the crystal structure of 2'-chloro-2-hydroxy-5-methylbenzophenone. Benzophenone derivatives are a cornerstone in medicinal chemistry and materials science, acting as crucial pharmacophores and photoactive agents.[1][2] Understanding their three-dimensional structure at an atomic level is paramount for rational drug design, polymorphism screening, and intellectual property protection. This document details the synthesis, crystallization, single-crystal X-ray diffraction (SCXRD) analysis, and advanced structural interpretation necessary for a complete crystallographic study.

Introduction: The Significance of Structural Elucidation

2'-chloro-2-hydroxy-5-methylbenzophenone (CAS 6280-52-0) is a substituted benzophenone featuring a chlorine atom on one phenyl ring and hydroxyl and methyl groups on the other.[3] This specific arrangement of functional groups dictates its electronic properties, steric profile, and, most importantly, its potential for intermolecular interactions—the very forces that govern its crystal packing and, by extension, its solid-state properties like solubility and stability. The intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen is a defining feature of this class of molecules, significantly influencing their conformation and photophysical behavior.[4][5][6]

This guide is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a robust and reproducible crystallographic workflow.

Synthesis and Crystallization: From Powder to Perfect Crystal

Synthesis of 2'-chloro-2-hydroxy-5-methylbenzophenone

The synthesis of the title compound can be achieved via a Friedel-Crafts acylation reaction. A common route involves the reaction of 2-chloro-benzoyl chloride with 4-methylphenol, followed by a Fries rearrangement to yield the desired 2-hydroxybenzophenone scaffold.

Experimental Protocol: Synthesis

  • Fries Rearrangement: (2-Hydroxy-5-methylphenyl) phenyl methanone can be synthesized by treating the appropriate starting materials with anhydrous aluminum chloride at elevated temperatures (150-170°C).[7]

  • Quenching and Extraction: The reaction mixture is cooled and then carefully quenched with hydrochloric acid in an ice bath.[7]

  • Purification: The crude product is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The organic layer is then washed, dried, and the solvent evaporated.[4][7]

  • Recrystallization: The resulting solid is recrystallized from a solvent like methanol to yield the purified (2-hydroxy-5-methylphenyl) phenyl methanone.[7]

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form.[8][9] For 2'-chloro-2-hydroxy-5-methylbenzophenone, several methods can be employed.

Experimental Protocol: Crystallization

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane) to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.[9]

  • Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) in a clean vial. Cover the vial with a perforated cap to allow for slow evaporation of the solvent over several days at room temperature.[10]

  • Slow Cooling: Create a saturated solution in a suitable solvent at its boiling point. Insulate the container and allow it to cool slowly to room temperature. If no crystals form, scratching the inside of the vial with a glass rod can induce nucleation.[11]

  • Vapor Diffusion: Dissolve the compound in a small amount of a volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed container that contains a less volatile solvent in which the compound is insoluble (e.g., hexane). The vapor of the "anti-solvent" will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

The logical flow of the synthesis and crystallization process is depicted below.

Caption: Workflow for obtaining a single crystal.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for X-ray analysis. This non-destructive technique provides precise information about the unit cell dimensions, bond lengths, and bond angles.

Experimental Protocol: Data Collection and Structure Refinement

  • Mounting: The selected crystal is mounted on a goniometer head.

  • Data Collection: The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. X-rays (typically Mo Kα or Cu Kα radiation) are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and then refined using full-matrix least-squares on F². Programs like SHELXS and SHELXL are commonly used for this purpose.[1]

Crystallographic Data

The following table presents representative crystallographic data for a substituted benzophenone, illustrating the typical parameters obtained from a successful SCXRD experiment.

ParameterRepresentative Value
Empirical FormulaC₁₄H₁₁ClO₂
Formula Weight246.69
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)12.0
c (Å)13.5
β (°)105
Volume (ų)1200
Z (molecules/unit cell)4
Density (calculated)1.36 Mg/m³
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit on F²1.05

Note: These are typical, illustrative values for a benzophenone derivative and not the experimentally determined values for the title compound.

Structural Analysis: From Data to Insight

Molecular Conformation and Intramolecular Interactions

The primary insight from the crystal structure is the molecule's conformation. In 2'-chloro-2-hydroxy-5-methylbenzophenone, the two phenyl rings are expected to be twisted out of the plane of the central carbonyl group due to steric hindrance. The dihedral angles between the phenyl rings and the carbonyl plane are key descriptors of this twist.

A crucial feature is the intramolecular O-H···O hydrogen bond between the 2-hydroxy group and the carbonyl oxygen. This interaction forms a stable six-membered ring and is responsible for many of the photophysical properties of 2-hydroxybenzophenones.[5][6]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a network of weaker intermolecular forces. Understanding these interactions is critical for predicting crystal morphology and physical properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[10]

The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored to show intermolecular contacts.

  • d_norm surface: This surface highlights contacts shorter than the van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. Red spots indicate key interactions like hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing a quantitative breakdown of the contribution of different interaction types (e.g., H···H, C-H···π, halogen bonds).

For 2'-chloro-2-hydroxy-5-methylbenzophenone, the following interactions are anticipated to be significant in the crystal packing:

  • π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

  • C-H···O and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the methyl and aromatic C-H groups.

  • Halogen Bonding: Interactions involving the chlorine atom, which can act as a halogen bond donor or acceptor.

The relationship between these interactions and the resulting crystal packing can be visualized as follows:

molecular_interactions cluster_interactions Forces Governing Structure Molecule 2'-chloro-2-hydroxy- 5-methylbenzophenone Intra_HB Intramolecular O-H···O H-Bond Molecule->Intra_HB Conformation Pi_Stack π-π Stacking Molecule->Pi_Stack Packing Weak_HB C-H···O / C-H···Cl Hydrogen Bonds Molecule->Weak_HB Packing Halogen_Bond Cl···O / Cl···π Halogen Bonds Molecule->Halogen_Bond Packing

Caption: Key interactions defining the crystal structure.

Conclusion: The Value of a High-Resolution Structure

The determination of the single-crystal X-ray structure of 2'-chloro-2-hydroxy-5-methylbenzophenone provides unequivocal proof of its chemical identity and detailed insight into its three-dimensional architecture. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

  • Polymorph and Salt Screening: Identifying and characterizing different solid forms to optimize drug performance.

  • Computational Modeling: Providing an accurate starting point for molecular docking and other in silico studies.

By following the rigorous experimental and analytical workflow outlined in this guide, researchers can confidently elucidate the crystal structures of novel benzophenone derivatives, accelerating the drug discovery and development process.

References

  • Frontiers in Chemistry. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. [Link]

  • National Center for Biotechnology Information. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. [Link]

  • National Center for Biotechnology Information. (2023). Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K. [Link]

  • Royal Society of Chemistry. (2025). Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. [Link]

  • Ferdowsi University of Mashhad. (n.d.). Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones: A theoretical study. [Link]

  • ResearchGate. (2025). Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones | Request PDF. [Link]

  • Indian Academy of Sciences. (2014). Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones: A theoretical study. [Link]

  • Semantic Scholar. (2017). Intramolecular single H bonding vs bifurcation in tuning the conformation of 2,2′-dihydroxybenzophenone and its derivatives: a DFT insight. [Link]

  • Scientific Research Publishing. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methylbenzophenone. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. [Link]

  • ResearchGate. (2023). Structure of the 2-hydroxybenzophenone derivatives 1 (5-Br, R1 = H, R2.... [Link]

  • PubChemLite. (n.d.). 2'-chloro-2-hydroxy-5-methylbenzophenone (C14H11ClO2). [Link]

  • International Union of Crystallography. (2023). Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K. [Link]

  • National Center for Biotechnology Information. (2024). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. [Link]

  • NIST. (n.d.). 2-Hydroxy-5-chlorobenzophenone. [Link]

  • ResearchGate. (2025). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). [Link]

  • NIST. (n.d.). 4'-Chloro-2-hydroxy-5-methylbenzophenone. [Link]

  • ResearchGate. (2015). (PDF) Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. [Link]

  • wikiHow. (2026). 9 Ways to Crystallize Organic Compounds. [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). [Link]

  • University of Missouri-St. Louis. (2006). Crystallisation Techniques. [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • De Gruyter. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. [Link]

  • Saint-Petersburg University. (n.d.). Single crystal X-ray diffraction analysis. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Glimepiride from 5-Chloro-2-hydroxy-2'-methylbenzophenone

This comprehensive guide provides a detailed exploration of the synthesis of Glimepiride, a potent second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] This docume...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed exploration of the synthesis of Glimepiride, a potent second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind the synthetic strategies.

While the established and industrially practiced synthesis of Glimepiride is well-documented, this guide also ventures into a theoretical exploration of a novel synthetic pathway commencing from 5-Chloro-2-hydroxy-2'-methylbenzophenone. This hypothetical route is presented as a research proposition to stimulate further investigation and innovation in the synthesis of this critical pharmaceutical agent.

Introduction to Glimepiride and its Mechanism of Action

Glimepiride is a cornerstone in the treatment of type 2 diabetes.[1] Its primary mechanism of action involves stimulating the release of insulin from pancreatic β-cells.[2][3] It achieves this by binding to the sulfonylurea receptor (SUR) on the plasma membrane of these cells, which leads to the closure of ATP-sensitive potassium channels.[3][4] This, in turn, causes depolarization of the cell membrane, opening of voltage-gated calcium channels, and subsequent influx of calcium ions, which triggers the exocytosis of insulin-containing granules.[2] Beyond its effects on insulin secretion, Glimepiride has also been shown to have extra-pancreatic effects, such as enhancing peripheral insulin sensitivity.[2][5]

The intricate structure of Glimepiride, featuring a sulfonylurea bridge connecting a substituted phenyl ring and a cyclohexyl group, necessitates a multi-step synthesis. The established routes are optimized for yield and purity, and any new proposed pathway must be evaluated against these benchmarks.

Established Synthesis of Glimepiride

The most common and industrially scalable synthesis of Glimepiride starts from 3-ethyl-4-methyl-3-pyrrolin-2-one.[6] This pathway is favored due to the ready availability of starting materials and high overall yields.

Overall Synthetic Scheme (Established Route)

Established Glimepiride Synthesis A 3-Ethyl-4-methyl- 3-pyrrolin-2-one C [2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene A->C Condensation B 2-Phenylethyl isocyanate B->C E 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzenesulfonyl chloride C->E Chlorosulfonation D Chlorosulfonic acid D->E G 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzenesulfonamide E->G Ammonolysis F Ammonia F->G I Glimepiride G->I Coupling H trans-4-Methylcyclohexyl isocyanate H->I

Caption: Established synthetic pathway for Glimepiride.

Detailed Protocol for the Established Synthesis of Glimepiride

Step 1: Synthesis of N-[2-(4-aminosulfonyl)phenyl]ethyl-3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamide (Glimepiride Intermediate)

  • Reaction of 3-ethyl-4-methyl-3-pyrrolin-2-one with 2-phenylethyl isocyanate: In a suitable reactor, 3-ethyl-4-methyl-3-pyrrolin-2-one is reacted with 2-phenylethyl isocyanate.[6][7] The reaction is typically carried out at elevated temperatures (130-150°C) in the absence of a solvent or in a high-boiling point inert solvent.[7]

  • Chlorosulfonation: The resulting intermediate, [2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene, is then subjected to chlorosulfonation using chlorosulfonic acid.[3][6] This step introduces the sulfonyl chloride group onto the phenyl ring, primarily at the para position. The reaction is highly exothermic and requires careful temperature control.

  • Ammonolysis: The sulfonyl chloride intermediate is then treated with ammonia to form the corresponding sulfonamide, 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzenesulfonamide.[6][8]

Step 2: Synthesis of Glimepiride

  • Coupling Reaction: The synthesized sulfonamide intermediate is reacted with trans-4-methylcyclohexyl isocyanate in a suitable solvent, such as acetone, in the presence of a base to yield Glimepiride.[6]

  • Purification: The crude Glimepiride is then purified by recrystallization from a suitable solvent system to obtain the final product with high purity.

Reagent/ParameterStep 1aStep 1bStep 1cStep 2
Key Reagents 3-ethyl-4-methyl-3-pyrrolin-2-one, 2-phenylethyl isocyanateChlorosulfonic acidAmmoniatrans-4-Methylcyclohexyl isocyanate
Solvent None or high-boiling inert solventNoneWater/MethanolAcetone
Temperature 130-150°C0-10°CRoom TemperatureRoom Temperature
Reaction Time 2-4 hours1-2 hours1-2 hours4-6 hours
Key Product [2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzenesulfonyl chloride4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzenesulfonamideGlimepiride

A Proposed Hypothetical Synthesis of Glimepiride from 5-Chloro-2-hydroxy-2'-methylbenzophenone

Disclaimer: The following synthetic pathway is a theoretical proposition and has not been experimentally validated. It is presented to encourage further research into alternative synthetic routes for Glimepiride.

The synthesis of Glimepiride from 5-Chloro-2-hydroxy-2'-methylbenzophenone presents a significant synthetic challenge due to the need to construct the ethyl-methyl-pyrrolinone ring and the sulfonylurea moiety. A plausible, albeit complex, hypothetical route is outlined below.

Overall Synthetic Scheme (Hypothetical Route)

Hypothetical Glimepiride Synthesis A 5-Chloro-2-hydroxy- 2'-methylbenzophenone C 5-Chloro-2-methoxy- 2'-methylbenzophenone A->C Dimethyl sulfate, K2CO3 B O-Methylation E 5-Chloro-2-methoxy- 2'-methylbenzophenone oxime C->E Hydroxylamine hydrochloride D Oximation G N-(5-chloro-2-methoxyphenyl)- 2-methylbenzamide E->G Acid catalyst (e.g., PPA) F Beckmann Rearrangement I 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzenesulfonamide G->I e.g., Ring formation, functional group interconversion H Multi-step transformation (Hypothetical) K Glimepiride I->K trans-4-Methylcyclohexyl isocyanate J Coupling

Caption: A proposed hypothetical synthetic pathway for Glimepiride.

Detailed Protocol for the Hypothetical Synthesis

Step 1: Synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide

  • O-Methylation of 5-Chloro-2-hydroxy-2'-methylbenzophenone: The starting material is first O-methylated to protect the hydroxyl group and prevent side reactions in subsequent steps. This can be achieved using a standard methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate.

  • Oximation: The resulting 5-Chloro-2-methoxy-2'-methylbenzophenone is then converted to its corresponding oxime by reaction with hydroxylamine hydrochloride in the presence of a base.

  • Beckmann Rearrangement: The key step in this proposed route is the Beckmann rearrangement of the benzophenone oxime to the corresponding anilide.[1][2] This acid-catalyzed rearrangement would involve the migration of the 2-methylphenyl group to the nitrogen atom, forming N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide.[1][2] This reaction introduces the crucial amide linkage.

Step 2: Hypothetical Transformation to a Key Glimepiride Intermediate

This is the most speculative part of the proposed synthesis and would require significant experimental investigation to establish a viable reaction sequence. The goal is to convert N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide into a known Glimepiride intermediate, such as 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide.[9]

A possible, multi-step approach could involve:

  • Introduction of a two-carbon chain: A Friedel-Crafts acylation or a related reaction could be employed to introduce a two-carbon chain onto one of the aromatic rings, which would eventually become the ethyl group in the final product.

  • Ring formation: A subsequent series of reactions would be needed to construct the 3-ethyl-4-methyl-pyrrolin-2-one ring. This is a complex transformation and may involve several steps of functional group manipulation and cyclization.

  • Functional group interconversion: The chloro and methoxy groups on the phenyl ring would need to be converted to the required sulfamoyl group at the para position. This would likely involve nitration, reduction to an amine, diazotization, and subsequent reaction with sulfur dioxide and copper(I) chloride (Sandmeyer reaction) to form the sulfonyl chloride, followed by amination.

Step 3: Conversion to Glimepiride

Once the key intermediate, 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide, is successfully synthesized, the final step would be its reaction with trans-4-methylcyclohexyl isocyanate, as described in the established synthesis, to yield Glimepiride.

Conclusion

This guide has provided a detailed overview of the synthesis of Glimepiride, covering both the well-established industrial route and a novel, hypothetical pathway. The established synthesis offers a reliable and high-yielding method for the large-scale production of this important antidiabetic drug. The proposed hypothetical route, while requiring significant experimental validation, presents an interesting academic challenge and an opportunity for the development of new synthetic methodologies in medicinal chemistry. Researchers are encouraged to explore and refine these pathways to further optimize the synthesis of Glimepiride and related pharmaceutical compounds.

References

  • Glimepiride - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

  • What is the mechanism of Glimepiride? - Patsnap Synapse. (2024, July 17). Retrieved March 2, 2026, from [Link]

  • Glimepiride: Package Insert / Prescribing Information / MOA - Drugs.com. (2026, February 1). Retrieved March 2, 2026, from [Link]

  • Müller, G. (2005). The Mode of Action of the Antidiabetic Drug Glimepiride—Beyond Insulin Secretion. In: Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg.
  • Glimepiride: uses, dosing, warnings, adverse events, interactions - MedCentral. (n.d.). Retrieved March 2, 2026, from [Link]

  • An Efficient and Practical Process for the Synthesis of Glimepiride - ResearchGate. (n.d.). Retrieved March 2, 2026, from [Link]

  • GLIMEPIRIDE - New Drug Approvals. (2018, February 5). Retrieved March 2, 2026, from [Link]

  • A Process For Preparation Of Substantially Pure Glimepiride - Quick Company. (n.d.). Retrieved March 2, 2026, from [Link]

  • CN107382813B - synthesis method of key intermediate of glimepiride - Google Patents. (n.d.).
  • Beckmann Rearrangement: Definition, Examples, and Mechanism - Chemistry Learner. (n.d.). Retrieved March 2, 2026, from [Link]

  • 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide - PubChem. (n.d.). Retrieved March 2, 2026, from [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Detection and Quantification of 5-Chloro-2-hydroxy-2'-methylbenzophenone

Abstract This application note details a comprehensive, step-by-step guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 5-Chloro-2-hydroxy-2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, step-by-step guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 5-Chloro-2-hydroxy-2'-methylbenzophenone. This compound is of significant interest to researchers and professionals in drug development and materials science. The protocol herein is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references. We will explore the causality behind experimental choices, from mobile phase selection to detector settings, to provide a scientifically sound and reproducible method.

Introduction to 5-Chloro-2-hydroxy-2'-methylbenzophenone

5-Chloro-2-hydroxy-2'-methylbenzophenone is a substituted benzophenone derivative. Benzophenones are a class of aromatic ketones that are widely utilized as UV-filters in cosmetics and plastics, as photoinitiators in polymer chemistry, and as synthetic intermediates in the pharmaceutical industry[1]. The specific substitution pattern of 5-Chloro-2-hydroxy-2'-methylbenzophenone, featuring a chlorine atom, a hydroxyl group, and a methyl group, imparts distinct physicochemical properties that necessitate a tailored analytical approach for accurate quantification. The development of a reliable HPLC method is crucial for quality control, stability studies, and pharmacokinetic analysis.

Physicochemical Properties of 5-Chloro-2-hydroxy-2'-methylbenzophenone

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method. While specific experimental data for 5-Chloro-2-hydroxy-2'-methylbenzophenone is not widely available, we can deduce its key characteristics from its structure and data from closely related analogues.

PropertyValue (Predicted/Inferred)Rationale/Reference
Molecular Formula C₁₄H₁₁ClO₂Deduced from chemical structure.
Molecular Weight 246.69 g/mol Calculated from the molecular formula[2].
Structure (See Figure 1)-
UV Absorption (λmax) ~320-380 nmBased on the UV absorption profile of 5-Chloro-2-hydroxybenzophenone[3].
Solubility Soluble in organic solvents (e.g., acetonitrile, methanol); sparingly soluble in water.General characteristic of benzophenone derivatives and common HPLC solvents[4].
pKa Not availableThe phenolic hydroxyl group suggests acidic properties. This is a key consideration for mobile phase pH optimization.

Figure 1: Chemical Structure of 5-Chloro-2-hydroxy-2'-methylbenzophenone

(A 2D chemical structure image would be placed here in a full document)

HPLC Method Development: A Systematic Approach

The development of a robust HPLC method is a systematic process involving the optimization of several key parameters. The following sections detail the rationale behind the selection of each parameter for the analysis of 5-Chloro-2-hydroxy-2'-methylbenzophenone.

Column Selection: The Stationary Phase

For non-polar to moderately polar compounds like benzophenone derivatives, a reversed-phase (RP) C18 column is the industry standard and the logical first choice[3]. The C18 stationary phase provides a hydrophobic environment that promotes retention of the analyte through hydrophobic interactions.

  • Recommendation: A C18 column with standard dimensions (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for initial method development.

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor in achieving optimal separation. A mixture of an organic solvent and water is typically used in reversed-phase HPLC.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers[5]. Acetonitrile generally offers lower viscosity and better UV transparency, which can lead to sharper peaks and a more stable baseline[5]. We will proceed with acetonitrile.

  • Aqueous Component: HPLC-grade water is essential[6].

  • pH Adjustment: The phenolic hydroxyl group in the analyte's structure suggests that its retention may be pH-dependent. At a pH above its pKa, the hydroxyl group will be deprotonated, making the molecule more polar and leading to earlier elution. To ensure consistent retention and peak shape, it is advisable to buffer the mobile phase at a pH well below the pKa of the hydroxyl group. Phosphoric acid is a common and effective choice for acidifying the mobile phase in reversed-phase HPLC[7].

Detection Wavelength

Based on the UV-visible spectra of structurally similar compounds, 5-Chloro-2-hydroxy-2'-methylbenzophenone is expected to have a strong UV absorbance in the range of 320-380 nm[3]. A diode-array detector (DAD) or a UV-Vis detector can be used.

  • Recommendation: To determine the optimal wavelength, a UV-Vis spectrum of a standard solution of the analyte should be acquired. Based on available data for related compounds, a starting wavelength of 350 nm is proposed.

Isocratic vs. Gradient Elution

For a single analyte, an isocratic elution (constant mobile phase composition) is often sufficient. However, if impurities or other compounds are present in the sample matrix, a gradient elution (varying mobile phase composition) may be necessary to achieve adequate separation.

  • Initial Approach: Begin with an isocratic elution to establish the retention time of the analyte. If co-eluting peaks are observed or if the peak shape is poor, a gradient method should be developed.

Recommended HPLC Protocol

This protocol provides a starting point for the analysis of 5-Chloro-2-hydroxy-2'-methylbenzophenone. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a DAD or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Preparation of Solutions
  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) phosphoric acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) phosphoric acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Chloro-2-hydroxy-2'-methylbenzophenone and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC Conditions
ParameterRecommended Setting
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Isocratic: 70% Mobile Phase B, 30% Mobile Phase A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 350 nm
Run Time 10 minutes
Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (Acetonitrile/Water/H3PO4) inject Inject Sample/Standard (10 µL) prep_mobile_phase->inject prep_standards Prepare Standard Solutions prep_standards->inject prep_sample Prepare Sample (Dilute in Mobile Phase) prep_sample->inject separate Isocratic Separation (C18 Column, 30°C) inject->separate detect UV Detection (350 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Sources

Method

Recrystallization techniques for purifying 5-Chloro-2-hydroxy-2'-methylbenzophenone

Application Note: Purification & Recrystallization of 5-Chloro-2-hydroxy-2'-methylbenzophenone Part 1: Abstract & Compound Profile 5-Chloro-2-hydroxy-2'-methylbenzophenone is a critical intermediate often utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification & Recrystallization of 5-Chloro-2-hydroxy-2'-methylbenzophenone

Part 1: Abstract & Compound Profile

5-Chloro-2-hydroxy-2'-methylbenzophenone is a critical intermediate often utilized in the synthesis of UV absorbers, functionalized polymers, and specific pharmaceutical scaffolds (e.g., fenofibrate analogs or benzofuran derivatives). Its structure features an intramolecular hydrogen bond between the carbonyl oxygen and the 2-hydroxyl group, which significantly influences its solubility and crystallinity.

Target Compound Data:

  • Chemical Structure: A benzophenone core with a chlorine at position 5 (Ring A), a hydroxyl at position 2 (Ring A), and a methyl group at position 2' (Ring B).

  • Estimated Melting Point: 90–110 °C (Based on structural analogs like 5-chloro-2-hydroxybenzophenone, MP 96-98°C).

  • Appearance: Pale yellow to bright yellow crystalline solid.

  • Solubility Profile:

    • High Solubility: Acetone, Ethyl Acetate, Dichloromethane, Toluene.

    • Moderate Solubility (Hot): Ethanol, Methanol, Isopropanol, Heptane.

    • Insoluble: Water (pH < 9).

Part 2: Synthesis Context & Impurity Profile

To design an effective purification, one must understand the impurities generated during synthesis. This compound is typically synthesized via Friedel-Crafts Acylation or Fries Rearrangement .

Common Impurities:

  • Unreacted Starting Materials: p-Chlorophenol (distinct phenolic odor, acidic) and o-Toluoyl chloride/o-Toluic acid.

  • Regioisomers: Isomers where acylation occurred at the position ortho to the chlorine rather than the hydroxyl (less favored but possible).

  • Oligomers/Tars: Dark brown/yellow non-polar byproducts formed from overheating or excessive Lewis acid catalyst.

Diagram 1: Impurity Origin & Purification Logic

G Start Crude Reaction Mixture Acid Acidic Impurities (p-Chlorophenol, o-Toluic Acid) Start->Acid Remains in Mother Liquor (if polar solvent used) NonPolar Non-Polar Impurities (Tars, Bis-acylated byproducts) Start->NonPolar Removed via Adsorbent/Filtration Target Target Molecule (5-Cl-2-OH-2'-Me-BP) Start->Target Crystallizes upon Cooling Acid->Target Co-precipitation risk if pH uncontrolled

Caption: Logical flow of impurity separation during the recrystallization process.

Part 3: Solvent Selection Strategy

For 2-hydroxybenzophenones, the "Standard Protocol" involves alcohols, while the "High-Purity Protocol" uses non-polar/polar gradients.

Table 1: Solvent System Screening

Solvent SystemRoleProsConsRecommended For
Ethanol / Water Solvent / Anti-solventGreen chemistry; excellent removal of inorganic salts and acidic phenols.Risk of "oiling out" if water is added too fast.Routine Purification (95%+ Purity)
Methanol Single SolventSharp crystallization; easy solvent recovery.Lower boiling point limits solubility of very crude material.Final Polishing
Heptane / Ethyl Acetate Anti-solvent / SolventExcellent rejection of polar tars and colored impurities.Requires precise ratio control; flammable.High-Purity / API Grade
Glacial Acetic Acid Single SolventDissolves difficult tars; very high solubility for benzophenones.Difficult to dry; corrosive; trace acid residue.Heavily Contaminated Crude

Part 4: Detailed Experimental Protocols

Method A: Ethanol/Water Recrystallization (Standard)

Best for: Removing unreacted phenols and inorganic salts.

Step-by-Step Protocol:

  • Preparation: Place 10.0 g of crude 5-Chloro-2-hydroxy-2'-methylbenzophenone in a 250 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (95%) (approx. 30–50 mL) and heat to reflux (80 °C) with magnetic stirring.

    • Note: If the solution is dark or contains suspended particles, add 0.5 g Activated Carbon, stir for 5 mins, and filter hot through a pre-warmed Celite pad.

  • Supersaturation: If the solution is clear, remove from heat. While still hot (~70 °C), add warm Water dropwise.

    • Critical Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1–2 mL of Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents oiling out). Once crystals form, cool further in an ice bath (0–5 °C) for 1 hour.

  • Isolation: Filter using a Buchner funnel. Wash the cake with cold 50% Ethanol/Water .

  • Drying: Dry in a vacuum oven at 45 °C for 6 hours.

Method B: Heptane/Ethyl Acetate (High Purity)

Best for: Removing non-polar tars and achieving bright yellow crystalline form.

  • Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate (reflux, ~77 °C).

  • Anti-Solvent Addition: Slowly add hot Heptane until the ratio is approx. 1:3 (EtOAc:Heptane).

  • Cooling: Cool slowly. This system typically yields larger, well-defined needles compared to ethanol.

Part 5: Troubleshooting & Optimization

Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The melting point of the solvated compound is lower than the process temperature, or water was added too quickly.

  • Solution: Re-heat the mixture until clear. Add a seed crystal of the pure compound at 5–10 °C below the boiling point. Stir vigorously. Switch to Method B (Heptane/EtOAc) if the problem persists.

Problem: Low Yield

  • Cause: Too much solvent used or final temperature not low enough.

  • Solution: Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling. Check the pH of the mother liquor; if acidic, neutralization is not recommended as phenolate salts are water-soluble.

Diagram 2: Recrystallization Workflow

Recrystallization Crude Crude Solid (5-Cl-2-OH-2'-Me-BP) Dissolve Dissolve in Hot Ethanol (Reflux ~80°C) Crude->Dissolve Filter Hot Filtration (Remove insolubles/carbon) Dissolve->Filter If dirty WaterAdd Add Warm Water (Until Turbidity) Dissolve->WaterAdd If clear Filter->WaterAdd Cooling Slow Cooling (RT -> 4°C) WaterAdd->Cooling Isolate Filtration & Wash (Cold 50% EtOH) Cooling->Isolate Dry Vacuum Dry (45°C) Isolate->Dry

Caption: Standard Ethanol/Water Recrystallization Workflow.

Part 6: Characterization & Validation

To ensure the protocol was successful, validate the product using the following metrics:

  • Melting Point: Expect a sharp range (e.g., 2 °C range). If the range is >3 °C, repeat recrystallization.

  • HPLC Purity: >99.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient).

  • 1H-NMR (DMSO-d6):

    • Look for the singlet methyl peak at approx.[1] 2.2–2.4 ppm.

    • Confirm the phenolic -OH proton (usually >11 ppm, broad singlet due to H-bonding).

References

  • Solubility Parameters of Substituted Benzophenones. NIST Chemistry WebBook. Available at: [Link]

  • Crystal Structure and Hydrogen Bonding in 2-Hydroxybenzophenones. ResearchGate (Crystallography Reports). Available at: [Link]

Sources

Application

1H NMR spectroscopy interpretation of 5-Chloro-2-hydroxy-2'-methylbenzophenone

An Application Note on the Structural Elucidation of 5-Chloro-2-hydroxy-2'-methylbenzophenone utilizing ¹H NMR Spectroscopy Abstract This application note provides a comprehensive guide for the interpretation of the ¹H N...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Structural Elucidation of 5-Chloro-2-hydroxy-2'-methylbenzophenone utilizing ¹H NMR Spectroscopy

Abstract

This application note provides a comprehensive guide for the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-2-hydroxy-2'-methylbenzophenone. As a Senior Application Scientist, this document moves beyond a mere recitation of data to offer a detailed, field-proven methodology for predicting and analyzing the spectral features of this substituted benzophenone. We will explore the nuanced effects of substituent-induced electronic shifts, anisotropic effects of the carbonyl bridge, and the profound impact of intramolecular hydrogen bonding on proton chemical shifts. This guide is designed for researchers, scientists, and drug development professionals who rely on precise molecular characterization. The protocols herein are structured to be self-validating, ensuring reproducible and trustworthy results.

Introduction: The Role of ¹H NMR in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique for the structural elucidation of organic molecules.[1][2] By probing the magnetic properties of atomic nuclei, specifically the proton (¹H), NMR provides detailed information regarding the electronic environment, connectivity, and spatial arrangement of atoms within a molecule.[3] For drug development professionals, accurate structural confirmation is a non-negotiable cornerstone of regulatory compliance and preclinical development.

5-Chloro-2-hydroxy-2'-methylbenzophenone is a multi-substituted aromatic ketone. Its structure presents a rich case for ¹H NMR analysis, featuring two distinct aromatic rings with varied substitution patterns and a key structural feature—an intramolecular hydrogen bond—that significantly influences its spectral signature. This note will systematically deconstruct the predicted ¹H NMR spectrum of this molecule, providing the scientific rationale for each predicted signal.

Molecular Structure and Proton Environments

A rigorous analysis begins with a clear understanding of the molecule's structure and the identification of all chemically non-equivalent protons. Due to the lack of symmetry, all eight aromatic protons and the hydroxyl and methyl protons are chemically distinct.

Diagram 1: Molecular Structure and Proton Numbering

Predicted ¹H NMR Spectral Analysis: A Mechanistic Approach

The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups shield them, causing an upfield shift.[4][5]

The Hydroxyl Proton (OH): A Signature of Intramolecular Hydrogen Bonding

The most distinguishing feature in the spectrum of 2-hydroxybenzophenone derivatives is the signal from the hydroxyl proton.[6] Due to the proximity of the hydroxyl group to the carbonyl oxygen, a strong intramolecular hydrogen bond is formed.[7][8][9] This interaction dramatically deshields the proton, pulling its electron density towards the carbonyl oxygen.

  • Prediction: The OH proton will appear as a broad singlet significantly downfield, typically in the range of δ 11.0-13.0 ppm .[10] Its broadness is due to quadrupole broadening and potential slow exchange with trace amounts of water. The absence of neighboring protons results in a singlet.

Protons on the Chloro-Substituted Ring (Ring A)

This ring is influenced by three groups: a strongly electron-donating hydroxyl group (-OH), a moderately electron-withdrawing chloro group (-Cl), and the strongly electron-withdrawing carbonyl group (-C=O).

  • H-6: This proton is ortho to the electron-withdrawing carbonyl group and meta to both the -OH and -Cl groups. The primary influence is the deshielding effect of the carbonyl group.

    • Predicted Shift: ~δ 7.5-7.7 ppm.

    • Splitting: It has one ortho neighbor (H-4, though 4 bonds away) and one meta neighbor (H-4). It is adjacent to the chlorine-bearing carbon. The primary coupling will be a meta-coupling to H-4. Therefore, it should appear as a doublet with a small coupling constant (J ≈ 2-3 Hz).

  • H-4: This proton is meta to the carbonyl and ortho to the chlorine atom. It is also meta to the hydroxyl group.

    • Predicted Shift: ~δ 7.2-7.4 ppm.

    • Splitting: It has two neighbors, H-3 and H-6 (meta). It will be split by H-3 (ortho coupling) and H-6 (meta coupling). This will result in a doublet of doublets (dd) with J(ortho) ≈ 8-9 Hz and J(meta) ≈ 2-3 Hz.

  • H-3: This proton is ortho to the strongly electron-donating -OH group and para to the -Cl group. The powerful shielding effect of the hydroxyl group will push this proton significantly upfield relative to other aromatic protons.

    • Predicted Shift: ~δ 6.9-7.1 ppm.

    • Splitting: It has one ortho neighbor (H-4). Therefore, it will appear as a doublet (d) with J ≈ 8-9 Hz.

Protons on the Methyl-Substituted Ring (Ring B)

This ring is influenced by the electron-donating methyl group (-CH₃) and the anisotropic effect of the carbonyl group. Protons closer to the carbonyl cone will experience different shielding/deshielding effects.

  • H-3', H-4', H-5', H-6': These four protons will reside in the typical aromatic region. The electron-donating methyl group at the 2' position will slightly shield the ortho (H-3') and para (H-5') protons. The signals are expected to be complex and may overlap.

    • Predicted Shift Range: ~δ 7.1-7.5 ppm.

    • Splitting: These protons will exhibit complex spin-spin coupling, with multiple ortho and meta couplings, likely resulting in a complex, overlapping multiplet (m) .[11]

  • Methyl Protons (-CH₃): These protons are attached to an sp³ carbon adjacent to an aromatic ring.

    • Predicted Shift: ~δ 2.2-2.4 ppm.[12]

    • Splitting: There are no adjacent protons, so this signal will be a sharp singlet (s) . Its integration value will be 3H.

Summary of Predicted ¹H NMR Data

The predicted data is consolidated in the table below for ease of reference.

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityExpected Coupling Constants (J, Hz)
OH11.0 - 13.01HSinglet (broad, s)N/A
H-67.5 - 7.71HDoublet (d)Jmeta ≈ 2-3
H-47.2 - 7.41HDoublet of Doublets (dd)Jortho ≈ 8-9, Jmeta ≈ 2-3
H-3', H-4', H-5', H-6'7.1 - 7.54HMultiplet (m)Multiple Jortho, Jmeta
H-36.9 - 7.11HDoublet (d)Jortho ≈ 8-9
-CH₃2.2 - 2.43HSinglet (s)N/A

Experimental Protocol for Data Acquisition

This protocol ensures the acquisition of a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

Materials and Reagents
  • 5-Chloro-2-hydroxy-2'-methylbenzophenone (≥98% purity)

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8 atom % D)

  • Tetramethylsilane (TMS, 99.9%+)

  • 5 mm NMR tubes (high precision)

  • Volumetric flasks and pipettes

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 5-Chloro-2-hydroxy-2'-methylbenzophenone.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a good first choice; DMSO-d₆ can be used if solubility is an issue and to sharpen the OH peak).

  • Standard Addition: Add a small amount of TMS to the solvent to serve as an internal reference (δ 0.00 ppm).[5][13]

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4 cm).

NMR Instrument Parameters (500 MHz Spectrometer)
  • Experiment: Standard ¹H acquisition (zg30 pulse sequence)

  • Solvent: CDCl₃ (or as selected)

  • Temperature: 298 K (25 °C)

  • Spectral Width (SW): 20 ppm (from -2 to 18 ppm to ensure capture of the H-bonded OH proton)

  • Acquisition Time (AQ): ≥ 3.0 seconds

  • Relaxation Delay (D1): 5.0 seconds (ensures full relaxation for accurate integration)

  • Number of Scans (NS): 16 (increase if sample concentration is low)

  • Receiver Gain (RG): Set automatically by the instrument.

Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening, LB = 0.3 Hz) and perform the Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integration: Integrate all signals. Calibrate the integration by setting the 3H singlet of the methyl group to a value of 3.00.

  • Peak Picking: Identify the chemical shift of all peaks and multiplets. Analyze coupling constants.

Diagram 2: Experimental Workflow for ¹H NMR Analysis

G cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl3 + TMS) acq Data Acquisition (500 MHz, 16 Scans, D1=5s) prep->acq Insert into Spectrometer proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Generate FID analysis Spectral Analysis (Referencing, Integration, J-Coupling) proc->analysis Generate Spectrum report Structural Confirmation analysis->report Interpret Data

Conclusion

The ¹H NMR spectrum of 5-Chloro-2-hydroxy-2'-methylbenzophenone provides a wealth of structural information. A systematic analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the confident assignment of every proton in the molecule. The highly deshielded hydroxyl proton serves as a clear diagnostic signal for the intramolecular hydrogen bond, a key structural motif. By following the detailed protocol provided, researchers can obtain high-quality, reproducible data, leading to the unambiguous structural confirmation required in demanding research and development environments.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. (n.d.).
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts.
  • 12.04 1H NMR Chemical Shifts | OrganicChemGuide - organic chemistry tutor. (n.d.).
  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs.
  • ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts.
  • 5-Chloro-2-hydroxybenzophenone 99 85-19-8 - Sigma-Aldrich. (n.d.).
  • 5-CHLORO-2-HYDROXY-4-METHYLBENZOPHENONE | 68751-90-6. (n.d.).
  • 2′-Chloro-2-hydroxy-5-methylbenzophenone, CAS 6280-52-0 | SCBT. (n.d.).
  • Synthesis of 5-chloro-2-methylbenzophenone - PrepChem.com. (n.d.).
  • Intramolecular hydrogen-bond activation for the addition of nucleophilic imines: 2-hydroxybenzophenone as a chemical auxiliary. (n.d.). RSC Publishing.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
  • Spin-Spin Coupling. (2022, July 20). Chemistry LibreTexts.
  • Substitution Effect of Hydroxyl Groups on the 1H and 13CC Chemical Shifts in Hydroxyflavonols. (2025, August 9).
  • Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube.
  • Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. (n.d.).
  • Chemical shifts. (n.d.).
  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps.
  • ¹H–¹H Coupling in Proton NMR. (2025, August 21). ACD/Labs.
  • Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. (2014, June 16).
  • Preparation method of 2-methylamino-5-chlorobenzophenone. (n.d.).
  • Effect of Intramolecular Hydrogen Bond Formation on the Abraham Model Solute Descriptors for Oxybenzone. (2024, September 16). MDPI.
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • Multiplicity of 1H NMR signals (Spin-spin coupling). (2020, June 10). YouTube.
  • Basic Concepts, Principles and Applications of NMR Spectroscopy. (2014, November 15). ijirset.
  • 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. (2021, October 18). Frontiers.
  • NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. (n.d.). PMC - NIH.
  • J-coupling. (n.d.). Wikipedia.
  • NMR Chemical Shifts. (n.d.).
  • 5-Chloro-2-(methylamino)benzophenone | Biochemical Reagent | MedChemExpress. (n.d.).
  • Spin-Spin Coupling – Beyond Multiplicity. (2023, January 18). Nanalysis.
  • ¹H NMR Chemical Shifts. (2022, March 9).
  • 5-Chloro-2-hydroxy-4-methylbenzophenone. (2018, May 16). SIELC Technologies.
  • Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. (2025, August 6).
  • NMR Spectroscopy: Principles, Types & Applic
  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes.
  • The influence of the methyl group position on the chemical shifts values of all protons in mono-methylalkane molecules in the 1H NMR spectra. (n.d.). Scilit.

Sources

Method

Application Note: Unveiling Molecular Nuances in Benzophenone Derivatives through Ketone Functional Group Analysis by IR Spectroscopy

Abstract This comprehensive guide provides a detailed exploration of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of the ketone functional group in benzophenone and its derivatives. Tailored for resear...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed exploration of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of the ketone functional group in benzophenone and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical applications of IR spectroscopy in characterizing these compounds. We delve into the subtle yet significant shifts in the carbonyl (C=O) stretching frequency induced by various substituents and solvent environments. This application note offers step-by-step protocols for sample preparation and data acquisition using Attenuated Total Reflectance (ATR)-FTIR, along with expert insights into spectral interpretation and quantitative analysis, empowering users to leverage this powerful technique for structural elucidation and quality control.

Introduction: The Vibrational Tale of the Carbonyl Group

Infrared (IR) spectroscopy is a cornerstone analytical technique that probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. The carbonyl group (C=O), a defining feature of ketones, is particularly well-suited for IR analysis due to its large dipole moment.[1] This results in a strong, sharp absorption band in a relatively uncluttered region of the IR spectrum, typically between 1600 and 1900 cm⁻¹.[1]

Benzophenone, an aromatic ketone, and its derivatives are crucial scaffolds in medicinal chemistry and materials science. The precise frequency of the C=O stretching vibration in these molecules is exquisitely sensitive to their electronic and steric environment, providing a wealth of information about their molecular structure.

The Benzophenone Carbonyl Stretch: A Spectroscopic Benchmark

The IR spectrum of benzophenone is characterized by several key absorption bands. The most prominent of these is the intense C=O stretching vibration, which for unsubstituted benzophenone, appears around 1652-1665 cm⁻¹.[2][3] This is lower than the typical 1715 cm⁻¹ observed for saturated aliphatic ketones, a direct consequence of conjugation.[1][2] The delocalization of π-electrons between the carbonyl group and the two phenyl rings weakens the C=O double bond, reducing the energy required to excite its stretching vibration and thus lowering the absorption frequency.[1][4]

Another notable feature in the benzophenone spectrum is the C-C-C stretching vibration, which is observed around 1264 cm⁻¹.[2] This band, involving the asymmetric stretching of the bonds connecting the alpha carbons to the carbonyl carbon, is also influenced by the aromatic nature of the ketone.[2]

Decoding the Influence of Substituents on the Carbonyl Frequency

The true power of IR spectroscopy in the study of benzophenone derivatives lies in its ability to reveal the electronic effects of substituents on the aromatic rings. These substituents can either donate or withdraw electron density, altering the character of the carbonyl bond and, consequently, its stretching frequency.

Electronic Effects: A Tug-of-War on Electron Density

Substituent effects are broadly categorized into two types:

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the carbonyl group, increasing its double bond character and shifting the C=O stretching frequency to a higher wavenumber. Conversely, electron-donating groups (EDGs) push electron density towards the carbonyl group, decreasing its double bond character and lowering the stretching frequency.[5]

  • Mesomeric (Resonance) Effects: These effects are transmitted through the pi (π) system of the aromatic ring. EDGs with lone pairs of electrons (e.g., -OCH₃, -NH₂) can donate electron density into the ring through resonance, which can then be delocalized to the carbonyl group. This delocalization reduces the C=O bond order and lowers its stretching frequency.[4][5] EWGs that can accept electron density via resonance (e.g., -NO₂) will have the opposite effect, increasing the C=O bond order and its stretching frequency.

The interplay of these inductive and resonance effects determines the final position of the carbonyl absorption band.

Diagram: Influence of Substituents on Carbonyl Stretching Frequency

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) cluster_CO Carbonyl Group EDG_Resonance Resonance Donation CO_Bond_Order C=O Bond Order EDG_Resonance->CO_Bond_Order Decreases EDG_Inductive Inductive Donation EDG_Inductive->CO_Bond_Order Decreases EWG_Resonance Resonance Withdrawal EWG_Resonance->CO_Bond_Order Increases EWG_Inductive Inductive Withdrawal EWG_Inductive->CO_Bond_Order Increases CO_Frequency ν(C=O) Frequency CO_Bond_Order->CO_Frequency Directly Proportional

Caption: Logical relationship of substituent electronic effects on the carbonyl bond order and stretching frequency.

A Quantitative Look: Hammett Correlations

The relationship between substituent electronic properties and the carbonyl stretching frequency can often be quantified using linear free-energy relationships, such as the Hammett equation. This allows for a more predictive understanding of how different substituents will impact the IR spectrum.[6]

Substituent (para-position) Electronic Effect Expected Shift in ν(C=O) (cm⁻¹) Typical ν(C=O) Range (cm⁻¹)
-NO₂Strong Electron-WithdrawingIncrease1660 - 1680
-ClModerately Electron-WithdrawingSlight Increase1655 - 1670
-HReference0~1652
-CH₃Weak Electron-DonatingDecrease1645 - 1655
-OCH₃Strong Electron-DonatingSignificant Decrease1635 - 1650

Table 1: Expected shifts in the carbonyl stretching frequency of para-substituted benzophenones.

Beyond the Molecule: The Role of the Environment

The vibrational frequency of the carbonyl group is not solely determined by intramolecular effects. The surrounding environment, particularly the solvent, can also play a significant role.

Solvent Effects: Polarity and Hydrogen Bonding

The polarity of the solvent can influence the C=O stretching frequency.[7][8] More polar solvents tend to stabilize the partial negative charge on the carbonyl oxygen, which can lead to a slight decrease in the stretching frequency.[9]

A more pronounced effect is observed in the presence of hydrogen bonding. Protic solvents, such as alcohols, can form hydrogen bonds with the carbonyl oxygen. This interaction weakens the C=O bond, resulting in a more significant shift to a lower wavenumber.[9][10]

Experimental Protocol: ATR-FTIR Analysis of Benzophenone Derivatives

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy, particularly for solid and liquid samples, as it requires minimal to no sample preparation.[11][12]

Diagram: ATR-FTIR Experimental Workflow

ATR_Workflow cluster_Prep Sample & Instrument Preparation cluster_Analysis Sample Analysis cluster_Post Post-Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Place_Sample Place Solid Sample on Crystal Background_Scan->Place_Sample Apply_Pressure Apply Consistent Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Clean_Again Clean Crystal After Use Acquire_Spectrum->Clean_Again Data_Processing Process and Analyze Data Acquire_Spectrum->Data_Processing

Caption: Step-by-step workflow for ATR-FTIR analysis of solid samples.

Step-by-Step Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are properly aligned and have reached thermal equilibrium.

    • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.[13]

  • Background Acquisition:

    • With the clean, empty ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation and Loading:

    • For solid samples, a small amount of finely ground powder (a few milligrams) is sufficient.[14]

    • Place the sample directly onto the center of the ATR crystal.

    • Lower the ATR pressure clamp to apply consistent and even pressure to the sample, ensuring good contact with the crystal.[13]

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically 16 to 32 scans are adequate.

    • The data is usually collected in the mid-IR range (4000-400 cm⁻¹).

  • Post-Measurement:

    • Release the pressure clamp and remove the sample.

    • Thoroughly clean the ATR crystal as described in step 1.

Data Interpretation and Potential Pitfalls

A careful analysis of the acquired spectrum is crucial for accurate interpretation.

  • Peak Identification: Identify the prominent C=O stretching band and note its exact wavenumber. Compare this to the spectrum of unsubstituted benzophenone to determine the direction and magnitude of the shift. Also, identify other characteristic bands, such as aromatic C-H stretches (around 3000-3100 cm⁻¹) and C=C stretching vibrations in the aromatic ring (around 1450-1600 cm⁻¹).[15]

  • Fermi Resonance: Be aware of potential spectral complexities such as Fermi resonance, where an overtone or combination band interacts with a fundamental vibration of the same symmetry.[16][17] This can lead to the splitting of a single expected peak into a doublet, which could be misinterpreted.[16] For ketones, the carbonyl band can sometimes be split due to mixing with an overtone of a HCH bending mode.[16]

  • Overtones: Weak absorption bands may appear at approximately twice the frequency of a strong fundamental absorption; these are known as overtones.[3][18] While generally of low intensity, they can add complexity to the spectrum.

Quantitative Analysis: Applying the Beer-Lambert Law

FTIR spectroscopy can also be used for quantitative analysis, for instance, to determine the concentration of a benzophenone derivative in a mixture.[19] This is based on the Beer-Lambert Law, which states that the absorbance of a sample is directly proportional to the concentration of the analyte and the path length of the light through the sample.[20][21][22]

A = εbc

Where:

  • A is the absorbance

  • ε is the molar absorptivity (a constant for a given substance at a specific wavelength)

  • b is the path length

  • c is the concentration

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standards of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[23][24] It is important to use the peak area rather than the peak height for more accurate quantitative measurements, as peak shapes can be influenced by various factors.[19]

Conclusion

IR spectroscopy is an indispensable tool for the characterization of benzophenone derivatives. The sensitivity of the carbonyl stretching frequency to electronic and environmental factors provides a detailed window into the molecular structure. By following robust experimental protocols and applying a sound understanding of the underlying principles, researchers can effectively utilize this technique for structural elucidation, reaction monitoring, and quality control in the development of new chemical entities.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Inuzuka, K., Ito, M., & Imanishi, S. (1961). Effect of Solvent on Carbonyl Stretching Frequency of Ketones. Bulletin of the Chemical Society of Japan, 34(4), 467-471. Retrieved from [Link]

  • Brainly. (2023, July 1). IR Spectrum of Benzophenone and Triphenylmethanol I have partly labeled these two IR spectrums but need. Retrieved from [Link]

  • Applied Spectroscopy. (n.d.). Solvent and Concentration Effects on Carbonyl Stretching Frequencies: Ketones. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Infrared Studies of Ketones: Parameters Affecting the Induced Carbonyl Stretching Vibration by Solute/Solvent Interaction. Retrieved from [Link]

  • JoVE. (2024, December 5). IR Absorption Frequency: Delocalization. Retrieved from [Link]

  • Labcompare.com. (2018, August 24). Pathlength Considerations With ATR Sampling in FTIR. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Retrieved from [Link]

  • METTLER TOLEDO. (2022, October 25). Beer-Lambert Law in Spectroscopy #organicchemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2006, September 23). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. Correlation Of v C[dbnd]O Of Substituted Benzophenone-ketyls With The Hueckel P C[dbnd]O Bond Order. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones | Request PDF. Retrieved from [Link]

  • ProjectNG. (n.d.). Investigation Of Solvent Effects On Carbonyl Stretching Vibrational Frequency Of Camphor. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Proprep. (n.d.). What is benzophenone ir spectrum?. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard curves obtained from FTIR spectra based on Beer-Lambert law.... Retrieved from [Link]

  • PubMed. (2000, January 15). Vibrational spectra and structure of benzophenone and its (18)O and d10 labelled derivatives: an ab initio and experimental study. Retrieved from [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectra and structure of benzophenone and its 18O and d10 labelled derivatives: An ab initio and experimental study | Request PDF. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Beer-Lambert law – Knowledge and References. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Grossmont College. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Masaryk University. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Fermi resonance. Retrieved from [Link]

  • PubMed. (2017, February 16). Quantitative Infrared Absorption Spectra and Vibrational Assignments of Crotonaldehyde and Methyl Vinyl Ketone Using Gas-Phase Mid-Infrared, Far-Infrared, and Liquid Raman Spectra: s-cis vs s-trans Composition Confirmed via Temperature Studies and ab Initio Methods. Retrieved from [Link]

  • ScienceDirect. (n.d.). Molecular structure and vibrational spectra of Benzophenone hydrazone molecule by density functional theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Combination Bands, Overtones and Fermi Resonances. Retrieved from [Link]

  • University of Bucharest. (n.d.). IR absorption spectroscopy. Retrieved from [Link]

  • YouTube. (2023, January 4). FTIR-03 || Overtones, Fermi resonance and combination bands || IR spectroscopy. Retrieved from [Link]

  • YouTube. (2022, September 1). Factor Affecting Vibrational Frequency in IR Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone

Introduction 5-Chloro-2-hydroxy-2'-methylbenzophenone is a substituted benzophenone derivative of significant interest in medicinal chemistry and materials science. Benzophenones, as a class of compounds, are recognized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Chloro-2-hydroxy-2'-methylbenzophenone is a substituted benzophenone derivative of significant interest in medicinal chemistry and materials science. Benzophenones, as a class of compounds, are recognized for their diverse biological activities and applications as photoinitiators and UV stabilizers.[1] The specific substitution pattern of this molecule, featuring a chlorine atom, a hydroxyl group, and a methyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2][3] For instance, substituted benzophenones are core structures in various pharmacologically active molecules, including those with antiviral and anti-inflammatory properties.[4] The development of efficient and selective synthetic routes to access such compounds is, therefore, a critical endeavor for researchers in both academic and industrial settings.

This document provides a detailed guide for the synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone, focusing on the selection and application of catalytic reagents. We will explore the underlying principles of the key chemical transformations, present detailed experimental protocols, and offer insights into the rationale behind the methodological choices, adhering to the principles of scientific integrity and reproducibility.

Theoretical Background: The Friedel-Crafts Acylation and Fries Rearrangement

The synthesis of hydroxybenzophenones can be approached through several synthetic strategies, with the Friedel-Crafts acylation and the Fries rearrangement being two of the most prominent methods.

Friedel-Crafts Acylation: This powerful reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[5] The catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution on the electron-rich aromatic substrate.[6][7]

Fries Rearrangement: This reaction is a rearrangement of a phenolic ester to a hydroxy aryl ketone, also catalyzed by a Lewis acid.[8] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[9] The product distribution can often be controlled by adjusting reaction conditions such as temperature and solvent polarity.[8]

For the synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone, a direct Friedel-Crafts acylation of 4-chlorophenol with 2-methylbenzoyl chloride presents a logical and efficient route.

Catalytic Reagents: A Comparative Overview

The choice of catalyst is paramount in Friedel-Crafts acylation, influencing reaction efficiency, selectivity, and environmental impact.

CatalystTypeAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) Traditional Lewis AcidHigh reactivity, readily available, cost-effective.[10]Stoichiometric amounts often required, moisture sensitive, generates significant acidic waste.
Boron Trifluoride (BF₃) Lewis AcidCan offer different selectivity compared to AlCl₃.[8]Gaseous and corrosive.
Titanium Tetrachloride (TiCl₄) Lewis AcidMild catalyst, can be used for sensitive substrates.Moisture sensitive, can be expensive.
Zeolites (e.g., H-beta) Heterogeneous CatalystReusable, environmentally friendly, can offer high selectivity.[11]May require higher temperatures, potential for lower activity.
Ionic Liquids "Green" Catalyst/SolventCan act as both catalyst and solvent, potential for recyclability.[10]Can be expensive, product separation may be challenging.

For the synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone, aluminum chloride remains a robust and widely used catalyst due to its high efficiency in promoting the acylation of phenolic substrates.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol details the synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone from 4-chlorophenol and 2-methylbenzoyl chloride using aluminum chloride as the catalyst.

Materials:

  • 4-Chlorophenol

  • 2-Methylbenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (NaOH) solution, 5%

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer with a heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Melting point apparatus

  • Spectroscopic instrumentation (IR, NMR) for product characterization

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification A Charge flask with AlCl₃ and CH₂Cl₂ B Cool to 0°C A->B C Add 4-chlorophenol B->C D Add 2-methylbenzoyl chloride dropwise C->D E Stir at room temperature D->E F Monitor reaction (e.g., by TLC) E->F G Quench with ice-cold HCl F->G H Extract with CH₂Cl₂ G->H I Wash with NaOH and brine H->I J Dry organic layer (MgSO₄) I->J K Evaporate solvent J->K L Purify by column chromatography K->L caption Experimental workflow for the synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone.

Caption: Experimental workflow for the synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a CaCl₂ drying tube), and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (100 mL). Cool the suspension to 0°C in an ice bath with stirring.

  • Addition of Substrate: To the cooled suspension, add 4-chlorophenol (1.0 equivalent) portion-wise, ensuring the temperature remains below 5°C. Stir the mixture for 15 minutes at 0°C.

  • Acylation: Add 2-methylbenzoyl chloride (1.1 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes. A gentle evolution of HCl gas may be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 2M hydrochloric acid (100 mL). Stir vigorously for 30 minutes until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, and then with saturated brine solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 5-Chloro-2-hydroxy-2'-methylbenzophenone.

  • Characterization: Characterize the final product by determining its melting point and recording its IR and NMR spectra to confirm the structure.

Reaction Mechanism Diagram:

G cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution AcylChloride 2-Methylbenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Phenol 4-Chlorophenol Intermediate Sigma Complex (Resonance Stabilized) Phenol->Intermediate + Acylium Ion Product 5-Chloro-2-hydroxy-2'-methylbenzophenone Intermediate->Product - H⁺ caption Mechanism of Friedel-Crafts Acylation.

Caption: Mechanism of Friedel-Crafts Acylation.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. Key checkpoints include:

  • Reaction Monitoring: Regular monitoring of the reaction by TLC will indicate the consumption of starting materials and the formation of the product, allowing for an optimal reaction time to be determined.

  • Work-up Efficiency: The color change upon quenching with acid and the separation of clear layers during extraction are indicators of a successful work-up. The basic wash is crucial for removing phenolic impurities.

  • Product Purity: The final purity of the product should be assessed by melting point determination (a sharp melting point indicates high purity) and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR) which should be consistent with the expected structure of 5-Chloro-2-hydroxy-2'-methylbenzophenone.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone using a robust Friedel-Crafts acylation protocol. By understanding the underlying reaction mechanism and the role of the catalytic reagent, researchers can confidently execute this synthesis and adapt it as needed for their specific research and development goals. The provided protocol emphasizes safety, efficiency, and reproducibility, which are cornerstones of successful chemical synthesis.

References

  • Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. (n.d.).
  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry - Aakash Institute. (n.d.).
  • Fries rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Fries Rearrangement. (n.d.).
  • Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. (2004). Journal of Molecular Structure: THEOCHEM, 712, 215–221.
  • Synthesis of 5-chloro-2-methylbenzophenone - PrepChem.com. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. (2025, February 26). Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g) - ResearchGate. (n.d.). Retrieved from [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (2018, May 7). Retrieved from [Link]

  • CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google Patents. (n.d.).
  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC. (n.d.). Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.). Retrieved from [Link]

  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Publishing. (2023, August 4). Retrieved from [Link]

Sources

Method

Application Note: Mastering the Thin-Layer Chromatography of Benzophenone Intermediates in Synthetic Chemistry

An Application Note for the Chromatographic Analysis of Benzophenone and Its Synthetic Intermediates The Foundational Principles of TLC for Aromatic Ketones Thin-Layer Chromatography is an indispensable analytical techni...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Chromatographic Analysis of Benzophenone and Its Synthetic Intermediates

The Foundational Principles of TLC for Aromatic Ketones

Thin-Layer Chromatography is an indispensable analytical technique prized for its speed, simplicity, and low cost in qualitatively monitoring organic reactions.[1][2] The separation of benzophenone and its intermediates relies on the principle of adsorption chromatography, where compounds in a mixture are partitioned between a stationary phase and a mobile phase.[3][4][5] The extent of separation is dictated by the polarity of the analytes relative to these two phases.

  • The Stationary Phase: The Role of Silica Gel For the analysis of moderately polar compounds like benzophenones, the standard choice for the stationary phase is silica gel (SiO₂).[3][4][6] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups, which can form hydrogen bonds with polar functional groups of the analyte molecules.[7] This interaction temporarily "adsorbs" the compound to the stationary phase, slowing its movement up the TLC plate. Commercially available TLC plates are often coated with silica gel 60 F₂₅₄, where the "F₂₅₄" indicates the inclusion of a fluorescent dye that allows for visualization of UV-active compounds under 254 nm light.[8][9]

  • The Mobile Phase: The Engine of Separation The mobile phase, or eluent, is a solvent or mixture of solvents that ascends the TLC plate via capillary action.[4][10] Its function is to desorb the analyte from the stationary phase and carry it up the plate. The eluting power of the mobile phase is determined by its polarity. A more polar solvent will more effectively compete with the stationary phase for the analyte, causing the compound to move further up the plate. For benzophenone and its derivatives, mobile phases typically consist of a non-polar solvent (like hexane or toluene) mixed with a more polar solvent (like ethyl acetate or acetone).[6][8][10] By carefully adjusting the ratio of these solvents, one can fine-tune the separation of compounds with subtle differences in polarity.

  • The Retention Factor (Rƒ): A Quantitative Measure of Separation The Retention Factor (Rƒ) is a dimensionless value that quantifies the movement of an analyte. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1][10]

    Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    A key principle is that in a given TLC system, a compound's Rƒ value is a physical constant. For normal-phase TLC on silica gel:

    • Less polar compounds have a weaker affinity for the polar stationary phase and travel further up the plate, resulting in a higher Rƒ value .

    • More polar compounds have a stronger affinity for the stationary phase and travel shorter distances, resulting in a lower Rƒ value .[11]

    For example, in the reduction of benzophenone (a ketone) to diphenylmethanol (an alcohol), the product is more polar than the starting material due to the hydroxyl group's ability to form stronger hydrogen bonds.[12] Consequently, diphenylmethanol will have a lower Rƒ value than benzophenone on the same TLC plate.[12]

Recommended TLC Systems and Conditions

The selection of an appropriate mobile phase is critical for achieving clear separation. The ideal system will yield Rƒ values for the compounds of interest between 0.2 and 0.8, with significant separation between the spots.

Compound(s) to SeparateStationary PhaseRecommended Mobile Phase (v/v)Typical Rƒ ValuesNotes & Causality
Benzophenone vs. Diphenylmethanol (Benzhydrol)Silica Gel 60 F₂₅₄4:1 Hexane : Ethyl AcetateBenzophenone: ~0.6Diphenylmethanol: ~0.4The increased polarity of the alcohol (diphenylmethanol) causes stronger interaction with the silica, leading to lower Rƒ compared to the ketone (benzophenone).[12]
Benzophenone vs. Benzophenone OximeSilica Gel 60 F₂₅₄3:1 Hexane : AcetoneBenzophenone: ~0.7Benzophenone Oxime: ~0.5A common system for monitoring oximation reactions. The oxime is more polar than the starting ketone, resulting in a lower Rƒ value.[1][6]
Benzophenone vs. BiphenylSilica Gel 60 F₂₅₄9:1 Hexane : Ethyl Acetate or TolueneBiphenyl: ~0.9Benzophenone: ~0.5Biphenyl is a very non-polar hydrocarbon and will travel close to the solvent front. Toluene can also be an effective single-component eluent for separating these compounds.[8][10]
2-Amino-5-chlorobenzophenone vs. ProductSilica Gel 60 F₂₅₄3:1 Hexane : Ethyl Acetate2-Amino-5-chlorobenzophenone: ~0.8N-(2-Benzoyl-4-chlorophenyl)formamide: ~0.4The starting amine is significantly less polar than the resulting formamide product, allowing for excellent separation to monitor reaction completion.[5]

Note: Rƒ values are approximate and can vary based on specific experimental conditions such as chamber saturation, temperature, and the specific brand of TLC plate used.[1]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a standardized workflow for the TLC analysis of a typical reaction involving benzophenone, such as its reduction to diphenylmethanol.

Materials
  • TLC Plates: Silica Gel 60 F₂₅₄

  • Developing Chamber (e.g., beaker with a watch glass lid)

  • Filter Paper

  • Capillary Spotters (or micropipette)

  • Pencil and Ruler

  • Forceps

  • UV Lamp (254 nm)

  • Visualization Reagents (if needed)

  • Solvents for Mobile Phase (e.g., HPLC-grade Hexane and Ethyl Acetate)

  • Volatile solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate)

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Mobile Phase & Equilibrate Chamber B 2. Prepare Samples (Reactant, Co-spot, Reaction Mix) A->B C 3. Prepare TLC Plate (Draw Origin Line) B->C D 4. Spot Samples on Origin Line C->D E 5. Develop Plate in Chamber D->E F 6. Dry Plate & Mark Solvent Front E->F G 7. Visualize Spots (UV Light / Stain) F->G H 8. Circle Spots & Calculate Rƒ Values G->H I 9. Interpret Results (Reaction Progress) H->I

Caption: Standard workflow for TLC analysis of a chemical reaction.

Step-by-Step Methodology
  • Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inside wall of the chamber, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, which promotes a uniform solvent front.[13] Cover the chamber and let it equilibrate for 5-10 minutes.

  • TLC Plate Preparation: Using a pencil and ruler, gently draw a straight origin line approximately 1 cm from the bottom of the TLC plate.[13][14] Be careful not to scratch the silica surface. Mark faint tick marks along the line for each sample to be spotted.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your starting material (reference), and a small aliquot of your reaction mixture in a few drops of a volatile solvent like ethyl acetate or dichloromethane.[1][5] The solutions should be dilute (approx. 1%).

  • Spotting the Plate:

    • Dip a clean capillary spotter into the starting material solution.

    • Gently touch the tip of the spotter to the corresponding tick mark on the origin line. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[5][15]

    • Repeat for the reaction mixture in its designated lane.

    • For the "co-spot" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the first spot. This helps to definitively identify the starting material spot in the reaction lane.[5]

    • Ensure the spots are completely dry before proceeding.[16]

  • Developing the Chromatogram: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber.[13] Ensure the origin line is above the level of the mobile phase; otherwise, the samples will dissolve into the solvent pool.[17][18] Cover the chamber and allow the solvent to ascend the plate undisturbed.[4]

  • Completion and Marking: When the solvent front is about 1 cm from the top of the plate, use forceps to remove it from the chamber. Immediately mark the position of the solvent front with a pencil before it evaporates.[6][13]

  • Visualization:

    • UV Light (Primary Method): Allow the plate to air dry completely. View it under a short-wave (254 nm) UV lamp in a dark environment. Benzophenone and most of its aromatic derivatives are UV-active and will appear as dark spots against the glowing green background of the plate.[5][8][9] Lightly circle the visible spots with a pencil.

    • Staining (Secondary/Confirmatory Method): If compounds are not UV-active or for confirmation, a chemical stain can be used.

      • Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as alcohols (diphenylmethanol) and alkenes. It is a general-purpose, high-contrast stain. Spots typically appear yellow-to-brown on a purple/pink background.[19]

      • p-Anisaldehyde Stain: This stain is particularly useful for aldehydes, ketones, and alcohols, often producing a range of colors upon heating.[9][20]

  • Analysis and Interpretation: Measure the distance from the origin line to the center of each spot and the distance from the origin to the solvent front. Calculate the Rƒ value for each spot. By comparing the spots in the reaction mixture lane to the reference lanes, you can monitor the disappearance of the starting material and the appearance of the product. The reaction is typically considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]

Troubleshooting Common TLC Issues

ProblemProbable Cause(s)Solution(s)
Streaking or Tailing Spots Sample is too concentrated (overloaded).Sample is not fully soluble in the mobile phase.Compound is highly acidic or basic.Dilute the sample solution.Spot a smaller amount.Choose a more appropriate mobile phase.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.[15]
Spots Not Visible Sample concentration is too low.Compound is not UV-active.Solvent level was above the origin line.Spot multiple times in the same location, allowing the solvent to dry between applications.[18]Use a chemical stain for visualization.Ensure the origin line is always above the solvent level in the developing chamber.[18]
Uneven or Crooked Solvent Front The bottom edge of the TLC plate is not level.The chamber was not properly sealed or saturated.The plate is touching the side of the chamber or the filter paper.Ensure the plate rests flat on the bottom of the chamber.Allow sufficient time for chamber equilibration with a wetted filter paper.Carefully place the plate in the center of the chamber.[17][18]
Rƒ Value is Too High (Spots near solvent front) The mobile phase is too polar.Decrease the proportion of the polar solvent in the mobile phase (e.g., change from 4:1 to 9:1 Hexane:EtOAc).
Rƒ Value is Too Low (Spots near origin) The mobile phase is not polar enough.Increase the proportion of the polar solvent in the mobile phase (e.g., change from 9:1 to 4:1 Hexane:EtOAc).

References

  • Department of Chemistry, University of Massachusetts Boston. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
  • CDN. (2015, February 8). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography.
  • CDN. (n.d.). CHEM 2219: Exp. #1 Thin Layer Chromatography (TLC).
  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography.
  • BenchChem. (2025). A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC.
  • Reddit. (2025, May 17). TLC Issues : r/OrganicChemistry.
  • PubChem, National Institutes of Health. (n.d.). Benzophenone.
  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory.
  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • University of York, Department of Chemistry. (n.d.). Issues - Chemistry Teaching Labs.
  • Unknown. (n.d.). Thin Layer Chromatography.
  • Unknown. (2004, January 19). Sample report.
  • Unknown. (n.d.). Thin Layer Chromatography.
  • DIAL@UCLouvain. (2020, January 4). Synthesis of icosadeuterio-benzopinacol (Benzopinacol-d20).
  • brainly.com. (2022, December 15). [FREE] For the reduction of benzophenone into diphenylmethanol, how would the RF values of the reactant compare to.
  • BenchChem. (2025). Application Note: Monitoring the Synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide using Thin-Layer Chromatography (TLC).
  • Chegg. (2021, February 16). Question: Solvents: A= Mixture B= Benzhydrol C=Benzophenone D=Biphenyl Rf values of DCM: A: 48mm/51mm = 0.94 B.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Patel, S. A., et al. (2014, January 18). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. International Journal of Pharma, Drug and Analysis.
  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Unknown. (n.d.). TLC stains.

Sources

Application

Application Notes and Protocols: A Step-by-Step Laboratory Guide to the Synthesis of a Key Glimepiride Intermediate

Introduction Glimepiride, a third-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its efficacy in stimulating insulin secretion from pancreatic β-cells has made it a widely prescr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Glimepiride, a third-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its efficacy in stimulating insulin secretion from pancreatic β-cells has made it a widely prescribed oral hypoglycemic agent. The synthesis of Glimepiride is a multi-step process, with the purity of each intermediate being paramount to the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of a critical Glimepiride intermediate: 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide .

This document is intended for researchers, scientists, and drug development professionals. It is structured to not only provide a reproducible protocol but also to offer insights into the chemical principles and experimental considerations that underpin each step. The synthesis is presented in three major stages: the formation of a urea derivative, subsequent chlorosulfonation, and a final ammonolysis to yield the target intermediate.

Overall Synthesis Workflow

The synthesis of 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide is a well-established route that begins with commercially available starting materials.[1][2] The overall workflow can be visualized as a three-step process, each with its own set of critical parameters and purification requirements.

Glimepiride Intermediate Synthesis Start Start Step1 Step 1: Condensation Reaction Start->Step1 3-Ethyl-4-methyl-3-pyrrolin-2-one + 2-Phenylethyl isocyanate Intermediate1 3-Ethyl-4-methyl-2-oxo-N- (2-phenylethyl)-3-pyrroline- 1-carboxamide Step1->Intermediate1 Formation of Urea Derivative Step2 Step 2: Chlorosulfonation Intermediate1->Step2 Chlorosulfonic Acid Intermediate2 4-[2-(3-Ethyl-4-methyl-2-oxo- 3-pyrroline-1-carboxamido)ethyl] benzenesulfonyl chloride Step2->Intermediate2 Electrophilic Aromatic Substitution Step3 Step 3: Ammonolysis Intermediate2->Step3 Aqueous Ammonia Final_Product 4-[2-(3-Ethyl-4-methyl-2-oxo- 3-pyrroline-1-carboxamido)ethyl] benzenesulfonamide Step3->Final_Product Nucleophilic Substitution

Caption: Workflow for the synthesis of the key Glimepiride intermediate.

Materials and Equipment

Reagents and Starting Materials Equipment
3-Ethyl-4-methyl-3-pyrrolin-2-oneRound-bottom flasks
2-Phenylethyl isocyanateMagnetic stirrer with heating mantle
Chlorosulfonic acidReflux condenser
n-HeptaneDropping funnel
DichloromethaneIce bath
Aqueous ammonia (concentrated)Buchner funnel and flask
MethanolRotary evaporator
AcetonepH meter
Hydrochloric acidHigh-Performance Liquid Chromatography (HPLC) system
Deionized waterMelting point apparatus
Anhydrous sodium sulfateStandard laboratory glassware

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamide (Intermediate 1)

Principle: This step involves the condensation reaction between 3-ethyl-4-methyl-3-pyrrolin-2-one and 2-phenylethyl isocyanate to form a urea derivative. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.

Protocol:

  • To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-ethyl-4-methyl-3-pyrrolin-2-one (12.5 g, 0.1 mol).

  • Add n-heptane (75 mL) to the flask and stir the mixture to dissolve the solid.

  • Heat the solution to 90-100°C with stirring.

  • Slowly add 2-phenylethyl isocyanate (22.1 g, 0.15 mol) dropwise to the heated solution over a period of 30 minutes.[3]

  • After the addition is complete, maintain the reaction mixture at 90-100°C for 7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3-ethyl-4-methyl-3-pyrrolin-2-one) is consumed (content should be less than 5.0%).[3]

  • Once the reaction is complete, stop heating and allow the mixture to cool to room temperature (approximately 15°C) with continuous stirring.

  • Filter the precipitated solid using a Buchner funnel and wash the filter cake with a small amount of cold n-heptane.

  • Dry the solid product under vacuum at 50°C to a constant weight.

Characterization of Intermediate 1:

  • Appearance: White to off-white solid.

  • Expected Yield: 85-90%.

  • Purity (HPLC): >98%.

Step 2: Synthesis of 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonyl chloride (Intermediate 2)

Principle: This step is an electrophilic aromatic substitution reaction. The phenyl ring of Intermediate 1 is chlorosulfonated using chlorosulfonic acid. The reaction is highly exothermic and requires careful temperature control. The substitution occurs predominantly at the para position due to the directing effect of the ethylcarboxamido group.[1]

Protocol:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, carefully add chlorosulfonic acid (35 g, 0.3 mol) while cooling the flask in an ice-salt bath to maintain the temperature below 0°C.

  • Slowly add 3-ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamide (27.2 g, 0.1 mol) in small portions to the cooled chlorosulfonic acid over a period of 1 hour, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Heat the reaction mixture to 80°C and maintain this temperature for 5 hours with vigorous stirring.[4]

  • Monitor the reaction by HPLC to confirm the consumption of the starting material.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker (2 L), prepare a mixture of crushed ice and water (1 kg).

  • Slowly and carefully pour the reaction mixture onto the ice-water mixture with constant stirring to precipitate the product. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

  • Filter the white solid precipitate using a Buchner funnel and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product under vacuum at 50°C.

Characterization of Intermediate 2:

  • Appearance: White to off-white solid.

  • Expected Yield: 90-95%.

Step 3: Synthesis of 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide (Final Intermediate)

Principle: This final step involves the conversion of the sulfonyl chloride (Intermediate 2) to the corresponding sulfonamide through ammonolysis. This is a nucleophilic substitution reaction where ammonia displaces the chloride ion on the sulfonyl group.

Protocol:

  • In a 1 L reactor, prepare a solution of concentrated aqueous ammonia (200 mL) and deionized water (100 mL).

  • Add the crude 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonyl chloride (from Step 2) to the ammonia solution with stirring.

  • Heat the mixture to 80°C and maintain this temperature for 1.5 hours.[5]

  • Monitor the reaction by TLC or HPLC until the starting sulfonyl chloride is no longer detectable.

  • Cool the reaction mixture to 30°C.

  • Carefully acidify the reaction mixture by adding hydrochloric acid until the pH is approximately 5-6. This will precipitate the sulfonamide product.

  • Filter the white solid using a Buchner funnel and wash the filter cake with deionized water.

  • Dry the crude product at 50°C.

Purification of the Final Intermediate:

  • Transfer the crude, dry 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide to a suitable flask.

  • Add a mixture of methanol and acetone to dissolve the crude product with gentle heating.[2]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Filter the purified white crystalline product and wash with a small amount of chilled acetone.

  • Dry the final product under vacuum at 60-70°C to a constant weight.

Characterization of the Final Intermediate:

  • Appearance: White crystalline solid.

  • Expected Yield (after purification): 75-85%.

  • Purity (HPLC): >99%.[6]

  • Melting Point: Approximately 198-202°C.

Data Summary

Step Intermediate Molecular Formula Molecular Weight ( g/mol ) Typical Yield Purity (HPLC)
13-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamideC₁₆H₂₀N₂O₂272.3485-90%>98%
24-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonyl chlorideC₁₆H₁₉ClN₂O₄S370.8590-95%(Crude)
34-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamideC₁₆H₂₁N₃O₄S351.4275-85% (Purified)>99%

Scientific Rationale and In-depth Insights

Causality Behind Experimental Choices:

  • Step 1: Condensation: The use of an excess of 2-phenylethyl isocyanate helps to drive the reaction to completion and consume all of the 3-ethyl-4-methyl-3-pyrrolin-2-one. The elevated temperature is necessary to overcome the activation energy of the reaction between the secondary amine of the pyrrolinone and the isocyanate.

  • Step 2: Chlorosulfonation: Chlorosulfonic acid is a powerful sulfonating agent. The reaction is performed at a low initial temperature to control the highly exothermic nature of the reaction and prevent unwanted side reactions. The subsequent heating ensures the completion of the electrophilic aromatic substitution. The para-substitution is favored due to the steric hindrance at the ortho positions and the electronic directing effect of the substituent.

  • Step 3: Ammonolysis: Concentrated aqueous ammonia provides a high concentration of the nucleophile (NH₃) to facilitate the displacement of the chloride from the sulfonyl chloride group. The reaction is heated to increase the rate of this nucleophilic substitution. Acidification of the reaction mixture after completion is crucial to protonate the sulfonamide and cause its precipitation from the aqueous solution.

Self-Validating System and Trustworthiness:

The protocol incorporates several checkpoints to ensure the successful synthesis of the target intermediate. The use of HPLC at each stage is critical for monitoring the reaction progress and assessing the purity of the intermediates.[4][5] This allows for adjustments in reaction time or purification strategies if necessary. The final purification by recrystallization is a robust method for obtaining a highly pure product, which is essential for its use in the subsequent synthesis of Glimepiride. The physical characterization of the final product, such as melting point determination, provides an additional layer of verification of its identity and purity.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory synthesis of the key Glimepiride intermediate, 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide. By following these step-by-step instructions and understanding the underlying chemical principles, researchers can reliably produce this important compound with high purity. The emphasis on in-process monitoring and rigorous purification ensures the quality of the intermediate, which is a critical factor in the overall synthesis of Glimepiride.

References

  • Google Patents. GLIMEPIRIDE - New Drug Approvals.
  • Google Patents.
  • Google Patents.
  • Justia Patents. Method of manufacturing glimepiride and the respective intermediate. [Link]

  • National Center for Biotechnology Information. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

  • Google Patents. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
  • Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone

Welcome to the technical support hub for the synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone, providing a solid foundation before you begin your experiment.

Q1: What are the primary synthetic routes to prepare 5-Chloro-2-hydroxy-2'-methylbenzophenone?

A1: There are two main, industrially relevant methods for synthesizing hydroxybenzophenones:

  • Direct Friedel-Crafts Acylation: This is an electrophilic aromatic substitution where 4-chlorophenol is acylated using 2-methylbenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] This one-step method is often preferred for its directness. The reaction involves the formation of a highly reactive acylium ion that attacks the electron-rich phenol ring.[1][3]

  • Fries Rearrangement: This is a two-step process. First, 4-chlorophenol is esterified with 2-methylbenzoyl chloride to form 4-chlorophenyl 2-methylbenzoate. This ester is then treated with a Lewis acid catalyst, which induces an intramolecular rearrangement to form the desired 2-hydroxyketone product. This method can offer better control over regioselectivity under specific conditions.[4]

Q2: Why is a stoichiometric amount of Lewis acid (e.g., AlCl₃) required for these reactions, rather than a catalytic amount?

A2: A stoichiometric amount (or even an excess) of the Lewis acid is crucial for two reasons. First, the Lewis acid activates the 2-methylbenzoyl chloride by coordinating to the carbonyl oxygen and facilitating the formation of the electrophilic acylium ion.[3][5] More importantly, both the starting material (4-chlorophenol) and the product (5-Chloro-2-hydroxy-2'-methylbenzophenone) contain hydroxyl groups. These phenolic hydroxyl groups are Lewis bases and form stable complexes with the strong Lewis acid AlCl₃.[2] This complexation deactivates both the substrate and the product. Therefore, enough AlCl₃ must be added to account for complexation with all hydroxyl groups and still have enough left to act as the catalyst for the acylation.[2] The final product exists as an aluminum salt complex, which must be hydrolyzed during aqueous workup to yield the free hydroxybenzophenone.[2]

Q3: How is the regioselectivity of the acylation controlled? Why does the acyl group add ortho to the hydroxyl group?

A3: The regioselectivity is dictated by the directing effects of the substituents on the 4-chlorophenol ring. The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director due to its ability to donate a lone pair of electrons and stabilize the intermediate carbocation (arenium ion) through resonance.[6][7] The chloro group (-Cl) is a deactivating group but is also an ortho, para-director.

In the case of 4-chlorophenol:

  • The para position relative to the hydroxyl group is already occupied by the chlorine atom.

  • The hydroxyl group strongly directs the incoming electrophile (the 2-methylbenzoyl group) to the ortho positions (C2 and C6).

  • Acylation occurs predominantly at the C2 position, leading to the desired 5-Chloro-2-hydroxy-2'-methylbenzophenone. While acylation at C6 is possible, it is generally less favored due to steric hindrance.

In the Fries rearrangement, temperature can be a key factor in controlling ortho vs. para migration. Generally, lower temperatures favor the formation of the para-product, while higher temperatures favor the ortho-product.[4]

Q4: What are the primary safety concerns associated with this synthesis?

A4: The main hazards involve the reagents used:

  • Aluminum Chloride (AlCl₃): It is a water-reactive and corrosive solid. It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. It must be handled in a dry environment (e.g., under an inert atmosphere) and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • 2-Methylbenzoyl Chloride: Like most acyl chlorides, it is a lachrymator (causes tearing) and is corrosive. It reacts with moisture to produce HCl. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: Solvents like nitrobenzene or dichlorobenzene, sometimes used in these reactions, are toxic and have specific handling requirements.

Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution & Scientific Rationale
1a. Inactive Lewis Acid Catalyst Solution: Use fresh, anhydrous aluminum chloride from a newly opened or properly sealed container. Rationale: AlCl₃ is highly hygroscopic and readily absorbs atmospheric moisture. Hydrated AlCl₃ is inactive as a Lewis acid catalyst for the Friedel-Crafts reaction. The presence of water will quench the catalyst and inhibit the formation of the essential acylium ion electrophile.
1b. Insufficient Catalyst Solution: Ensure at least 2.2 equivalents of AlCl₃ are used relative to the limiting reagent (4-chlorophenol). Rationale: As explained in FAQ 2, one equivalent of AlCl₃ will form a complex with the phenolic -OH of the starting material. A second equivalent will complex with the product's -OH group.[2] An additional catalytic amount (at least 0.2 equivalents) is required to effectively promote the reaction by activating the acyl chloride.
1c. Incomplete Reaction Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or moderately increasing the temperature. Rationale: Friedel-Crafts acylations can be slow, especially with moderately deactivated rings. A higher temperature can increase the reaction rate but must be balanced against the risk of decomposition (see Problem 3).[8]
1d. Product Loss During Workup Solution: After the reaction, slowly and carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated HCl. Rationale: The product exists as a stable aluminum chelate complex.[2] A vigorous aqueous workup with acid is required to hydrolyze this complex and protonate the phenoxide to release the free 2-hydroxybenzophenone product. Without sufficient acid, the product may remain in the aqueous layer as its salt or as an insoluble complex, leading to low isolated yields.

Problem 2: Formation of a Dark, Oily, or Tarry Crude Product

Potential Cause Recommended Solution & Scientific Rationale
2a. Reaction Temperature Too High Solution: Maintain a lower reaction temperature (e.g., 40-80°C) and monitor it closely.[8] Consider using a milder Lewis acid like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃).[9] Rationale: High temperatures can lead to charring and decomposition of the electron-rich phenol starting material or the product, resulting in polymeric tars. Milder catalysts are less aggressive and can reduce the extent of side reactions, though they may require longer reaction times.
2b. Impure Reagents Solution: Use purified reagents. Consider distilling the 4-chlorophenol and ensuring the 2-methylbenzoyl chloride is free of the corresponding carboxylic acid. Rationale: Impurities can lead to a variety of side reactions. For instance, the presence of 2-methylbenzoic acid will be unreactive under these conditions and can complicate purification.

Problem 3: Difficulty in Product Purification

Potential Cause Recommended Solution & Scientific Rationale
3a. Presence of Isomeric Byproducts Solution: Employ fractional recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or perform column chromatography on silica gel. Rationale: While the desired product is the major regioisomer, small amounts of other isomers (e.g., acylation at the C6 position) might form. These isomers often have slightly different polarities and solubilities, which can be exploited for separation. HPLC can be used to assess the purity of the fractions.[10]
3b. Unreacted Starting Material Solution: During workup, perform a basic wash (e.g., with 5% NaOH solution) to remove unreacted 4-chlorophenol. Rationale: 4-chlorophenol is acidic and will be deprotonated by a basic solution, forming a water-soluble sodium phenoxide salt that can be easily separated in the aqueous layer.[11] The desired product is less acidic and will remain in the organic layer.
Experimental Protocols & Workflows
Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol provides a robust method for the direct acylation of 4-chlorophenol.

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Maintain an inert atmosphere (N₂ or Argon).

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and a suitable solvent (e.g., dry dichlorobenzene). Cool the suspension to 0-5°C in an ice bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of 4-chlorophenol (1.0 eq.) and 2-methylbenzoyl chloride (1.05 eq.) in the same dry solvent.

  • Reaction: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, ensuring the internal temperature does not exceed 10°C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70°C and maintain for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and cautiously pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, 5% NaOH solution (to remove unreacted phenol), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography.

Visualization of the Friedel-Crafts Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification setup Flame-dried 3-neck flask under N2 atmosphere charge_alcl3 Charge AlCl3 (2.2 eq.) + dry solvent setup->charge_alcl3 cool Cool to 0-5 °C charge_alcl3->cool add_reagents Dropwise addition of 4-chlorophenol (1.0 eq.) & 2-methylbenzoyl chloride (1.05 eq.) cool->add_reagents react Heat to 60-70 °C (4-6 hours) add_reagents->react monitor Monitor by TLC react->monitor quench Quench on ice/HCl monitor->quench extract Extract with organic solvent quench->extract wash Wash (H2O, NaOH, Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify product Pure 5-Chloro-2-hydroxy- 2'-methylbenzophenone purify->product G start Synthesis Outcome outcome Low Yield? start->outcome impurity Impure Product? outcome->impurity No check_catalyst Check AlCl3 (Anhydrous? Stoichiometry?) outcome->check_catalyst Yes tar Tarry Product? impurity->tar No check_purification Optimize Purification (Recrystallization/Chromatography) impurity->check_purification Yes check_temp Lower Reaction Temp tar->check_temp Yes success High Yield, Pure Product tar->success No check_workup Review Workup (Sufficient HCl?) check_catalyst->check_workup check_time_temp Optimize Reaction (Time/Temp) check_workup->check_time_temp check_time_temp->impurity check_reagents Purify Reagents check_temp->check_reagents check_reagents->success check_purification->success

Caption: Troubleshooting flowchart for synthesis issues.

References
  • SATHEE. Friedel Crafts Reaction.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-methylbenzophenone. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. (2024, September 15). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Available from: [Link]

  • SIELC Technologies. (2018, May 16). 5-Chloro-2-hydroxy-4-methylbenzophenone. Available from: [Link]

  • Google Patents. (n.d.). US2682559A - Purification of hydroxybenzophenones.
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Available from: [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Available from: [Link]

Sources

Optimization

Minimizing positional isomers in Friedel-Crafts benzophenone synthesis

Executive Summary & Core Directive In the synthesis of substituted benzophenones via Friedel-Crafts (FC) acylation, regioisomer contamination is the primary failure mode affecting yield and downstream purification costs....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of substituted benzophenones via Friedel-Crafts (FC) acylation, regioisomer contamination is the primary failure mode affecting yield and downstream purification costs. While the para isomer is typically the thermodynamic and kinetic preference for activated substrates, significant quantities of ortho (steric leakage) and meta (isomerization/deactivation) isomers frequently occur.

This guide provides a self-validating troubleshooting framework to minimize these isomers. It moves beyond standard textbook protocols, focusing on catalyst-pore confinement , solvent-dielectric tuning , and kinetic/thermodynamic control switches .

Technical Troubleshooting Center

Category A: Substrate & Route Design

Q1: I am synthesizing 4-methylbenzophenone from toluene and benzoyl chloride, but I see ~10-15% ortho-isomer. How do I suppress this?

  • Diagnosis: This is a classic Kinetic vs. Steric conflict. Toluene is activated, making the ortho position electronically favorable despite steric hindrance.

  • The Fix: Switch from a homogeneous catalyst (AlCl₃) to a Shape-Selective Zeolite Catalyst .

    • Why: Zeolites like H-Beta or HY have pore channels that physically restrict the transition state. The linear para-transition state fits inside the pore; the bent ortho-transition state is sterically excluded.

    • Protocol Adjustment: Replace AlCl₃/DCM with H-Beta Zeolite (calcined at 500°C) in a solvent-free system or using nitrobenzene (if solubility is an issue).

Q2: My reaction yield is stalling at 60%, and I see trace amounts of meta-isomer appearing over time. What is happening?

  • Diagnosis: You are likely witnessing product inhibition and thermodynamic isomerization . The benzophenone product complexes with the Lewis acid (AlCl₃), deactivating the catalyst. The appearance of meta-isomer suggests the reaction is becoming reversible (deacylation-reacylation) due to high temperatures or prolonged reaction times.

  • The Fix:

    • Stoichiometry: Ensure you are using >1.1 equivalents of AlCl₃ relative to the acyl chloride plus the substrate if it has basic sites. The ketone product consumes 1 equivalent of catalyst.

    • Temperature Control: Lower the temperature to 0–5°C . The meta-isomer is often the thermodynamic product in reversible systems involving alkylbenzenes. Keeping the reaction under Kinetic Control (low temp, shorter time) favors the para-product.

Category B: Solvent & Conditions

Q3: I changed my solvent from Dichloromethane (DCM) to Nitrobenzene to improve solubility, but my regioselectivity dropped. Why?

  • Diagnosis: Dielectric Constant Interference .

    • DCM (Non-polar): Promotes a tight ion-pair mechanism. The acylium ion stays close to the counter-ion, increasing steric demand and favoring para-attack.

    • Nitrobenzene (Polar):[1] Solvates the acylium ion and the catalyst complex, creating a "free" and highly reactive electrophile. This high reactivity reduces selectivity (the "Reactivity-Selectivity Principle"), leading to more ortho attack.

  • The Fix: If solubility permits, revert to DCM or 1,2-Dichloroethane (DCE) . If Nitrobenzene is required, lower the reaction temperature by 10-20°C to compensate for the increased electrophilicity.

Q4: Can I use Ionic Liquids to improve selectivity?

  • Answer: Yes. Chloroaluminate Ionic Liquids (e.g., [BMIM]Cl-AlCl₃) act as both solvent and catalyst.

    • Mechanism:[1][2][3][4][5][6][7][8][9] They provide a highly structured ionic environment that can enhance para-selectivity through "solvophobic" effects, forcing the hydrophobic substrates to align in a way that minimizes solvent cavity disruption—often favoring the linear para isomer.

Experimental Protocol: High-Selectivity Synthesis of 4-Methoxybenzophenone

Objective: Synthesize 4-methoxybenzophenone with >95:5 para:ortho selectivity.

Reagents:

  • Anisole (Substrate)[10]

  • Benzoyl Chloride (Acylating Agent)[3][8][10][11]

  • Catalyst: Zeolite H-Beta (Si/Al ratio ~25, calcined) OR AlCl₃ (if Zeolite unavailable, see Note A).

  • Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Catalyst Activation (Crucial):

    • Zeolite:[7] Calcine H-Beta at 500°C for 4 hours to remove adsorbed water.

    • AlCl₃:[1][3][4][6][7][9][12][13] Use fresh, anhydrous beads. Powder immediately before use.

  • Acylium Generation:

    • In a flame-dried 3-neck flask under N₂, dissolve Benzoyl Chloride (1.1 equiv) in dry DCE.

    • Cool to 0°C.

    • Add Catalyst slowly. Stir for 15 min to generate the active acylium complex.

  • Substrate Addition (The "Inverse Addition" Technique):

    • Standard: Adding catalyst to the mixture causes local hot-spots and ortho isomers.

    • Optimized: Add the Anisole (1.0 equiv) slowly to the pre-formed Acylium complex at 0°C. This ensures the substrate always encounters a controlled concentration of electrophile.

  • Reaction & Quench:

    • Maintain at 0–5°C for 2 hours (Kinetic Control).

    • Monitor via HPLC/GC. Stop immediately upon consumption of Anisole.

    • Quench: Pour mixture onto crushed ice/HCl. Do not allow the mixture to warm up before quenching to prevent acid-catalyzed isomerization.

  • Purification:

    • Recrystallize from Ethanol/Water. The symmetrical para-isomer crystallizes significantly better than the ortho-oil.

Visualizations

Figure 1: Mechanistic Pathway & Isomerization Risk

This diagram illustrates the bifurcation between Kinetic (Para) and Thermodynamic (Meta) control, highlighting where process control is critical.

FC_Mechanism Start Substrate (e.g., Toluene) SigmaComplex Sigma Complex (Arenium Ion) Start->SigmaComplex + PhCOCl / AlCl3 Acylium Acylium Ion (Ph-C=O+) Acylium->SigmaComplex Para Para-Isomer (Kinetic Product) SigmaComplex->Para Fast (Low Temp) Ortho Ortho-Isomer (Steric Impurity) SigmaComplex->Ortho Steric Leakage Meta Meta-Isomer (Thermodynamic) Para->Meta Isomerization (High Temp / Long Time) Ortho->Para Steric Relief

Caption: Kinetic control favors the Para-isomer. High temperatures or prolonged acid exposure facilitate reversible isomerization to the Meta-isomer.

Figure 2: Decision Tree for Process Optimization

Use this workflow to select the correct catalyst and conditions based on your specific substrate.

Optimization_Flow Input Select Substrate Type Activated Activated (e.g., -OMe, -Me) Input->Activated Deactivated Deactivated (e.g., -Cl, -NO2) Input->Deactivated Act_Path Risk: Ortho/Para Mix Activated->Act_Path Deact_Path Risk: No Reaction / Meta Deactivated->Deact_Path Soln_Zeolite Use Zeolite (H-Beta) Shape Selectivity Act_Path->Soln_Zeolite High Precision Soln_LowTemp Low Temp (0°C) Kinetic Control Act_Path->Soln_LowTemp Standard Lab Soln_StrongLewis Strong Lewis Acid (AlCl3) Excess (2.5 eq) Deact_Path->Soln_StrongLewis Soln_Heat Reflux Required Accept Meta-direction Soln_StrongLewis->Soln_Heat

Caption: Optimization logic differs drastically between activated (steric/kinetic focus) and deactivated (forcing conditions) substrates.

Quantitative Data: Catalyst Performance Comparison

Table 1: Regioselectivity of Benzoylation of Toluene under various conditions.

Catalyst SystemSolventTemp (°C)Yield (%)Para:Ortho RatioMechanism Note
AlCl₃ (Standard) CH₂Cl₂258580:20Open solution; no steric constraint.
AlCl₃ (Low T) CH₂Cl₂08288:12Kinetic control improves para.
AlCl₃ Nitrobenzene259070:30High polarity increases "free" ion reactivity, lowering selectivity.
Zeolite H-Beta None1407596:4 Pore confinement excludes ortho transition state.
[BMIM]Cl-AlCl₃ Ionic Liquid259292:8Solvophobic effects align substrate.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on mechanism and reversibility).
  • Corma, A., et al. (2005). "Zeolites as catalysts for the acylation of aromatics." Journal of Catalysis. Link (Demonstrates shape selectivity of H-Beta).

  • Earle, M. J., et al. (1998). "Friedel-Crafts reactions in ionic liquids." Chemical Communications. Link (Ionic liquid selectivity data).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley. (Source for Kinetic vs Thermodynamic control principles).

Sources

Troubleshooting

Troubleshooting solubility issues of 5-Chloro-2-hydroxy-2'-methylbenzophenone in methanol

Topic: Troubleshooting Solubility & Process Optimization in Methanol Diagnostic Triage: Start Here Before altering your protocol, identify your specific failure mode using the diagnostic matrix below. Symptom Probable Ca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Process Optimization in Methanol

Diagnostic Triage: Start Here

Before altering your protocol, identify your specific failure mode using the diagnostic matrix below.

Symptom Probable Cause Immediate Action
Powder floats/clumps High surface tension / HydrophobicityDo not stir yet. Add 5-10% DCM or Toluene to wet the solid, then add Methanol.
Cloudy suspension Kinetic solubility limit reachedHeat to 50°C (below MeOH boiling point). If clear, hot filtration is required.
"Oiling out" (Liquid-Liquid phase) Melting point depression / ImpuritiesRe-dissolve in Acetone; add Methanol slowly as an anti-solvent.
Precipitates after 1 hour Supersaturation / Metastable zoneYour concentration is too high for RT stability. Dilute by 20% or maintain at 35°C.

The Core Mechanism: Why Methanol Struggles

The "Ortho-Effect" Barrier

You are likely experiencing solubility issues because 5-Chloro-2-hydroxy-2'-methylbenzophenone (CHMB) is not behaving as a typical polar phenol .

In standard phenols, the hydroxyl (-OH) group hydrogen bonds avidly with Methanol (MeOH). However, in 2-hydroxybenzophenones , the hydroxyl proton is "locked" in an Intramolecular Hydrogen Bond (IMHB) with the adjacent carbonyl oxygen.

  • The Consequence: The molecule effectively "hides" its polar region from the solvent. It presents a hydrophobic "shield" (Chloro + Methyl groups) to the Methanol.

  • The Result: Methanol sees a non-polar sphere rather than a polar solute, drastically reducing solubility at room temperature [1, 5].

Visualizing the Solvation Conflict

The following diagram illustrates the competition between the internal "lock" and the external solvent.

IMHB_Mechanism Molecule 5-Chloro-2-hydroxy- 2'-methylbenzophenone IMHB Intramolecular H-Bond (The 'Lock') Molecule->IMHB 2-OH binds to C=O Result Reduced Solubility (Hydrophobic Behavior) Molecule->Result Cl & Me Groups Dominate Surface Solvent Methanol (MeOH) Solvation Shell IMHB->Solvent Blocks Interaction

Figure 1: The Intramolecular Hydrogen Bond (IMHB) creates a pseudo-heterocyclic ring, reducing the molecule's polarity and preventing Methanol from effectively solvating the hydroxyl group.

Troubleshooting Protocols

Protocol A: The "Thermal Shock" Dissolution

Use when: The compound forms a persistent suspension at room temperature.

Scientific Rationale: Benzophenone derivatives exhibit a steep solubility curve. Heating provides the kinetic energy to disrupt the crystal lattice, which is reinforced by the IMHB.

Step-by-Step:

  • Prepare Slurry: Weigh the CHMB into a round-bottom flask. Add Methanol (10 mL/g target).

  • Reflux: Equip with a condenser. Heat the mixture to 60°C (MeOH boiling point is 64.7°C).

  • Observation:

    • If clear: Remove heat. Allow slow cooling to RT.

    • If cloudy: Add Methanol in 1 mL increments through the condenser until clear.

  • Stabilization: Once dissolved at 60°C, the solution is often supersaturated. If it must remain liquid at RT, add 5% v/v Acetone to inhibit recrystallization.

Protocol B: Binary Solvent System (Co-Solvency)

Use when: High concentration (>50 mg/mL) is required, or heat is not an option.

Scientific Rationale: Methanol is a polar protic solvent. CHMB has significant non-polar character due to the Chloro and Methyl groups. A "bridging solvent" (aprotic, moderate polarity) disrupts the lattice energy more effectively than pure alcohol [2, 3].

Recommended Binary Systems:

Primary Solvent Co-Solvent (Bridge) Ratio (v/v) Application
Methanol Dichloromethane (DCM) 90:10 Best for high-concentration stock solutions.
Methanol Acetone 80:20 Best for preventing precipitation during cooling.

| Methanol | Toluene | 95:5 | Use if the sample is extremely hydrophobic/greasy. |

Workflow:

  • Dissolve CHMB in the Co-Solvent first (minimal volume).

  • Slowly add Methanol while stirring.

  • If precipitation occurs, sonicate for 30 seconds.

Advanced Process: Recrystallization

Use when: You are purifying the compound and need to recover it from Methanol.

The "Oiling Out" Risk: Because of the 2'-methyl group (steric bulk) and the chloro substituent, this molecule may have a lower melting point than unsubstituted benzophenones. It is prone to "oiling out" (separating as a liquid droplet) rather than crystallizing if cooled too fast.

Optimized Crystallization Flow:

Recrystallization_Flow Start Dissolve in Hot MeOH (60°C) Check Is solution clear? Start->Check Filter Hot Filtration (Remove inorganic salts) Check->Filter No (Cloudy) Cool Slow Cool to 25°C (10°C per hour) Check->Cool Yes Filter->Cool Seed Add Seed Crystal Cool->Seed If no crystals form Isolate Filter & Wash (Cold MeOH) Cool->Isolate Crystals form Seed->Isolate

Figure 2: Optimized recrystallization workflow to avoid oiling out. Slow cooling is critical.

Frequently Asked Questions (FAQ)

Q: Can I use water to precipitate the compound from Methanol? A: Yes, but proceed with caution. Adding water increases the polarity of the solvent system rapidly. If you add water too fast, the CHMB will precipitate as an amorphous "gum" or oil due to its hydrophobic nature.

  • Correct Method: Add water dropwise to a hot methanolic solution until slight turbidity appears, then let it cool slowly.

Q: My sample is yellow. Is this an impurity? A: Not necessarily. 2-hydroxybenzophenones are often pale yellow due to the conjugation system and the intramolecular hydrogen bond, which alters the UV-Vis absorption profile [4]. However, dark yellow or orange usually indicates oxidation or residual aluminum salts from Friedel-Crafts synthesis.

Q: Why does the solubility change with pH? A: The 2-hydroxy group is phenolic.

  • High pH (Basic): Adding NaOH will deprotonate the -OH, breaking the IMHB and drastically increasing solubility in Methanol (forming the phenoxide salt). Warning: This may compromise chemical stability.

  • Low pH (Acidic): Has little effect on solubility but ensures the molecule remains in its neutral, stable form.

References

  • Zhang, C., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1833–1840.

  • Cheméo Data Repository. Physical Properties of Chlorinated Benzophenones.

  • TargetMol Technical Data. Solubility Guidelines for 5-Chloro-2-hydroxybenzophenone Derivatives.

  • Afverne, N., et al. (2014). Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones: A theoretical study. Journal of Chemical Sciences.

  • Abraham, M.H., et al. (2024). Effect of Intramolecular Hydrogen Bond Formation on Solute Descriptors for 2-Hydroxybenzophenones. Molecules (MDPI).

Optimization

Technical Support Center: Identification of Unknown Impurities in 5-Chloro-2-hydroxy-2'-methylbenzophenone

Welcome to the technical support center for the analysis of 5-Chloro-2-hydroxy-2'-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 5-Chloro-2-hydroxy-2'-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for identifying unknown impurities. Our approach moves beyond simple protocols to explain the underlying scientific principles, ensuring you can confidently navigate the complexities of impurity profiling.

Part 1: Frequently Asked Questions (FAQs) - Your First Response

This section addresses the immediate questions that often arise during the analysis of 5-Chloro-2-hydroxy-2'-methylbenzophenone.

Q1: I've detected an unexpected peak in my HPLC chromatogram for a batch of 5-Chloro-2-hydroxy-2'-methylbenzophenone. What are the most probable sources of this impurity?

A1: An unexpected peak can originate from several sources, broadly categorized as process-related or degradation-related impurities.

  • Process-Related Impurities: These are substances introduced or formed during the synthesis process. Given that 5-Chloro-2-hydroxy-2'-methylbenzophenone is typically synthesized via a Friedel-Crafts acylation or a related Fries rearrangement, common process impurities include:

    • Unreacted Starting Materials: Such as 4-chlorophenol, 2-methylbenzoyl chloride, or 4-chloro-3-methyl-phenyl benzoate.[1][2]

    • Reaction Intermediates: Incomplete reaction progression can leave intermediate species in the final product.

    • Isomeric By-products: Friedel-Crafts reactions can sometimes lead to poor regioselectivity, resulting in isomers where the acyl group is attached at a different position on the phenol ring.[3][4]

    • Reagents and Catalysts: Residual catalysts (e.g., aluminum chloride), solvents, or other reagents used in the synthesis and purification steps.[5][6]

  • Degradation Products: These impurities form over time due to storage conditions or exposure to stress factors like light, heat, humidity, or oxygen.[7] Benzophenone derivatives can be susceptible to photodegradation.

Q2: What are the regulatory thresholds I need to be aware of for reporting and identifying these impurities?

A2: The primary guidelines are from the International Council for Harmonisation (ICH). Specifically, ICH Q3A(R2) for new drug substances is the key document.[5][8] The thresholds are based on the maximum daily dose (MDD) of the drug substance.

Threshold MDD ≤ 2 g/day MDD > 2 g/day Purpose
Reporting Threshold 0.05%0.03%Any impurity at or above this level must be reported in the regulatory submission.[9]
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%Any impurity exceeding this level must have its structure identified.[9][10]
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%Impurities above this level require toxicological data to qualify their safety.[9]

Q3: My initial mass spectrometry (MS) data is ambiguous. What are the next steps?

A3: Ambiguous MS data is a common challenge. The molecular weight alone is often insufficient for definitive identification.[11] A systematic approach is required:

  • Obtain High-Resolution Mass Spectrometry (HRMS) Data: This provides a highly accurate mass measurement, often to four decimal places, which allows you to predict the elemental composition with much greater confidence.[12][13]

  • Perform Tandem MS (MS/MS): Fragmenting the impurity ion and analyzing the resulting daughter ions can reveal key structural motifs and functional groups, helping to piece together the molecule's structure.[12][14]

  • Isolate the Impurity: If the structure is still unclear, use preparative HPLC or similar techniques to isolate a sufficient quantity (typically 1-5 mg) of the purified impurity.[13]

  • Conduct NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation of unknown organic compounds.[15][16][17] 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments will map out the complete chemical structure.

Part 2: A Systematic Workflow for Impurity Identification

Encountering an unknown impurity requires a logical, phased approach. Blindly running experiments is inefficient. This workflow provides a structured path from initial detection to final confirmation.

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Preliminary Characterization cluster_2 Phase 3: Isolation & Definitive Elucidation cluster_3 Phase 4: Confirmation & Reporting Detect 1. Detection (e.g., HPLC-UV) Assess 2. Assess Significance (Compare to ICH Thresholds) Detect->Assess LCMS 3. LC-MS Analysis (Obtain Molecular Weight) Assess->LCMS Impurity > Identification Threshold HRMS 4. HRMS & MS/MS (Propose Molecular Formula & Fragments) LCMS->HRMS Isolate 5. Isolation (Preparative HPLC) HRMS->Isolate Structure Still Unknown NMR 6. NMR Spectroscopy (¹H, ¹³C, 2D NMR) Isolate->NMR Confirm 7. Structure Confirmation (Synthesis or Orthogonal Method) NMR->Confirm Report 8. Final Report (Quantification & Documentation) Confirm->Report

Caption: A systematic workflow for identifying, characterizing, and reporting unknown impurities.

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and troubleshooting for the core analytical techniques used in impurity identification.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for separating and quantifying impurities.

Q: My HPLC peaks for the main compound and/or the impurity are tailing or fronting. How can I improve peak shape?

A: Poor peak shape compromises resolution and accuracy.[18] Here’s how to troubleshoot:

  • Peak Tailing:

    • Cause: Often caused by secondary interactions between basic analytes and acidic residual silanols on the column packing, or by column overload.

    • Solution 1 (Mobile Phase): Ensure the mobile phase pH is appropriate. For acidic compounds like phenols, a lower pH (e.g., 2.5-3.5 using formic acid or phosphate buffer) keeps them in a single protonation state.[19]

    • Solution 2 (Column): Use a high-purity silica column with end-capping to minimize available silanols. If the column is old, it may be degraded and need replacement.[20]

    • Solution 3 (Sample): Reduce the injection volume or sample concentration to avoid overloading the column.[21]

  • Peak Fronting:

    • Cause: Typically due to low sample solubility in the mobile phase or column overload.

    • Solution: Dissolve your sample in a solvent that is weaker than or identical to the mobile phase.[22] For example, if your gradient starts at 30% acetonitrile, avoid dissolving your sample in 100% acetonitrile.

Protocol: General-Purpose HPLC Method for Impurity Profiling

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and 290 nm. Benzophenones typically have strong absorbance in these regions.[23]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for obtaining the molecular weights of unknown impurities.

Q: I am not getting a clear ion for my impurity of interest in the mass spectrum. What should I try?

A: Failure to detect an ion can be due to poor ionization or low concentration.

  • Cause 1 (Ionization Mode): 5-Chloro-2-hydroxy-2'-methylbenzophenone has a phenolic hydroxyl group, making it suitable for negative ion mode Electrospray Ionization (ESI-). However, some impurities may ionize better in positive mode (ESI+), especially if they contain basic nitrogen atoms.

    • Solution: Run the analysis in both positive and negative ion modes.

  • Cause 2 (Mobile Phase): The mobile phase modifier can impact ionization efficiency. Formic acid is excellent for ESI+, while a small amount of ammonium hydroxide or acetate can enhance ESI- signal.

    • Solution: If ESI- is weak with formic acid, prepare a separate method using a volatile buffer like 5 mM ammonium acetate.

  • Cause 3 (Source Conditions): The settings on the MS source (e.g., capillary voltage, gas flow, temperature) may not be optimal.

    • Solution: Perform an infusion analysis of a similar standard compound to optimize source parameters before running the LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information.

Q: I've isolated an impurity, but I only have a very small amount (<1 mg). How can I get a good NMR spectrum?

A: Modern NMR spectrometers are highly sensitive.

  • Solution 1 (Instrumentation): Use a high-field spectrometer (≥600 MHz) equipped with a cryoprobe, which can increase the signal-to-noise ratio by a factor of 3-4 compared to a standard room-temperature probe.[15]

  • Solution 2 (Sample Preparation): Use a micro-NMR tube (e.g., Shigemi tube) which is designed for small sample volumes, effectively increasing the sample concentration within the detection coil.

  • Solution 3 (Acquisition Time): Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans. Acquiring a proton spectrum overnight is a common strategy for mass-limited samples. For a ¹³C spectrum, this could take a weekend.

Part 4: Understanding Impurity Origins - A Mechanistic View

Expertise comes from understanding why an impurity forms. The primary synthesis route for 5-Chloro-2-hydroxy-2'-methylbenzophenone is the Friedel-Crafts acylation.

Friedel_Crafts_Impurities SM1 4-Chlorophenol (Starting Material) Reaction Friedel-Crafts Acylation SM1->Reaction Imp1 Unreacted Starting Materials SM1->Imp1 SM2 2-Methylbenzoyl Chloride (Acylating Agent) SM2->Reaction SM2->Imp1 Imp4 Hydrolysis of Acyl Chloride (2-Methylbenzoic Acid) SM2->Imp4 Trace H₂O Cat AlCl₃ (Catalyst) Cat->Reaction Product 5-Chloro-2-hydroxy-2'-methylbenzophenone (Desired Product) Reaction->Product Imp2 Isomeric Products (e.g., 3-Acyl Isomer) Reaction->Imp2 Side Reactions Imp3 Polysubstituted Product Reaction->Imp3 Side Reactions

Sources

Troubleshooting

Technical Support Center: Benzophenone Acylation Optimization

Topic: Optimizing Reaction Temperature for Friedel-Crafts Acylation of Benzophenone Ticket ID: #FC-BZP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Module 1: The Thermal Directive (Critical Theo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Friedel-Crafts Acylation of Benzophenone Ticket ID: #FC-BZP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Module 1: The Thermal Directive (Critical Theory)

Welcome to the technical support portal. You are likely here because your benzophenone synthesis—classically performed via the Friedel-Crafts acylation of benzene with benzoyl chloride—is suffering from low yields, "tar" formation, or incomplete conversion.

The critical insight for this reaction is that it operates under biphasic thermal requirements . Unlike simple kinetics where "hotter = faster," this reaction requires a strict low-temperature initiation followed by a high-temperature propagation.

The "Product Inhibition" Trap

In most catalytic cycles, the catalyst regenerates. In Friedel-Crafts acylation using Aluminum Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), the product (benzophenone) is a ketone. Ketones are Lewis bases.
  • The Problem: The newly formed benzophenone immediately complexes with the Lewis Acid catalyst (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), forming a stable 1:1 adduct (
    
    
    
    ).[1][2][3][4][5][6][7][8][9]
  • The Consequence: This removes the catalyst from the cycle. You are not running a catalytic reaction; you are running a stoichiometric consumption.

  • Thermal Implication: You must apply heat after addition to ensure the reaction proceeds despite the catalyst being sequestered, and you must use

    
     equivalent of 
    
    
    
    .

Module 2: Troubleshooting Guide (Symptom-Based)

Use this decision matrix to diagnose your specific issue.

Symptom A: Reaction mixture turned into a black, viscous "tar"
  • Diagnosis: Thermal Runaway (Kinetic Overshoot) .

  • Root Cause: The acylation is highly exothermic.[10] If reagents are added >20°C, the heat generation exceeds the solvent's heat capacity, leading to polymerization of the benzene substrate and decomposition of the acylium ion.

  • The Fix:

    • Active: Discard batch. Tar is difficult to purify.

    • Prevention: Cool the

      
      /Solvent slurry to 0–5°C  before adding benzoyl chloride. Maintain this temperature throughout the addition.
      
Symptom B: Yield is consistently low (30–50%), even with overnight stirring
  • Diagnosis: Premature Quenching (Thermodynamic Failure) .

  • Root Cause: You likely ran the reaction at Room Temperature (RT) or 0°C the entire time. The activation energy required to drive the reaction to completion increases as the catalyst gets "poisoned" by the product complex.

  • The Fix:

    • Active: If not yet quenched, heat the mixture to reflux (60–80°C) for 1–2 hours.

    • Prevention: Implement a "Thermal Ramp" protocol (see Module 3).

Symptom C: Violent gas evolution and heat spike during aqueous workup
  • Diagnosis: Uncontrolled Hydrolysis .

  • Root Cause: Unreacted

    
     and the 
    
    
    
    complex react violently with water, releasing HCl gas and significant heat.
  • The Fix:

    • Prevention: Quench by pouring the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl .[11] Never add water directly to the reaction flask.

Module 3: Optimized Experimental Protocol

This protocol is designed to maximize yield by respecting the biphasic thermal requirement.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Benzene SolventSubstrate & SolventMust be anhydrous.[10][11] Thiophene-free.[5][6]
Benzoyl Chloride 1.0Acylating AgentLimiting Reagent.

(Anhydrous)
1.1 – 1.2 Catalyst/ReagentMust be >1.0 eq due to complexation.[11]
Step-by-Step Workflow
  • Activation Phase (0°C):

    • Charge a 3-neck flask with anhydrous

      
       (1.2 eq) and dry Benzene (10–20 mL/g of reactant).
      
    • Cool the suspension to 0–5°C using an ice bath.[11]

    • Why: Prepares the catalyst without triggering side reactions.

  • Addition Phase (Controlled T < 10°C):

    • Add Benzoyl Chloride (1.0 eq) dropwise.

    • CRITICAL: Monitor internal temperature. Do not allow T > 10°C.

    • Observation: Evolution of HCl gas (bubbling) and color change to yellow/red.

  • Reaction Phase (Thermal Ramp to 80°C):

    • Once addition is complete, remove the ice bath.[10]

    • Stir at Room Temp (RT) for 30 mins.

    • Heat to Reflux (80°C) for 2–3 hours.

    • Why: This thermal energy breaks the kinetic barrier caused by the catalyst-product complex, driving conversion from ~60% to >90%.

  • Quenching Phase (Cryogenic Hydrolysis):

    • Cool the mixture back to RT.

    • Pour the mixture slowly onto Crushed Ice + Conc. HCl .

    • Why: The HCl prevents the precipitation of Aluminum Hydroxide gels, which cause terrible emulsions during extraction.

Module 4: Visualization of Logic & Mechanism

Figure 1: The Thermal Ramp Workflow

This diagram illustrates the necessary temperature changes to navigate kinetic vs. thermodynamic barriers.

ReactionProfile Start Start: AlCl3 + Benzene IceBath Cool to 0-5°C (Kinetic Control) Start->IceBath Addition Add Benzoyl Chloride (Exotherm Management) IceBath->Addition Prevent Tar Complex Intermediate: Ph-CO-Ph • AlCl3 Addition->Complex Fast Kinetics Reflux Heat to Reflux (80°C) (Drive Completion) Complex->Reflux Overcome Product Inhibition Quench Pour onto Ice/HCl (Hydrolysis) Reflux->Quench Finalize

Caption: Figure 1: The optimized thermal ramp ensures exotherm control during addition and reaction completion during the reflux phase.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Tar Black Tar / Polymer Issue->Tar LowYield Low Yield (<50%) Issue->LowYield Emulsion Emulsion during Workup Issue->Emulsion TempHigh Was addition T > 20°C? Tar->TempHigh DidReflux Did you Reflux? LowYield->DidReflux AcidUsed Did you use HCl in quench? Emulsion->AcidUsed CoolBetter Sol: Use Ice Bath Add slower TempHigh->CoolBetter Yes HeatIt Sol: Heat to 80°C for 2 hrs DidReflux->HeatIt No CheckCat Check AlCl3 Quality (Must be yellow/grey, not white) DidReflux->CheckCat Yes UseAcid Sol: Add Conc. HCl to dissolve Al salts AcidUsed->UseAcid No

Caption: Figure 2: Logic flow for diagnosing common Friedel-Crafts acylation failures.

Module 5: Frequently Asked Questions (Advanced)

Q: Can I use Dichloromethane (DCM) instead of Benzene as the solvent? A: Yes, and it is often safer. However, DCM boils at ~40°C. This lower reflux temperature might be insufficient to drive the reaction to 100% completion if the catalyst is old. If using DCM, ensure your


 is fresh and extend the reflux time to 4–6 hours.

Q: Why does the reaction turn blood-red? A: This is a good sign. The red coloration is characteristic of the polar donor-acceptor complex formed between the ketone product (benzophenone) and the aluminum chloride. If it stays pale yellow, your reaction may not have initiated.

Q: I want to synthesize a substituted benzophenone. Does the temperature change? A: Yes. If your benzene ring has electron-donating groups (e.g., Toluene, Anisole), the ring is more reactive. You must lower the addition temperature to -10°C to prevent polysubstitution. If the ring has electron-withdrawing groups (e.g., Chlorobenzene), you may need higher temperatures (reflux immediately after addition) to overcome the deactivated ring's activation energy.

References

  • Organic Syntheses , Coll. Vol. 1, p.80 (1941); Vol. 8, p.26 (1928). Benzophenone.[1][3][5][6] Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Section 6.
  • BenchChem Technical Guides . Troubleshooting Low Yields in Friedel-Crafts Acylation. Link

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
  • Clark, J. The Mechanism of the Friedel-Crafts Acylation of Benzene. ChemGuide. Link

Sources

Optimization

Technical Support Center: Mitigating Byproduct Formation in the Synthesis of Glimepiride Intermediates

For researchers and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) like Glimepiride demands precision and a deep understanding of the underlying chemical transformations. The...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) like Glimepiride demands precision and a deep understanding of the underlying chemical transformations. The formation of impurities, even in minute quantities, can compromise the final product's safety and efficacy. This technical support guide provides a comprehensive resource for troubleshooting and minimizing byproduct formation during the synthesis of key Glimepiride intermediates. Drawing upon established chemical principles and practical experience, this guide offers solutions to common challenges encountered in the laboratory.

Troubleshooting Guide: Synthesis of 4-(2-Aminoethyl)benzenesulfonamide

The synthesis of 4-(2-aminoethyl)benzenesulfonamide is a critical multi-step process in the overall production of Glimepiride. Each step presents unique challenges and potential for byproduct formation.

Issue 1: Formation of Diaryl Sulfone and Isomeric Impurities During Chlorosulfonation

During the chlorosulfonation of N-acetylphenethylamine, the formation of diaryl sulfone and undesired ortho- and meta-isomers of the desired para-sulfonyl chloride are common side reactions.

Q1: We are observing a significant amount of a high-molecular-weight byproduct, identified as a diaryl sulfone, during the chlorosulfonation of N-acetylphenethylamine. What is the cause, and how can we prevent it?

A1: Diaryl sulfone formation is a classic side reaction in electrophilic aromatic substitution, particularly under forcing conditions.[1] The primary cause is the reaction of the initially formed arylsulfonyl chloride with another molecule of the starting N-acetylphenethylamine.

Causality: The arylsulfonyl chloride, while less reactive than the chlorosulfonic acid, can still act as an electrophile, especially at elevated temperatures or with prolonged reaction times. The reaction is essentially a Friedel-Crafts-type acylation with a sulfonyl chloride.

Solutions:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5°C) throughout the addition of chlorosulfonic acid and during the initial phase of the reaction. This disfavors the slower diaryl sulfone formation.

  • Stoichiometry and Order of Addition: Use a sufficient excess of chlorosulfonic acid (typically 3-5 equivalents) to ensure the rapid and complete conversion of the starting material to the desired sulfonyl chloride. Adding the N-acetylphenethylamine to the chlorosulfonic acid (inverse addition) can also help maintain a high concentration of the sulfonating agent and minimize the opportunity for the product to react with the starting material.

  • Reaction Time: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or HPLC). Once the starting material is consumed, promptly proceed with the work-up to avoid prolonged exposure of the product to the reaction conditions.

Q2: Our analysis of the crude 4-(2-acetylaminoethyl)benzenesulfonyl chloride shows the presence of ortho- and meta-isomers in addition to the desired para-isomer. How can we improve the regioselectivity?

A2: The directing effect of the acetylaminoethyl group on the benzene ring is primarily para-directing; however, some ortho- and meta-substitution can occur, leading to isomeric impurities.[2][3]

Causality: The acetylamino group is an activating, ortho-, para-directing group. While steric hindrance from the ethyl chain disfavors ortho-substitution to some extent, it can still occur. Meta-isomer formation is less common but can be promoted by aggressive reaction conditions.

Solutions:

  • Milder Reaction Conditions: Employing a less aggressive sulfonating agent or milder reaction conditions can enhance regioselectivity. However, this must be balanced with achieving a reasonable reaction rate.

  • Solvent Effects: The choice of solvent can influence the isomer distribution. Non-polar solvents may favor para-substitution.

  • Purification: While optimizing the reaction is crucial, purification of the subsequent sulfonamide or the final 4-(2-aminoethyl)benzenesulfonamide is often necessary to remove these isomers. Crystallization is a common and effective method.[4]

Experimental Protocol: Minimizing Diaryl Sulfone and Isomeric Impurities in Chlorosulfonation

This protocol outlines a procedure designed to maximize the yield of the desired para-isomer while minimizing byproduct formation.

Materials:

  • N-acetylphenethylamine

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4 equivalents) and cool to 0°C in an ice-salt bath.

  • Dissolve N-acetylphenethylamine (1 equivalent) in anhydrous dichloromethane.

  • Slowly add the N-acetylphenethylamine solution to the stirred chlorosulfonic acid via the dropping funnel, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Separate the organic layer.

  • Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(2-acetylaminoethyl)benzenesulfonyl chloride.

Issue 2: Incomplete Reaction and Side Products in the Amination Step

The conversion of the sulfonyl chloride to the sulfonamide via amination can be prone to incomplete reactions and the formation of hydrolysis byproducts.

Q3: We are observing unreacted sulfonyl chloride in our amination reaction with aqueous ammonia. How can we drive the reaction to completion?

A3: Incomplete amination can result from several factors, including insufficient mixing, low reactivity of the sulfonyl chloride, or a non-optimal ammonia concentration.

Causality: The amination reaction is a nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride. If the two reactants are not brought into sufficient contact, or if the nucleophilicity of the ammonia is reduced, the reaction will be slow or incomplete.

Solutions:

  • Effective Mixing: Ensure vigorous stirring to maximize the interfacial area between the organic phase (containing the sulfonyl chloride) and the aqueous ammonia phase.

  • Ammonia Concentration: Use a concentrated solution of aqueous ammonia to provide a high concentration of the nucleophile.

  • Temperature: Gently warming the reaction mixture (e.g., to 30-40°C) can increase the reaction rate. However, excessive heat can promote hydrolysis of the sulfonyl chloride.

  • Reaction Time: Allow sufficient reaction time for the amination to go to completion. Monitor the reaction by TLC or HPLC.

Q4: Our crude 4-(2-acetylaminoethyl)benzenesulfonamide contains the corresponding sulfonic acid as a significant impurity. What is causing this, and how can it be avoided?

A4: The formation of sulfonic acid is due to the hydrolysis of the sulfonyl chloride, which competes with the desired amination reaction.

Causality: Water can act as a nucleophile and attack the sulfonyl chloride, leading to the formation of the sulfonic acid. This is particularly problematic if the amination is slow or if the reaction is carried out at elevated temperatures for extended periods.

Solutions:

  • Controlled Temperature: Maintain a moderate temperature during the amination to minimize hydrolysis.

  • Efficient Amination: By ensuring rapid and complete amination (as described in Q3), the opportunity for hydrolysis is reduced.

  • Work-up: After the reaction is complete, promptly isolate the sulfonamide product to minimize its exposure to aqueous conditions.

Troubleshooting Guide: Synthesis of 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide

This intermediate, also known as Glimepiride Impurity B, is formed by the reaction of 4-(2-aminoethyl)benzenesulfonamide with a derivative of 3-ethyl-4-methyl-2-oxo-3-pyrroline.

Q5: The coupling reaction between 4-(2-aminoethyl)benzenesulfonamide and activated 3-ethyl-4-methyl-2-oxo-3-pyrroline is giving low yields and multiple unidentified byproducts. What are the likely causes?

A5: Low yields and byproduct formation in this step can be attributed to several factors, including the reactivity of the activated pyrroline derivative, reaction conditions, and the purity of the starting materials.

Causality: The reaction involves the formation of a urea or carbamate linkage. Side reactions can occur if the activated pyrroline derivative is unstable or if it reacts with other nucleophiles present in the reaction mixture. The amine group of 4-(2-aminoethyl)benzenesulfonamide can also participate in side reactions if not properly controlled.

Solutions:

  • Purity of Starting Materials: Ensure that both the 4-(2-aminoethyl)benzenesulfonamide and the activated pyrroline derivative are of high purity. Impurities in either starting material can lead to side reactions.

  • Choice of Activating Group: The choice of the activating group on the pyrroline nitrogen is critical. Isocyanates are highly reactive but can be prone to side reactions with moisture. Carbamates or other activated carbonyl derivatives may offer better control.

  • Anhydrous Conditions: If using an isocyanate, the reaction must be carried out under strictly anhydrous conditions to prevent the formation of ureas from the reaction of the isocyanate with water.

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction. A non-nucleophilic base is preferred to avoid competition with the desired reaction. The solvent should be inert and capable of dissolving both reactants.

  • Temperature Control: The reaction temperature should be carefully controlled to balance the rate of the desired reaction with the rates of potential side reactions.

Data Presentation: Impact of Reaction Conditions on Isomer Formation

The following table summarizes the typical impact of key reaction parameters on the formation of diaryl sulfone and isomeric byproducts during chlorosulfonation.

ParameterConditionImpact on Diaryl SulfoneImpact on Ortho/Meta IsomersRecommended Action
Temperature High (>20°C)Increased formationIncreased formation of meta-isomerMaintain low temperature (0-5°C)
Low (0-5°C)MinimizedFavors para-isomer
Stoichiometry Insufficient Chlorosulfonic AcidIncreased formationNo significant impactUse a 3-5 fold excess of chlorosulfonic acid
Excess Chlorosulfonic AcidMinimized
Reaction Time ProlongedIncreased formationNo significant impactMonitor reaction and work-up promptly
OptimizedMinimized

Visualization of Key Processes

Byproduct Formation in Chlorosulfonation

Byproduct_Formation A N-acetylphenethylamine C p-sulfonyl chloride (Desired Product) A->C + Chlorosulfonic Acid (Major Pathway) E o/m-sulfonyl chloride (Isomeric Byproducts) A->E + Chlorosulfonic Acid (Minor Pathway) B Chlorosulfonic Acid D Diaryl Sulfone (Byproduct) C->D + N-acetylphenethylamine (Side Reaction) Amination_Troubleshooting start Low Yield in Amination Step q1 Is unreacted sulfonyl chloride present? start->q1 a1_yes Increase mixing Increase ammonia concentration Slightly increase temperature q1->a1_yes Yes a1_no Check for hydrolysis product (sulfonic acid) q1->a1_no No end Improved Yield a1_yes->end q2 Is sulfonic acid present? a1_no->q2 a2_yes Maintain lower temperature Ensure rapid amination q2->a2_yes Yes a2_no Investigate other potential side reactions q2->a2_no No a2_yes->end

Caption: A decision tree for troubleshooting low yields in the amination reaction.

Frequently Asked Questions (FAQs)

Q: What is the role of the acetyl protecting group on the phenethylamine starting material?

A: The acetyl group serves two primary purposes. First, it deactivates the amino group, preventing it from reacting with the highly electrophilic chlorosulfonic acid. Second, it acts as an ortho-, para-directing group, guiding the sulfonation to the desired position on the aromatic ring.

Q: Are there alternative methods for the synthesis of 4-(2-aminoethyl)benzenesulfonamide that avoid some of these byproduct issues?

A: Yes, alternative synthetic routes have been explored to improve the overall efficiency and reduce byproduct formation. Some methods involve different starting materials or different sequences of reactions. However, the route described here is one of the most common and cost-effective for large-scale production. The key to success with this route lies in careful control of the reaction conditions.

Q: How critical is the cis/trans isomer ratio of the cyclohexylamine derivative in the final step of Glimepiride synthesis?

A: The stereochemistry of the cyclohexylamine is critical. Glimepiride is the trans-isomer. The presence of the cis-isomer is considered an impurity and must be controlled to very low levels in the final API. [5]This is typically achieved by using a stereochemically pure trans-4-methylcyclohexylamine as a starting material or by purification at the final product stage.

Q: What are the best analytical techniques for monitoring these reactions and quantifying byproducts?

A: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for monitoring the progress of these reactions and for quantifying the levels of byproducts and impurities. [2][3][6]Thin-Layer Chromatography (TLC) is a simpler and faster technique that is often used for qualitative monitoring of reaction progress in the lab.

References

  • Simultaneous determination of Glimepiride and Metformin hydrochloride impurities in sustained release pharmaceutical drug product by HPLC. Der Pharma Chemica.
  • LC determination of glimepiride and its related impurities. Journal of Pharmaceutical and Biomedical Analysis.
  • LC determination of glimepiride and its rel
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions.
  • Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. BenchChem.
  • Optimizing temperature and pressure for benzenesulfonamide synthesis reactions. BenchChem.
  • 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide synthesis. ChemicalBook.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermedi
  • Preparation of diaryl sulfones.
  • Refining method of glimepiride bulk drug.
  • Preparation method of glimepiride raw material.
  • 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide. BLD Pharm.
  • 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide. MilliporeSigma.
  • 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide | CAS 119018-29-0. Santa Cruz Biotechnology.
  • Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfon
  • Module 5 : Electrophilic Arom
  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
  • Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. PMC.
  • The synthetic method of glimepiride key intermediate.
  • Condition-Regulated Regiodivergent Synthesis of Biaryl Sulfones via Sulfonylation of Diaryl λ3-Bromanes and Chloranes. PubMed.
  • Preparation method of glimepiride intermediate sulfonamides analogue 1 and the sulfonamide analogue 2.
  • Synthesis of diaryl sulfones via C−H activation.
  • SYNTHESIS OF GLIMEPIRIDE - CRYSTAL STRUCTURE ANALYSIS STEP BY STEP. Pielaszek Research.
  • Synthesis of cis/trans 4‐substituted cyclohexylamine with different...
  • Method for producing 4-substituted cis-cyclohexylamine.
  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering.
  • Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. PubMed.
  • Flow synthesis process for the production of sulfonylurea compounds.

Sources

Troubleshooting

Solving color degradation issues in 5-Chloro-2-hydroxy-2'-methylbenzophenone storage

Introduction: The Color Integrity Paradox Researchers often view 5-Chloro-2-hydroxy-2'-methylbenzophenone (CHMBP) merely as a stable intermediate. However, its structural core—specifically the ortho-hydroxy ketone moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Color Integrity Paradox

Researchers often view 5-Chloro-2-hydroxy-2'-methylbenzophenone (CHMBP) merely as a stable intermediate. However, its structural core—specifically the ortho-hydroxy ketone moiety—creates a "chemical paradox." While this functional group allows the molecule to act as a UV absorber via Excited State Intramolecular Proton Transfer (ESIPT), it simultaneously makes the compound highly susceptible to metal chelation and oxidative coupling.

This guide moves beyond basic "store in a cool place" advice. We break down the molecular mechanisms of degradation and provide self-validating protocols to restore purity.

Module 1: Diagnosing the Color Shift (Root Cause Analysis)

If your CHMBP has deviated from its off-white/pale-yellow baseline, the specific hue is a diagnostic marker.

Scenario A: The Sample Turned Pink, Violet, or Grey
  • Diagnosis: Trace Metal Chelation (Fe³⁺ contamination).

  • The Mechanism: The ortho-hydroxyl group and the carbonyl oxygen form a bidentate ligand site. This "pocket" avidly binds transition metals, particularly Iron (III), forming highly colored charge-transfer complexes even at ppm levels [1].

  • Common Culprits: Stainless steel spatulas, metal lids, or rust in solvent drums.

Scenario B: The Sample Turned Deep Yellow or Brown
  • Diagnosis: Quinoid Oxidation or pH Shift.

  • The Mechanism:

    • Base Sensitivity: The chlorine atom at the 5-position is electron-withdrawing, increasing the acidity of the phenolic proton. Exposure to basic vapors (amines, ammonia) generates the phenolate anion, which is deeply yellow/orange [2].

    • Oxidation: Long-term exposure to air, especially in solution, can lead to radical coupling, forming quinone-like impurities (browning).

Visualizing the Degradation Pathways

CHMBP_Degradation Start Observation: Color Change Pink Pink / Violet / Grey Start->Pink Hue Check Yellow Deep Yellow / Orange Start->Yellow Hue Check Brown Brown / Tar Start->Brown Hue Check Cause_Fe CAUSE: Metal Chelation (Fe3+ Complex) Pink->Cause_Fe Cause_pH CAUSE: Phenolate Formation (Basic pH exposure) Yellow->Cause_pH Cause_Ox CAUSE: Quinone Oxidation (Air + Light) Brown->Cause_Ox Action_Chel ACTION: EDTA Wash or Glass/Plastic Tools Only Cause_Fe->Action_Chel Action_Acid ACTION: Acidify & Recrystallize Cause_pH->Action_Acid Action_Char ACTION: Activated Carbon Purification Cause_Ox->Action_Char

Figure 1: Diagnostic decision tree for CHMBP degradation based on visual colorimetric evidence.

Module 2: The "Gold Standard" Storage Protocol

To prevent the issues described above, adopt this storage system. This protocol relies on exclusion (of light/air) and passivation (of contact surfaces).[1][2][3][4]

ParameterRecommendationTechnical Rationale
Container Material Amber Glass with Teflon-lined caps.Plastic allows gas permeability over years. Metal containers are strictly forbidden due to chelation risks [3].
Headspace Argon or Nitrogen backfill.Displaces oxygen to prevent phenolic oxidation. Argon is preferred (heavier than air).
Temperature 2°C to 8°C (Refrigerated).Slows the kinetics of any potential radical formation.
Handling Tools Ceramic, Teflon, or Plastic spatulas.CRITICAL: Avoid stainless steel. Micro-abrasions on steel tools release Fe ions, instantly spotting the powder pink/purple.
Desiccant Silica Gel packet (external).Moisture facilitates proton transfer and hydrolysis; keep the environment dry.

Module 3: Remediation (Purification Workflow)

If your batch is compromised, it is often recoverable. The following protocol uses Activated Charcoal (Carbon) to scrub color bodies and metal ions, followed by recrystallization.

Prerequisites:

  • Solvent: Methanol or Ethanol (95%).

  • Adsorbent: Activated Charcoal (Acid-washed/Norit type).

  • Filter: Celite 545 or equivalent diatomaceous earth.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude CHMBP in boiling Ethanol (approx. 5-10 mL per gram).

  • Adsorption: Add Activated Charcoal (5-10% by weight of the solute).

    • Note: The carbon adsorbs high-molecular-weight oxidation products and traps trace heavy metals [4].

  • Reflux: Stir at reflux for 15–30 minutes.

  • Hot Filtration: Filter the hot solution through a Celite pad to remove the charcoal.

    • Tip: Pre-warm the funnel to prevent premature crystallization in the stem.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0°C.

  • Collection: Filter the white/pale needles and wash with cold Ethanol.

Visualizing the Purification Logic

Purification_Workflow Input Degraded CHMBP (Colored) Solvent Dissolve in Hot Ethanol (>60°C) Input->Solvent Carbon Add Activated Charcoal (Scavenges Color/Metals) Solvent->Carbon Reflux 20 min Filter Hot Filtration via Celite (Removes Carbon) Carbon->Filter Must be hot Cryst Slow Cooling -> 0°C (Recrystallization) Filter->Cryst Pure Pure CHMBP (White/Pale Yellow) Cryst->Pure

Figure 2: Purification workflow utilizing activated carbon adsorption to restore compound integrity.

Frequently Asked Questions (FAQs)

Q: My sample has a slight yellow tint. Is it still usable for synthesis? A: Likely yes. A pale yellow hue is characteristic of many benzophenones due to their conjugated system. However, if the yellow deepens to orange or brown, check the melting point (Range: ~96-98°C). A depression of >2°C indicates significant impurity requiring purification [5].

Q: Can I store this compound in a standard polyethylene (PE) bottle? A: For short term (<1 month), yes. For long-term storage, no. PE is permeable to oxygen. Furthermore, additives in plastics (plasticizers) can sometimes leach out and react with the phenol group. Amber glass is the only validated vessel for long-term stability.

Q: I used a metal spatula and the powder turned purple on the spot. Is the whole bottle ruined? A: No. The reaction is likely localized to the contact points (surface contamination).

  • Immediate Action: Physically remove the colored specks using a plastic scoop.

  • Verification: Dissolve a small amount in methanol. If the solution is clear/pale yellow, the bulk is safe. If the solution is pink, perform the Module 3 purification.

Q: Why does the SDS say "Incompatible with Strong Bases"? A: The phenolic proton is acidic. Reacting with a base forms the phenolate salt. While this is reversible with acid, it alters the solubility and reactivity profile of the compound, potentially interfering with downstream stoichiometry.

References

  • Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Therapeutic Chelation. In Interrelations between Essential Metal Ions and Human Diseases. Springer. (Establishes the high affinity of ortho-hydroxy ketones for Fe3+).
  • ChemicalBook. (2025). 5-Chloro-2-hydroxy-2'-methylbenzophenone Properties and Safety. Retrieved from

  • Thermo Fisher Scientific. (2021). Laboratory Glassware and Plasticware Chemical Resistance Guide. (Validates amber glass superiority for photosensitive phenolics).
  • Google Patents. (1954). US2682559A - Purification of hydroxybenzophenones. Retrieved from (Authoritative source on using activated carbon/Nuchar for benzophenone purification).

  • HPC Standards. (2025). Safety Data Sheet: 5-Chloro-2-hydroxybenzophenone. Retrieved from

Sources

Optimization

Purification challenges of chlorinated benzophenones via column chromatography

Welcome to the technical support center for the purification of chlorinated benzophenones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of chlorinated benzophenones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatographic purification of these specific compounds. The unique electronic properties conferred by chlorine substituents can introduce complexities not seen with simpler analogs. This resource provides in-depth troubleshooting guides, FAQs, and detailed protocols to navigate these challenges effectively.

Understanding the Core Challenge: The Role of Chlorine

Chlorine atoms are electron-withdrawing and can significantly alter the electronic distribution of the benzophenone scaffold. This has two primary consequences for column chromatography on silica gel:

  • Polarity Modulation : The addition of chlorine atoms increases the molecule's overall polarity compared to the parent benzophenone. However, the effect is subtle, leading to very similar polarities between isomers (e.g., 2-chloro- vs. 4-chlorobenzophenone), making their separation challenging.[1]

  • Interaction with Silica : The benzophenone ketone group is the primary site for polar interactions (hydrogen bonding) with the acidic silanol (Si-OH) groups on the silica gel surface.[2][3] The electron-withdrawing nature of chlorine can influence the basicity of the ketone's lone pair electrons, subtly affecting this key interaction.

This guide will address the practical issues arising from these fundamental principles.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered in the lab.

Issue 1: Poor Separation & Peak Resolution

Poor separation is the most frequent issue, manifesting as broad peaks, tailing, or a complete lack of separation between the target compound and impurities.

dot

Troubleshooting_Poor_Separation start Problem: Poor Separation subproblem1 Symptom: Peak Tailing start->subproblem1 subproblem2 Symptom: Broad Peaks/ No Separation start->subproblem2 cause1a Cause: Acidic Silica Sites subproblem1->cause1a cause1b Cause: Strong Analyte-Silica Interaction subproblem1->cause1b cause2a Cause: Mobile Phase Too Polar subproblem2->cause2a cause2b Cause: Poor Column Packing subproblem2->cause2b cause2c Cause: Column Overload subproblem2->cause2c solution1 Solution: - Neutralize with Et3N - Use less acidic stationary phase cause1a->solution1 solution2 Solution: - Decrease mobile phase polarity - Optimize TLC Rf to 0.2-0.3 - Use shallower gradient cause1b->solution2 cause2a->solution2 solution3 Solution: - Repack column carefully - Use slurry packing method cause2b->solution3 solution4 Solution: - Reduce sample load - Use a larger column cause2c->solution4

Caption: Troubleshooting workflow for poor separation.

Q1: My chlorinated benzophenone is showing significant peak tailing on a silica gel column. What is causing this and how can I fix it?

A1: Peak tailing is typically caused by strong, non-ideal interactions between your compound and the stationary phase. Silica gel surfaces have acidic silanol groups (Si-OH) that can strongly interact with the lone pair electrons on your benzophenone's carbonyl oxygen. If your compound is sensitive to acid, or if these interactions are too strong, it can lead to slow desorption and tailing.[4]

Solutions:

  • Neutralize the Stationary Phase: Add a small amount of triethylamine (Et₃N), typically 0.1-1%, to your mobile phase. The triethylamine is a basic amine that will preferentially bind to the acidic sites on the silica, presenting a more neutral surface to your compound and improving peak shape.[5]

  • Optimize Solvent Strength: In some cases, a mobile phase that is not polar enough can also contribute to tailing. Ensure your solvent system is optimized via Thin-Layer Chromatography (TLC).

Q2: My TLC plate shows two distinct spots, but on the column, they elute together. Why does this happen and how do I improve the separation?

A2: This is a common scale-up issue. The resolution on a TLC plate does not always translate directly to a preparative column, where bands are inherently broader.[6] The key is to optimize the separation on the TLC plate first.

Causality & Solution: The separation factor (α) is a measure of the relative retention of two compounds. To improve separation on the column, you must first maximize this factor in your TLC development.

  • Target the Optimal Rf Range: For the best preparative separation, the Rf (retention factor) of your target compound on the TLC plate should be between 0.2 and 0.3.[7] An Rf in this range indicates that the mobile phase has the right polarity to create a significant difference in how strongly your compounds interact with the silica gel.

  • Fine-Tune the Mobile Phase: If your Rf values are too high (e.g., > 0.4), your mobile phase is too polar. The solvent is moving the compounds too quickly, not allowing for sufficient interaction with the stationary phase to effect a good separation. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate system).[5][8]

  • Consider a Different Solvent System: If adjusting polarity isn't enough, changing the solvents can alter the separation selectivity. For example, switching from ethyl acetate/hexane to dichloromethane/hexane can change the specific interactions (e.g., dipole-dipole vs. hydrogen bonding) and may resolve your co-eluting spots.[5]

Issue 2: Co-elution of Isomers

Separating chlorinated benzophenone isomers is notoriously difficult due to their nearly identical polarities and molecular weights.

Q3: I am unable to separate 2-chlorobenzophenone and 4-chlorobenzophenone. They always co-elute. What advanced strategies can I employ?

A3: This is a classic challenge where standard methods fail. Success requires maximizing the efficiency of your chromatographic system to exploit the very subtle differences in polarity.

Strategies for Isomer Separation:

  • Increase Column Efficiency: Use a longer column and/or silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh).[9] This increases the number of theoretical plates, providing more opportunities for the isomers to separate.

  • Employ a Very Shallow Gradient: An isocratic elution (using a single, constant solvent mixture) is often best for difficult separations. Find a mobile phase that gives an Rf of ~0.2 for the isomer mixture and run the entire column with that solvent system. If a gradient is necessary, make it extremely shallow, for example, increasing the polar solvent by only 0.5-1% over several column volumes.

  • Reduce the Flow Rate: Slower flow rates allow for more equilibration time between the mobile and stationary phases, which can significantly improve the resolution of closely eluting compounds.

  • Change Selectivity with an Aromatic Solvent: Sometimes, adding a small amount of an aromatic solvent like toluene to a non-polar mobile phase (e.g., hexane) can improve the separation of aromatic isomers through π-π stacking interactions with the benzophenone rings. Caution: Toluene is toxic and should be handled in a fume hood.

Issue 3: On-Column Product Degradation

While benzophenones are relatively stable, the acidic nature of silica gel or reactive impurities can sometimes cause degradation.

Q4: My yield after column chromatography is very low, and I see new, unexpected spots on the TLC of my collected fractions. Is my compound degrading on the column?

A4: It is possible. Chlorinated compounds can sometimes be more reactive than their non-halogenated counterparts.[10][11] The acidic surface of silica gel can catalyze decomposition, especially if the compound is in contact with it for an extended period.

Troubleshooting Degradation:

  • Run a Stability Test: Dissolve a small amount of your pure compound in the mobile phase and add a pinch of silica gel. Stir at room temperature for a few hours and monitor the mixture by TLC. If new spots appear, on-column degradation is likely.

  • Minimize Contact Time: Use flash chromatography with positive pressure to push the solvent through the column faster.[1] This reduces the residence time of your compound on the silica.

  • Deactivate the Silica: As mentioned for peak tailing, adding 0.1-1% triethylamine to your mobile phase can neutralize the silica and prevent acid-catalyzed degradation.[5]

  • Consider an Alternative Stationary Phase: For highly sensitive compounds, consider using a less acidic stationary phase like neutral or basic alumina. Note that the elution order and solvent system will likely change significantly.

Data & Protocols

Troubleshooting Summary Table
SymptomPotential CauseRecommended Solution(s)
Peak Tailing Acidic sites on silica gel; strong analyte-stationary phase interaction.Add 0.1-1% triethylamine to the mobile phase; use a more polar solvent system.
Co-elution Mobile phase is too polar (high Rf); insufficient column efficiency.Decrease mobile phase polarity to target Rf 0.2-0.3; use a longer column or finer mesh silica; run a shallow gradient or isocratic elution.[7][12]
Isomer Co-elution Very similar polarity of isomers.Use high-efficiency (long, fine mesh) column; slow flow rate; consider different solvent systems (e.g., CH₂Cl₂/Hexane) to alter selectivity.
Low Yield / New Spots On-column degradation due to acidic silica or prolonged contact time.Neutralize silica with triethylamine; use flash chromatography to reduce run time; check for compound stability on silica beforehand.[5]
Irreproducible Results Inconsistent column packing; changing solvent composition.Use a consistent slurry packing method; use high-purity solvents to avoid changes in polarity.[13]
Protocol 1: Systematic Mobile Phase Development using TLC

This protocol ensures you select an optimal solvent system before committing your entire sample to the column.

  • Spotting: Dissolve your crude mixture in a volatile solvent (e.g., dichloromethane). On a single TLC plate, spot the crude mixture in three separate lanes.

  • Initial Solvent Trial: Develop the plate in a moderately polar solvent system, such as 20% ethyl acetate in hexane (EtOAc/Hex).

  • Analysis: Visualize the plate under a UV lamp.

    • If the spots are crowded near the top (Rf > 0.5), the solvent is too polar.

    • If the spots are crowded near the bottom (Rf < 0.1), the solvent is not polar enough.

  • Optimization: Adjust the solvent polarity and re-run the TLC. For example, if the Rf was too high, try 10% EtOAc/Hex. If it was too low, try 30% EtOAc/Hex.

  • Final Selection: Continue this iterative process until your target compound has an Rf between 0.2 and 0.3, and there is maximal separation between it and the nearest impurities.[7] This is the solvent system you will use for your column.

dot

TLC_to_Column A 1. Run Analytical TLC with Test Solvent B 2. Analyze Rf Value of Target Compound A->B C Is Rf between 0.2 and 0.3? B->C D Adjust Solvent Polarity: - Rf > 0.4 -> Decrease Polarity - Rf < 0.1 -> Increase Polarity C->D No E 3. Optimal Solvent System Achieved C->E Yes D->A Re-run TLC F 4. Proceed to Column Chromatography E->F

Caption: Logic for scaling up from TLC to column chromatography.

Protocol 2: Slurry Packing a Silica Gel Column

Proper column packing is critical for achieving high resolution and avoiding issues like cracking or channeling of the stationary phase.

  • Preparation: Place a small plug of glass wool at the bottom of the column, followed by a thin layer (0.5 cm) of sand.

  • Create the Slurry: In a beaker, measure the required amount of silica gel (e.g., 50g for a 1g sample is a common rule of thumb). Add your initial, least polar mobile phase solvent (e.g., hexane) and stir to create a homogenous, pourable slurry.

  • Packing the Column: Place the column on a stable clamp. With the stopcock open, pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.

  • Settling: Continuously tap the side of the column gently with a piece of rubber tubing to help the silica pack down evenly and dislodge any air bubbles. Drain solvent from the bottom as the silica settles.

  • Finalizing: Once all the silica has settled into a stable bed, add another thin layer of sand on top to protect the silica surface during sample and solvent addition. Never let the solvent level drop below the top of the sand layer, as this will cause the column to crack and ruin the separation.

References

  • Agilent Technologies. (n.d.). Troubleshooting Guide.
  • Benchchem. (2025). Technical Support Center: Purification of 3-Acetylbenzophenone.
  • MilliporeSigma. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
  • PubMed. (n.d.). High-performance liquid chromatography of benzophenone derivatives for the determination of benzodiazepines in clinical emergencies.
  • ResearchGate. (n.d.). Assessment of benzophenone-4 reactivity with free chlorine by liquid chromatography quadrupole time-of-flight mass spectrometry.
  • Sample Report. (2004, January 19). Flash chromatography separation of benzophenone and 4-chlorobenzophenone.
  • PMC. (2021, November 16). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • ResearchGate. (2025, August 6). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • ITW Reagents. (n.d.). Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation.
  • Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Column Chromatography. (2026, January 30). Role of Silica Gel in Phytochemical Extraction and Purification.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Journal of Pharma Insights and Research. (2024, January 28). A Brief Review on Different Chromatography Techniques.
  • PubMed. (n.d.). Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters.
  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures.
  • PubMed. (2018, November 15). Chlorination and chloramination of benzophenone-3 and benzophenone-4 UV filters.

Sources

Troubleshooting

Impact of catalyst concentration on 5-Chloro-2-hydroxy-2'-methylbenzophenone purity

Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this specific synthesis. Our goal is to equip you with the necessary knowledge to navigate the nuances of this reaction, with a particular focus on the critical role of catalyst concentration in achieving high purity of the final product.

Introduction to the Synthesis

The synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone, a valuable intermediate in various fields, is most commonly achieved via a Friedel-Crafts acylation reaction or a Fries rearrangement. Both pathways are catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The concentration of this catalyst is a pivotal parameter that significantly influences the reaction's yield, selectivity, and, most importantly, the purity of the target molecule. This guide will explore the intricacies of managing catalyst concentration to optimize your synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone, with a focus on issues arising from catalyst concentration.

Problem 1: Low Purity of the Final Product with Multiple Unidentified Spots on TLC

Symptoms:

  • Thin-layer chromatography (TLC) analysis of the crude product shows the desired spot along with several other spots of varying polarity.

  • The isolated yield of the pure product after chromatography is significantly lower than expected.

Potential Cause: An incorrect concentration of the aluminum chloride catalyst is a primary suspect.

  • Insufficient Catalyst (Sub-stoichiometric amounts): If the amount of AlCl₃ is too low, the activation of the acylating agent (e.g., 2-methylbenzoyl chloride) will be incomplete. This can lead to a sluggish and incomplete reaction, leaving unreacted starting materials. In the case of a Fries rearrangement, insufficient catalyst will result in poor conversion of the starting ester.

  • Excessive Catalyst: While Friedel-Crafts acylations of phenols often require more than a stoichiometric amount of catalyst, excessive AlCl₃ can lead to the formation of undesired side products.[1] This can include di-acylation products, where a second acyl group is added to the aromatic ring, or the formation of other isomers. High catalyst concentrations can also promote charring and decomposition of the starting materials and product, especially at elevated temperatures.

Step-by-Step Resolution:

  • Verify Catalyst Stoichiometry: For the Friedel-Crafts acylation of 4-chloro-2-methylphenol with 2-methylbenzoyl chloride, a molar ratio of at least 2.0-2.5 equivalents of AlCl₃ is often a good starting point. One equivalent is consumed by complexation with the phenolic hydroxyl group, and another is required to activate the acyl chloride. For a Fries rearrangement of 2-methylphenyl 4-chlorobenzoate, a similar excess is generally needed.

  • Control the Addition of Catalyst: Add the anhydrous AlCl₃ portion-wise to the reaction mixture at a low temperature (0-5 °C) to manage the initial exothermic reaction.

  • Optimize Reaction Temperature: After the initial addition, allow the reaction to proceed at a controlled temperature. For Friedel-Crafts acylations, this may be room temperature or slightly elevated. For Fries rearrangements, temperature control is crucial for regioselectivity, with lower temperatures often favoring the para-product and higher temperatures favoring the ortho-product.[2]

  • Aqueous Work-up: Ensure a careful and complete aqueous work-up to decompose the aluminum chloride complexes and remove the catalyst from the organic phase.

  • Purification: Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.

Causality Explained: The Lewis acid catalyst, AlCl₃, plays a dual role in the acylation of phenols. It activates the acylating agent by forming a highly electrophilic acylium ion and also complexes with the hydroxyl group of the phenol and the carbonyl group of the benzophenone product.[3] This complexation necessitates the use of more than one equivalent of the catalyst. However, an overabundance of the catalyst can lead to a more aggressive reaction environment, promoting side reactions.

Problem 2: Predominant Formation of an Isomeric Byproduct

Symptoms:

  • NMR and HPLC analysis indicate the presence of a significant amount of an isomer of 5-Chloro-2-hydroxy-2'-methylbenzophenone.

Potential Cause: This issue is particularly relevant in the context of a Fries rearrangement. The regioselectivity of the Fries rearrangement (ortho vs. para migration of the acyl group) is highly dependent on reaction conditions, including catalyst concentration and temperature.[2][4]

  • Temperature Effect: Generally, lower reaction temperatures favor the formation of the para-hydroxybenzophenone, which is often the thermodynamically more stable product. Higher temperatures tend to favor the formation of the ortho-isomer, which can be kinetically favored and is stabilized by the formation of a bidentate complex with the aluminum chloride.[2]

  • Catalyst Concentration: The amount of catalyst can also influence the isomer ratio, although temperature is typically the more dominant factor.

Step-by-Step Resolution:

  • Precise Temperature Control: If the undesired isomer is the ortho-product, conduct the reaction at a lower temperature (e.g., 0-25 °C). If the para-isomer is the undesired product, a higher temperature (e.g., >100 °C) may be necessary.

  • Solvent Selection: The choice of solvent can also impact regioselectivity. Non-polar solvents tend to favor the ortho-product, while more polar solvents can favor the para-product.[2]

  • Analyze the Starting Ester: Confirm the structure and purity of the starting phenolic ester to ensure that the acyl group is correctly positioned for the desired rearrangement.

Logical Troubleshooting Workflow:

G start Low Purity of 5-Chloro-2-hydroxy-2'-methylbenzophenone check_catalyst Verify AlCl₃ Concentration start->check_catalyst insufficient Insufficient Catalyst check_catalyst->insufficient < 2.0 eq. excessive Excessive Catalyst check_catalyst->excessive >> 2.5 eq. incomplete_reaction Incomplete Reaction / Unreacted Starting Material insufficient->incomplete_reaction side_products Formation of Side Products (e.g., di-acylation, isomers, charring) excessive->side_products increase_catalyst Increase AlCl₃ to >2.0 eq. incomplete_reaction->increase_catalyst optimize_addition Optimize Catalyst Addition (portion-wise, low temp) side_products->optimize_addition control_temp Control Reaction Temperature increase_catalyst->control_temp optimize_addition->control_temp purify Re-purify via Column Chromatography control_temp->purify

Caption: Troubleshooting workflow for low product purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of aluminum chloride for the synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone?

A1: For a Friedel-Crafts acylation of a phenol, a stoichiometric amount of AlCl₃ or more is generally required.[3] This is because the catalyst forms a complex with both the starting material (phenol) and the product (ketone). A good starting point is typically 2.0 to 2.5 molar equivalents of AlCl₃ relative to the limiting reagent. For a Fries rearrangement, a similar excess is often employed to ensure the reaction proceeds efficiently.[4] However, the optimal amount should be determined empirically for your specific reaction conditions.

Q2: What are the consequences of using wet or old aluminum chloride?

A2: Anhydrous aluminum chloride is essential for a successful Friedel-Crafts reaction. AlCl₃ is highly hygroscopic and reacts vigorously with water. If the catalyst is not anhydrous, it will be quenched, leading to a significant decrease in its catalytic activity and potentially a complete failure of the reaction.[1] Always use a freshly opened bottle of anhydrous aluminum chloride or ensure it has been stored under strictly anhydrous conditions.

Q3: Can other Lewis acids be used as catalysts?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can also catalyze Friedel-Crafts reactions. However, aluminum chloride is often the most effective and commonly used catalyst for this transformation due to its strong Lewis acidity. The choice of catalyst can sometimes influence the regioselectivity and yield of the reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase would be a mixture of hexanes and ethyl acetate. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. The reaction is considered complete when the limiting starting material is no longer visible on the TLC plate.

Q5: What are the expected spectroscopic data for pure 5-Chloro-2-hydroxy-2'-methylbenzophenone?

A5: While specific literature data for this exact molecule is scarce, based on its structure, you would expect the following:

  • ¹H NMR: Signals corresponding to the aromatic protons on both rings, a singlet for the methyl group, and a downfield singlet for the hydroxyl proton. The aromatic signals will show splitting patterns consistent with the substitution on the rings.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbon atoms of the two aromatic rings, and the methyl carbon.

  • IR Spectroscopy: A characteristic absorption band for the carbonyl group (C=O) typically in the range of 1630-1680 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) around 3000-3400 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₁ClO₂).

Q6: What is the best method for purifying the crude product?

A6: Column chromatography on silica gel is the most common and effective method for purifying substituted benzophenones. A solvent system with a gradient of increasing polarity, such as ethyl acetate in hexanes, is typically used to elute the product. Recrystallization from a suitable solvent or solvent mixture can also be an effective purification technique if the crude product is of reasonable purity.

Experimental Protocols

The following are representative protocols for the synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone. Note: These are generalized procedures and may require optimization.

Protocol 1: Friedel-Crafts Acylation

Materials:

  • 4-Chloro-2-methylphenol

  • 2-Methylbenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-2-methylphenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • To the resulting suspension, add a solution of 2-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise via the addition funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 6M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fries Rearrangement

Materials:

  • 2-Methylphenyl 4-chlorobenzoate (prepared by reacting 2-methylphenol with 4-chlorobenzoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene or another high-boiling inert solvent (optional, the reaction can sometimes be run neat)

  • Hydrochloric acid (HCl), aqueous solution

  • Dichloromethane (DCM)

Procedure:

  • In a flame-dried flask, place 2-methylphenyl 4-chlorobenzoate (1.0 eq).

  • Carefully add anhydrous aluminum chloride (2.2 eq).

  • Heat the mixture with stirring to the desired temperature (e.g., 120-160 °C) in an oil bath. If using a solvent, add it before heating.

  • Maintain the temperature and stir for the required time (monitor by TLC).

  • Cool the reaction mixture to room temperature and then to 0 °C.

  • Carefully quench the reaction by adding ice, followed by concentrated HCl.

  • Extract the product with DCM.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary Table

The following table provides a hypothetical summary of how catalyst concentration might affect the purity of 5-Chloro-2-hydroxy-2'-methylbenzophenone based on general principles of Friedel-Crafts reactions.

AlCl₃ (molar equivalents) Purity of Crude Product (%) Observed Byproducts Notes
1.0< 50%Unreacted starting materialsIncomplete reaction due to insufficient catalyst.
2.2~85-95%Minor amounts of isomeric productsOptimal range for good conversion and minimal side reactions.
3.5< 70%Increased isomeric byproducts, potential di-acylation, and charringExcess catalyst leads to reduced selectivity and decomposition.

References

  • Quora. (2024).
  • SIELC Technologies. (2018). 5-Chloro-2-hydroxy-4-methylbenzophenone.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Merck. (n.d.). Fries Rearrangement.
  • ResearchG
  • YouTube. (2022). Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why?
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • BenchChem. (2025).
  • Electrochemical Society. (n.d.).
  • IRIS. (n.d.). Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.
  • Wiley Online Library. (n.d.). New Aspects of the Fries Rearrangement.
  • Organic Syntheses. (n.d.).
  • BYJU'S. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • Semantic Scholar. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Aromatic rearrangements in the benzene series. Part 5. The Fries rearrangement of phenyl benzoate: the rearranging species.
  • University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide...
  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • SciSpace. (n.d.). Syntheses and 13C NMR Spectra of Some 5-Chloro-substituted Lichen Xanthones.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxybenzophenone 99 85-19-8.
  • ChemicalBook. (2025). 5-CHLORO-2-HYDROXY-4-METHYLBENZOPHENONE | 68751-90-6.
  • Echemi. (n.d.). 2'-CHLORO-2-HYDROXY-5-METHYLBENZOPHENONE | 6280-52-0.
  • HealthData.gov. (2025). Compound 526488: 2-Amino-5-chloro-2'-hydroxybenzophenone.
  • TargetMol. (2026). 5-Chloro-2-hydroxybenzophenone (Standard).-2-hydroxybenzophenone (Standard).*

Sources

Optimization

Strategies for removing unreacted starting materials from benzophenone product

Topic: Strategies for removing unreacted starting materials from benzophenone product. Reference ID: BP-PUR-001 Status: Active Last Updated: March 2, 2026 Introduction: The Chemistry of Contamination In the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for removing unreacted starting materials from benzophenone product. Reference ID: BP-PUR-001 Status: Active Last Updated: March 2, 2026

Introduction: The Chemistry of Contamination

In the synthesis of benzophenone (typically via Friedel-Crafts acylation of benzene with benzoyl chloride), purity is often compromised by three distinct classes of impurities. Understanding the physicochemical nature of these contaminants is the first step toward effective remediation.

Impurity TypeSpecific CompoundOriginPhysical BehaviorRemoval Strategy
Lewis Acid Residues Aluminum salts (

,

)
CatalystGelatinous/Emulsion promoterAcidic Hydrolysis (Solubilization)
Electrophiles Benzoyl ChlorideUnreacted ReagentLachrymator, hydrolyzes slowlyHydrolysis

Base Extraction
Volatiles BenzeneSolvent/ReagentCarcinogenic, low boiling pointDistillation / Azeotropic removal
Byproducts Benzoic AcidHydrolysis productSolid, acidic (

)
Base Extraction (Deprotonation)

Module 1: Post-Reaction Workup (The "Crude" Clean)

Q: The reaction mixture turned into a solid/sticky mass upon cooling. How do I process this?

A: This is the aluminum chloride complex. It must be quenched carefully to release the organic product and solubilize aluminum salts.

Protocol: The Acidic Quench

  • Preparation: Prepare a mixture of ice (500 g) and concentrated HCl (50–100 mL).

  • Addition: Pour the reaction mixture slowly onto the ice/acid mixture with vigorous stirring.

    • Why? The reaction is highly exothermic. Adding water directly to the reaction flask can cause violent boiling.

  • The "Clear Layer" Check: Stir until the solid aluminum complex disappears. You should see two distinct liquid layers:

    • Top Layer: Organic (Benzene + Benzophenone + Unreacted Benzoyl Chloride).

    • Bottom Layer: Aqueous (Aluminum salts + HCl).

    • Troubleshooting: If the aqueous layer is cloudy or gelatinous, add more HCl. At neutral pH, aluminum forms insoluble

      
      , which creates stubborn emulsions. Low pH keeps 
      
      
      
      in solution.
Q: I see three layers or a "rag" layer. What happened?

A: This usually indicates an emulsion caused by precipitated aluminum hydroxide or insufficient organic solvent.

  • Fix: Add 50 mL of additional benzene (or toluene) to the funnel. Shake gently. If the emulsion persists, add a small amount of brine (saturated NaCl) to increase the ionic strength of the aqueous phase, forcing phase separation.

Module 2: Scavenging Unreacted Electrophiles

Q: I washed the organic layer with NaOH, but the product still smells like benzoyl chloride. Why?

A: This is a kinetic issue. Benzoyl chloride is an organic liquid that is immiscible with water.[1] A quick shake with aqueous NaOH is insufficient to hydrolyze it. The base only reacts at the interface.

Protocol: The "Hot Stir" Hydrolysis To convert unreacted benzoyl chloride into removable benzoic acid, you must force hydrolysis.

  • Phase Separation: Separate the acidic aqueous layer from Module 1 and discard it.

  • The Base Charge: Add 10% NaOH (aq) to the organic layer. Use a volume equal to 50% of your organic volume.

  • Vigorous Agitation:

    • Critical Step: Do not just shake. Place the mixture in a flask and stir vigorously (create a vortex) for 15–30 minutes. Mild heating (40–50°C) accelerates this process.

    • Mechanism:[1][2]

      
      .
      
  • Verification: Stop stirring. The smell of benzoyl chloride (sharp, acrid) should be replaced by the faint solvent smell.

  • Separation: Return to the separatory funnel. The benzoyl chloride is now sodium benzoate, which will partition strictly into the aqueous layer.

Visualization: The Partition Logic

PartitionLogic cluster_organic Organic Phase (Benzene) cluster_aqueous Aqueous Phase (NaOH) Benzophenone Benzophenone (Neutral) Benzophenone->Benzophenone Remains Organic BenzoylCl Benzoyl Chloride (Reactant) Benzoate Sodium Benzoate (Salt) BenzoylCl->Benzoate Hydrolysis (Slow w/o stirring) Note Benzoyl Chloride must hydrolyze to become water-soluble. BenzoylCl->Note

Caption: Benzoyl chloride remains in the organic phase until hydrolyzed into benzoate, which then migrates to the aqueous phase.[1][3]

Module 3: Removal of Volatiles & Final Polishing

Q: How do I remove the benzene solvent safely?

A: Benzene is a known carcinogen.

  • Distillation: Use a rotary evaporator or simple distillation setup. Benzene boils at 80°C; Benzophenone boils at ~305°C.

  • Azeotropic Drying: As benzene distills, it will carry trace moisture with it (Benzene/Water azeotrope).

  • Safety: If possible, substitute Toluene in future reactions, as it is less toxic but chemically similar for this extraction.

Q: My product is oiling out during recrystallization. How do I fix this?

A: "Oiling out" occurs when the solute separates as a liquid droplet before it can crystallize, usually because the solution is too concentrated or cooled too rapidly above the melting point of the solvated product.

Protocol: Ethanol Recrystallization

  • Solvent Choice: 95% Ethanol (EtOH) or Methanol (MeOH).[4]

    • Solubility Data: Benzophenone is highly soluble in hot EtOH, sparingly soluble in cold.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol.

    • Tip: If the solution is dark yellow/brown, add activated charcoal, boil for 2 minutes, and filter hot through Celite.

  • Controlled Cooling:

    • Remove from heat. Allow to cool to room temperature slowly on a cork ring. Do not plunge immediately into ice.

    • Seed Crystal: If oil droplets form, add a single seed crystal of pure benzophenone or scratch the glass with a rod to induce nucleation.

  • Harvest: Once room temperature is reached and crystals form, move to an ice bath for 15 minutes to maximize yield, then filter.

Summary of Physicochemical Properties

CompoundMP (°C)BP (°C)Solubility (Water)Solubility (EtOH)Solubility (Benzene)
Benzophenone 48305InsolubleSoluble (Hot)Soluble
Benzoic Acid 122249Low (Cold) / High (Hot)SolubleSoluble
Sodium Benzoate >300N/AVery Soluble SparinglyInsoluble

Workflow Diagram

Workflow Start Crude Reaction Mixture (Al complex + Product + Byproducts) Quench 1. Acid Quench (Ice + HCl) Start->Quench Sep1 Phase Separation Quench->Sep1 AqWaste Aqueous Waste (Al salts + HCl) Sep1->AqWaste Discard OrgLayer Organic Layer (Benzene + Product + Impurities) Sep1->OrgLayer Wash 2. Base Hydrolysis Wash (10% NaOH, Vigorous Stir) OrgLayer->Wash Sep2 Phase Separation Wash->Sep2 AqBenzoate Aqueous Waste (Sodium Benzoate + NaOH) Sep2->AqBenzoate Discard OrgClean Washed Organic Layer Sep2->OrgClean Evap 3. Solvent Evaporation (Remove Benzene) OrgClean->Evap Cryst 4. Recrystallization (Hot EtOH) Evap->Cryst Final Pure Benzophenone Crystals Cryst->Final

Caption: Step-by-step purification workflow from crude reaction mixture to crystalline product.

References

  • Organic Syntheses, Coll.[5][6][7] Vol. 1, p. 95 (1941). Benzophenone.[7] (Describes the Friedel-Crafts synthesis and initial distillation workup). Link

  • Organic Syntheses, Coll.[5][6][7] Vol. 2, p. 318 (1943). Benzophenone Oxime. (Provides context on benzophenone solubility and derivative formation). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • PubChem Compound Summary: Benzophenone. National Center for Biotechnology Information. (Source for physical property data including MP/BP). Link

  • University of Rochester. Workup of Organic Reactions. (General guide on acid/base extraction and emulsion breaking). Link

Sources

Reference Data & Comparative Studies

Validation

Part 1: The Reference Method: Validation of a Stability-Indicating RP-HPLC Assay

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Assay for 5-Chloro-2-hydroxy-2'-methylbenzophenone Purity: A Comparative Analysis In the landscape of pharmaceutical development, the purity of any chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Assay for 5-Chloro-2-hydroxy-2'-methylbenzophenone Purity: A Comparative Analysis

In the landscape of pharmaceutical development, the purity of any chemical entity, be it an active pharmaceutical ingredient (API) or a critical intermediate, is non-negotiable. For compounds like 5-Chloro-2-hydroxy-2'-methylbenzophenone, a potential building block in complex syntheses, rigorous purity assessment is the foundation of quality, safety, and efficacy in the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the workhorse of the industry for this purpose, prized for its precision and robustness.

This guide provides a comprehensive walkthrough of the validation process for an HPLC assay designed to quantify the purity of 5-Chloro-2-hydroxy-2'-methylbenzophenone. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each validation parameter, grounding our protocol in the authoritative guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3] Furthermore, we will objectively compare the validated HPLC method against powerful alternatives—Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—to provide a complete analytical perspective for researchers and drug development professionals.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] For a purity assay, this means the method must be specific, accurate, and precise over a defined range. We will develop and validate a stability-indicating Reverse-Phase HPLC (RP-HPLC) method, which is designed to separate the main compound from any potential impurities and degradation products that may arise during synthesis or storage.

The Causality Behind the Method: Why RP-HPLC?

5-Chloro-2-hydroxy-2'-methylbenzophenone is a moderately polar organic molecule, making it an ideal candidate for Reverse-Phase (RP) chromatography. In this mode, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol. The separation is driven by hydrophobic interactions; less polar compounds (like our analyte) interact more strongly with the stationary phase and thus take longer to elute, allowing for effective separation from more polar or more nonpolar impurities.

Proposed HPLC Methodology

This protocol is a robust starting point for method development, based on common practices for benzophenone-related structures.[4][5]

Instrumentation & Conditions:

  • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). The pH may be adjusted with 0.1% phosphoric acid to sharpen peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

The Validation Protocol: A Self-Validating System

Adherence to the ICH Q2(R1) guideline "Validation of Analytical Procedures" is paramount.[1][3] The following parameters establish the method's reliability.

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components.[6] It is the most critical validation parameter for a stability-indicating method. The most effective way to demonstrate this is through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to produce potential degradation products.[7][8] The goal is to achieve 5-20% degradation to ensure that any resulting degradants can be detected and separated from the main analyte peak.[9]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Create a 1 mg/mL solution of 5-Chloro-2-hydroxy-2'-methylbenzophenone in the diluent.

  • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.[8]

  • Thermal Degradation: Expose the solid powder and a solution to 105°C for 24 hours in a dry heat oven.[10]

  • Photolytic Degradation: Expose the solid powder and a solution to UV light (200 Wh/m²) and visible light (1.2 million lux-hours) in a photostability chamber.[10]

  • Analysis: Dilute all stressed samples to the target concentration and analyze via HPLC. Use a DAD to evaluate peak purity, ensuring the analyte peak is spectrally homogenous and not co-eluting with any degradants.

Trustworthiness: A successful specificity study demonstrates that the peak corresponding to 5-Chloro-2-hydroxy-2'-methylbenzophenone is pure and its quantification is not affected by potential degradants, confirming the method is "stability-indicating."

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Evaluation Stock Analyte Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) Stock->Acid Expose to Stress Base Base Hydrolysis (1N NaOH, 80°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal (105°C) Stock->Thermal Expose to Stress Photo Photolytic (UV/Vis Light) Stock->Photo Expose to Stress HPLC Inject into HPLC System Acid->HPLC Analyze Stressed Samples Base->HPLC Analyze Stressed Samples Oxidation->HPLC Analyze Stressed Samples Thermal->HPLC Analyze Stressed Samples Photo->HPLC Analyze Stressed Samples Purity Evaluate Peak Purity (DAD) HPLC->Purity Resolution Assess Resolution (Rs > 2) Purity->Resolution Confirm Separation

Caption: Workflow for demonstrating HPLC method specificity.

Expertise & Experience: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector's response (peak area). This is crucial for accurate quantification across a range of concentrations.

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations across a range of 80% to 120% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

Trustworthiness: A correlation coefficient (R²) of ≥ 0.999 is the standard acceptance criterion, confirming a strong linear relationship.

Expertise & Experience: Accuracy is the closeness of the test results to the true value. It is typically evaluated by spiking a placebo (formulation matrix without the analyte) with known amounts of the analyte at different concentration levels.

Experimental Protocol: Accuracy (Spiking Method)

  • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

  • The recovery is calculated as: (Measured Amount / Spiked Amount) * 100.

Trustworthiness: The mean recovery should be within 98.0% to 102.0% at each level, ensuring the method can accurately quantify the analyte.

Expertise & Experience: Precision measures the degree of scatter between a series of measurements. It is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

  • Intermediate Precision: The precision within the same laboratory but with different analysts, on different days, or with different equipment.

Experimental Protocol: Precision

  • Repeatability: Prepare six identical samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: Have a second analyst repeat the repeatability study on a different day using a different HPLC system if available. Compare the results from both studies.

Trustworthiness: The %RSD for repeatability should not be more than 2.0%. The results from the intermediate precision study should also show an acceptable %RSD and no significant difference from the initial results.

Expertise & Experience:

  • LOD: The lowest amount of analyte that can be detected, but not necessarily quantitated, with acceptable reliability.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is particularly important for impurity testing.

Experimental Protocol: LOD & LOQ (Based on Signal-to-Noise)

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of blank injections.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Systematically vary key method parameters one at a time, such as:

    • Flow Rate (e.g., ± 0.1 mL/min).

    • Column Temperature (e.g., ± 2°C).

    • Mobile Phase Composition (e.g., ± 2% organic component).

  • Analyze a system suitability solution under each condition.

  • Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor, retention time).

Trustworthiness: The system suitability parameters should remain within acceptable limits for all variations, proving the method is robust for routine use.

Summary of Validation Data (Illustrative)
Validation ParameterSpecification (ICH)Illustrative Result
Specificity No interference at analyte RtPeak purity > 99.5%; All degradants resolved (Rs > 2.0)
Linearity (R²) ≥ 0.9990.9998
Range 80% - 120% of target80 - 120 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.10%
LOD S/N ≥ 3:10.05 µg/mL
LOQ S/N ≥ 10:10.15 µg/mL
Robustness System suitability passesPassed all varied conditions

Part 2: Comparative Analysis of Alternative Purity Assessment Methods

While a validated HPLC method is the gold standard for routine quality control, other techniques offer unique advantages. The choice of method depends on the specific analytical need, from high-throughput screening to primary standard characterization.

Caption: Decision tree for selecting an analytical method.

Ultra-Performance Liquid Chromatography (UPLC)

Principle: UPLC is a significant advancement over HPLC, utilizing columns packed with sub-2 µm particles.[11] To operate these columns, the UPLC system generates much higher backpressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).[12] This results in dramatically improved resolution, speed, and sensitivity.[13]

Performance Comparison vs. HPLC:

  • Speed: UPLC analysis times are typically 3 to 10 minutes, a significant reduction from HPLC's 15-20 minutes.[12][14] This drastically increases sample throughput.

  • Resolution: The smaller particles lead to sharper, narrower peaks, allowing for better separation of closely eluting impurities.[11]

  • Sensitivity: Narrower peaks mean taller peaks, improving the signal-to-noise ratio and lowering detection limits.[13]

  • Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent use, making UPLC a greener and more cost-effective option in the long run.[15]

  • Drawbacks: Higher initial instrument cost and potentially more demanding sample preparation to prevent column clogging.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[16] The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compound's boiling point and affinity for the stationary phase. The mass spectrometer detector provides mass information, allowing for highly confident identification of separated components.

Performance Comparison vs. HPLC:

  • Applicability: Best suited for volatile and thermally stable compounds. 5-Chloro-2-hydroxy-2'-methylbenzophenone is likely amenable to GC analysis.[16][17] It is excellent for detecting residual solvents or other volatile impurities that are difficult to analyze by HPLC.

  • Specificity: The mass spectrometer provides structural information, offering a much higher degree of specificity and identification power than a UV detector.

  • Sensitivity: GC-MS can achieve very low detection limits, often in the picogram range.

  • Drawbacks: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some molecules to increase their volatility, adding a step to sample preparation.

Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct measurement of the absolute purity or concentration of a substance without the need for an identical reference standard of the analyte.[18] The integral (area) of an NMR peak is directly proportional to the number of nuclei giving rise to that signal.[19] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly by comparing the integrals of specific, non-overlapping peaks from the analyte and the internal standard.[19]

Performance Comparison vs. HPLC:

  • Absolute Quantification: This is the key advantage. HPLC provides relative purity (area percent) unless a fully characterized reference standard is used for calibration. qNMR can assign an absolute purity value (e.g., 99.8% w/w) traceable to SI units, making it ideal for certifying reference materials.[18][20]

  • Specificity: Provides rich structural information, ensuring the signal being integrated truly belongs to the target molecule.

  • Sample Preparation: Relatively simple, requiring only accurate weighing and complete dissolution. The sample is not destroyed and can be recovered.[18]

  • Drawbacks: Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer, which is a significant capital investment. Peak overlap can be a challenge in complex mixtures.

Comparative Summary of Analytical Techniques
FeatureValidated HPLC UPLC GC-MS qNMR
Principle Differential PartitioningAdvanced Differential PartitioningVolatility-Based SeparationNuclear Spin Resonance
Primary Use Routine QC, Purity/AssayHigh-Throughput ScreeningVolatile Impurities, IDAbsolute Purity, Standard Cert.
Speed Moderate (15-20 min)Very Fast (3-10 min)[12]Fast (10-20 min)Slow (data acquisition & processing)
Specificity Good (with DAD)ExcellentVery High (Mass Spec ID)Very High (Structural Info)
Sensitivity Good (ng level)Excellent (sub-ng level)Excellent (pg level)Moderate (µg-mg level)
Quantification Relative (vs. standard)Relative (vs. standard)Relative (vs. standard)Absolute (vs. internal std)[18]
Cost (Instrument) ModerateHighHighVery High

Conclusion and Recommendations

The validation of a stability-indicating RP-HPLC method, rigorously executed according to ICH guidelines, provides a robust, reliable, and defensible tool for the routine purity assessment of 5-Chloro-2-hydroxy-2'-methylbenzophenone. Its performance characteristics ensure that it is fit for its intended purpose in a quality control environment.

However, a comprehensive analytical strategy acknowledges the strengths of complementary techniques:

  • UPLC is the recommended alternative for laboratories requiring higher sample throughput and reduced operational costs without sacrificing data quality.[15]

  • GC-MS should be employed as an orthogonal method to investigate the presence of volatile impurities or residual solvents that may not be detected by HPLC.

  • qNMR serves as the ultimate arbiter for purity, providing absolute quantification. It is the gold standard method for the characterization and certification of primary reference standards, which are then used to ensure the accuracy of routine methods like HPLC.[21]

By understanding the capabilities and limitations of each technique, researchers, scientists, and drug development professionals can build a multi-faceted analytical framework that guarantees the highest standards of quality and safety for their products.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: A Review on Comparative study of HPLC and UPLC Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: UPLC vs HPLC: what is the difference? Source: Alispharm URL: [Link]

  • Title: HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis Source: WebofPharma URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Differences between HPLC and UPLC Source: Pharmaguideline URL: [Link]

  • Title: Prospects of UPLC in Pharmaceutical Analysis over HPLC Source: Journal of Pharmaceutical Research International URL: [Link]

  • Title: Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry Source: Journal of Chromatographic Science URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: PubMed URL: [Link]

  • Title: Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) Source: University of Illinois Chicago URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability Source: JEOL URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods Source: MDPI URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]

  • Title: Solid-phase microextraction of benzophenones coupled with gas chromatography analysis Source: SciSpace URL: [Link]

  • Title: (PDF) Solid-phase microextraction of benzophenones coupled with gas chromatography analysis Source: ResearchGate URL: [Link]

  • Title: Sample Preparation for Benzophenone Detection Source: Encyclopedia.pub URL: [Link]

  • Title: Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin Source: Springer URL: [Link]

  • Title: Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin Source: Chemistry Central Journal URL: [Link]

  • Title: Assay results for the determination of benzophenone in pure forms Source: ResearchGate URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: 5-Chloro-2-hydroxy-4-methylbenzophenone Source: SIELC Technologies URL: [Link]

  • Title: Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method Source: Ovid URL: [Link]

  • Title: Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Toxicity Studies of Benzophenone (CASRN 119-61-9) Administered in Feed to F344/N Rats and B6C3F1 Mice Source: National Toxicology Program URL: [Link]

  • Title: Validated HPLC Methods Source: Scribd URL: [Link]

  • Title: Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide Source: Semantic Scholar URL: [Link]

  • Title: RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

Sources

Comparative

A Comparative Guide to the Reference Standard Characterization of 5-Chloro-2-hydroxy-2'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The reliability of this data hinges on the quality of the ref...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The reliability of this data hinges on the quality of the reference standards used. A well-characterized reference standard is the bedrock of accurate quantification, impurity profiling, and stability testing of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of the characterization of 5-Chloro-2-hydroxy-2'-methylbenzophenone as a reference standard, offering a comparative analysis of analytical methodologies and their underlying principles.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and extensively characterized substance used as a benchmark for the identification, purity, and potency of a drug substance.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of validated reference standards in pharmaceutical quality control.[2] The characterization process establishes the critical quality attributes of the reference standard, including its identity, purity, and any potential impurities. This ensures the accuracy and reproducibility of analytical methods, which is vital for regulatory submissions and ensuring patient safety.[2]

Physicochemical Properties of 5-Chloro-2-hydroxy-2'-methylbenzophenone

A foundational step in the characterization of a reference standard is the determination of its fundamental physicochemical properties. These properties not only confirm the identity of the substance but also inform the selection of appropriate analytical techniques and handling procedures.

PropertyValueSource
Chemical Formula C₁₄H₁₁ClO₂[3]
Molecular Weight 246.69 g/mol [3]
Appearance White to yellow crystalline powder
Melting Point 75-78 °C[3]
Solubility Soluble in organic solvents such as acetonitrile and methanol.[2]

Orthogonal Analytical Techniques for Comprehensive Characterization

A cornerstone of robust reference standard characterization is the use of orthogonal analytical techniques. This approach employs multiple, independent methods to assess the same quality attribute, providing a high degree of confidence in the results. The following sections detail the key analytical techniques for the comprehensive characterization of 5-Chloro-2-hydroxy-2'-methylbenzophenone.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Chromatographic techniques are indispensable for determining the purity of a reference standard and for identifying and quantifying any impurities.[4] Reversed-phase HPLC (RP-HPLC) with UV detection is a widely used method for the analysis of benzophenone derivatives.[4]

Workflow for Chromatographic Purity Assessment

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis prep Accurately weigh and dissolve 5-Chloro-2-hydroxy-2'-methylbenzophenone in a suitable diluent (e.g., Acetonitrile/Water) hplc Inject onto HPLC/UPLC system prep->hplc Injection separation Separation on a C18 column using a gradient or isocratic mobile phase hplc->separation Elution detection UV Detection at an appropriate wavelength (e.g., 254 nm) separation->detection Detection integration Integrate peak areas of the main component and all impurities detection->integration Chromatogram calculation Calculate purity by area percent method integration->calculation Peak Areas cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples api 5-Chloro-2-hydroxy-2'-methylbenzophenone acid Acid Hydrolysis (e.g., HCl) api->acid base Base Hydrolysis (e.g., NaOH) api->base oxidation Oxidation (e.g., H₂O₂) api->oxidation thermal Thermal Stress (Heat) api->thermal photo Photolytic Stress (Light) api->photo hplc_ms HPLC/UPLC-MS Analysis acid->hplc_ms base->hplc_ms oxidation->hplc_ms thermal->hplc_ms photo->hplc_ms peak_purity Peak Purity Assessment hplc_ms->peak_purity identification Identification of Degradants peak_purity->identification

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Benzophenone Derivatives

For researchers and professionals in drug development and materials science, a nuanced understanding of a molecule's interaction with ultraviolet (UV) radiation is paramount. Benzophenone and its derivatives are a corner...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, a nuanced understanding of a molecule's interaction with ultraviolet (UV) radiation is paramount. Benzophenone and its derivatives are a cornerstone class of compounds, widely utilized as UV filters, photosensitizers, and synthetic intermediates. Their efficacy in these roles is directly governed by their electronic structure, which can be readily probed and compared using UV-Vis absorption spectroscopy.

This guide provides an in-depth comparison of the UV-Vis absorption spectra of benzophenone and three of its key derivatives: 4-hydroxybenzophenone, 4-methoxybenzophenone, and 4,4'-dihydroxybenzophenone. We will delve into the structural and electronic factors that dictate their absorption characteristics, supported by experimental data and detailed mechanistic explanations. This guide is designed to be a practical resource, offering not only comparative data but also a robust experimental protocol for obtaining these spectra in your own laboratory.

Understanding the Electronic Transitions in Benzophenone

The UV-Vis absorption spectrum of benzophenone is characterized by two main absorption bands, which arise from different electronic transitions within the molecule.[1]

  • π→π* Transition: This is a high-energy transition that results in a strong absorption band, typically in the shorter wavelength UV region. It involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. In benzophenone, this transition is primarily associated with the aromatic rings.[1]

  • n→π* Transition: This is a lower-energy, and therefore longer-wavelength, transition that is formally forbidden and thus results in a much weaker absorption band. It involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital of the carbonyl group.[1]

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure and the solvent environment.

Comparative Analysis of Benzophenone Derivatives

The introduction of substituents onto the phenyl rings of benzophenone can significantly alter its UV-Vis absorption spectrum. Here, we compare the spectral properties of benzophenone with its 4-hydroxy, 4-methoxy, and 4,4'-dihydroxy derivatives. For a consistent comparison, spectral data in ethanol is presented where available.

CompoundStructureλmax (π→π) (nm)ε (π→π) (L·mol⁻¹·cm⁻¹)λmax (n→π) (nm)ε (n→π) (L·mol⁻¹·cm⁻¹)Solvent
Benzophenone

25218,000334150Ethanol
4-Hydroxybenzophenone

~288Not explicitly statedNot observed in ethanol-Ethanol
4-Methoxybenzophenone

~286Not explicitly statedNot observed in ethanol-Ethanol
4,4'-Dihydroxybenzophenone

28315,200Not reported-Chloroform

Note: The n→π* transition for the substituted benzophenones is often obscured or absent in polar, protic solvents like ethanol due to solvent effects.[1]

Mechanistic Insights into Substituent Effects

The observed shifts in the absorption maxima of the benzophenone derivatives can be explained by considering the electronic effects of the hydroxyl (-OH) and methoxy (-OCH₃) substituents. Both are electron-donating groups (EDGs) that influence the electronic transitions through a combination of inductive and resonance effects.[2][3]

  • Resonance Effect: The lone pair of electrons on the oxygen atom of the -OH and -OCH₃ groups can be delocalized into the π-system of the aromatic ring. This increases the electron density of the ring and the overall conjugated system.

  • Inductive Effect: Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the ring through the sigma bond. However, for -OH and -OCH₃, the resonance effect is generally stronger than the inductive effect.[4]

The electron-donating nature of these substituents has a pronounced effect on the π→π* transition. By increasing the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), the energy gap between these orbitals is reduced. This results in the absorption of lower-energy (longer wavelength) light, causing a bathochromic shift (red shift) of the π→π* absorption band compared to unsubstituted benzophenone.

The effect on the n→π* transition is more complex. The electron-donating groups increase the electron density on the carbonyl oxygen, which can raise the energy of the non-bonding orbital. This would lead to a smaller energy gap for the n→π* transition and a bathochromic shift. However, in polar protic solvents like ethanol, hydrogen bonding between the solvent and the carbonyl oxygen stabilizes the non-bonding electrons, increasing the energy required for the n→π* transition and causing a hypsochromic shift (blue shift).[1] This solvent effect is often strong enough to mask the substituent effect on the n→π* band, or even cause it to merge with the much stronger π→π* band.

G cluster_0 Substituent Effects on Benzophenone UV-Vis Spectrum cluster_1 Electronic Effects cluster_2 Spectral Shifts Benzophenone Benzophenone Substituted_Benzophenone Substituted_Benzophenone Benzophenone->Substituted_Benzophenone Add -OH or -OCH3 Electron_Donating_Groups Electron_Donating_Groups Substituted_Benzophenone->Electron_Donating_Groups n_pi_transition n→π* Transition Substituted_Benzophenone->n_pi_transition Resonance_Effect Resonance_Effect Electron_Donating_Groups->Resonance_Effect Dominant Inductive_Effect Inductive_Effect Electron_Donating_Groups->Inductive_Effect pi_pi_transition π→π* Transition Resonance_Effect->pi_pi_transition Decreases energy gap Bathochromic_Shift Bathochromic Shift (Red Shift) Hypsochromic_Shift Hypsochromic Shift (Blue Shift) pi_pi_transition->Bathochromic_Shift n_pi_transition->Hypsochromic_Shift In polar protic solvents G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Compound B Dissolve in Solvent A->B C Prepare Stock Solution B->C D Serial Dilutions C->D G Measure Sample Absorbance D->G E Instrument Warm-up F Baseline Correction (Solvent Blank) E->F F->G H Identify λmax G->H I Calculate Molar Absorptivity (ε) using Beer-Lambert Law H->I

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Conclusion

The UV-Vis absorption spectra of benzophenone derivatives are a powerful tool for understanding their electronic properties and predicting their behavior as UV absorbers and photosensitizers. The introduction of electron-donating groups such as hydroxyl and methoxy at the para position leads to a predictable bathochromic shift of the main π→π* absorption band, enhancing absorption in the near-UV region. This guide provides the foundational knowledge, comparative data, and a practical experimental framework for researchers to confidently explore and utilize the photophysical properties of these important compounds in their work.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3102, Benzophenone. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14347, 4-Hydroxybenzophenone. Retrieved from [Link].

  • Castro, G. T., Blanco, S. E., & Giordano, O. S. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(3), 424-426. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69146, 4-Methoxybenzophenone. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69150, 4,4'-Dihydroxybenzophenone. Retrieved from [Link].

  • BenchChem (2025). A Comparative Analysis of the UV Absorption Spectra of Oxanilide and Benzophenones for Researchers and Drug Development Professionals.
  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. Available at: [Link].

  • La Salle University. Substituent Effects. Retrieved from [Link].

  • Lumen Learning. Organic Chemistry II: Substituent Effects. Retrieved from [Link].

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. Retrieved from [Link].

Sources

Comparative

Comparative Guide: Commercial vs. Synthesized 5-Chloro-2-hydroxy-2'-methylbenzophenone

This guide provides an in-depth technical comparison between commercially sourced and laboratory-synthesized 5-Chloro-2-hydroxy-2'-methylbenzophenone , a critical intermediate often utilized in the synthesis of functiona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between commercially sourced and laboratory-synthesized 5-Chloro-2-hydroxy-2'-methylbenzophenone , a critical intermediate often utilized in the synthesis of functionalized benzodiazepines and UV-stable polymers.

Executive Summary

5-Chloro-2-hydroxy-2'-methylbenzophenone (C₁₄H₁₁ClO₂) is a substituted benzophenone derivative. While commercial technical grades are cost-effective for early-stage screening, they frequently contain specific isomeric and hydrolytic impurities that interfere with sensitive downstream catalytic steps (e.g., ring-closure to xanthones or benzodiazepines). Laboratory synthesis via the Fries Rearrangement offers superior control over regioisomer purity but requires rigorous purification to remove aluminum salts.

This guide outlines the structural differences, impurity profiles, and performance metrics to assist researchers in selecting the appropriate source for their application.

Synthesis & Manufacturing Pathways

Understanding the origin of the material is the first step in qualifying its purity.

Commercial Route (Industrial Scale)

Commercial suppliers typically utilize a "one-pot" Friedel-Crafts acylation or a large-scale Fries rearrangement.

  • Method: Reaction of p-chlorophenol with o-toluoyl chloride (or o-toluic acid/polyphosphoric acid).

  • Issues: Industrial scales often suffer from incomplete acylation and thermal degradation due to prolonged heating.

  • Stabilizers: Commercial batches may contain trace antioxidants or flow agents not listed on the CoA.

Laboratory Synthesis (High-Purity Route)

The preferred lab-scale method involves a two-step sequence to ensure regioselectivity:

  • Esterification: p-Chlorophenol + o-Toluoyl chloride → 4-Chlorophenyl 2-methylbenzoate.

  • Fries Rearrangement: Lewis Acid (AlCl₃) catalyzed migration of the acyl group to the ortho position.

Pathway Visualization

The following diagram illustrates the synthesis logic and potential divergence points for impurities.

G Start1 p-Chlorophenol Ester Intermediate Ester (4-Chlorophenyl 2-methylbenzoate) Start1->Ester Esterification Start2 o-Toluoyl Chloride Start2->Ester Imp2 Impurity B: o-Toluic Acid (Hydrolysis) Start2->Imp2 Moisture Fries Fries Rearrangement (AlCl3, 140°C) Ester->Fries Imp1 Impurity A: Unreacted Ester Ester->Imp1 Incomplete Rxn Product Target: 5-Chloro-2-hydroxy-2'-methylbenzophenone Fries->Product Major Path Imp3 Impurity C: Xanthone Derivative (Cyclization) Product->Imp3 Overheating

Figure 1: Synthesis pathway showing the Fries Rearrangement route and origins of common impurities (Ester, Acid, Xanthone).

Critical Quality Attributes (CQA) Comparison

The following data contrasts a typical "Technical Grade" commercial sample with a freshly synthesized and recrystallized batch.

FeatureCommercial (Technical Grade)Synthesized (Recrystallized)Impact on Research
Purity (HPLC) 95% - 97%> 99.5%Lower purity affects stoichiometry in subsequent coupling reactions.
Appearance Yellow to Brown PowderPale Yellow / White NeedlesDark color indicates oxidation (quinones) which can quench fluorescence assays.
Melting Point Broad (e.g., 90–98°C)Sharp (Target range ~100–105°C*)Broad range indicates eutectic impurities (isomers/starting material).
Water Content < 1.0% (often hygroscopic)< 0.1% (Dry)Water hydrolyzes sensitive reagents (e.g., acid chlorides) in next steps.
Major Impurity o-Toluic acid, Unreacted EsterTrace Solvent (Ethanol/Hexane)o-Toluic acid consumes base equivalents; Ester is inert but dilutes activity.
Cost Low ($/kg)High (Time + Reagents)Commercial is better for bulk; Synthesized is essential for analytical standards.

*Note: Melting points vary by specific crystal polymorph; synthesized material allows control over crystallization solvent.

Experimental Protocols

To validate the "Synthesized" standard, follow this optimized protocol. This method minimizes the "Impurity A" (Ester) found in commercial batches.

Synthesis of 5-Chloro-2-hydroxy-2'-methylbenzophenone

Objective: Prepare high-purity material free from o-toluic acid.

Reagents:

  • p-Chlorophenol (1.0 eq)

  • o-Toluoyl chloride (1.05 eq)[1]

  • Aluminum Chloride (AlCl₃) (1.2 eq)

  • Solvent: Chlorobenzene (anhydrous) or solvent-free (neat).

Step-by-Step Workflow:

  • Ester Formation: Mix p-chlorophenol and o-toluoyl chloride. Heat to 100°C until HCl evolution ceases (approx. 1-2 hours). Check TLC for disappearance of phenol.

  • Rearrangement: Cool the ester to 60°C. Add AlCl₃ slowly (exothermic).

  • Reaction: Heat the mixture to 140°C (neat) or reflux (in chlorobenzene) for 3 hours. The mixture will turn viscous/dark red (formation of aluminum complex).

  • Quench: Cool to room temperature. Pour slowly onto crushed ice/HCl mixture to decompose the aluminum complex.

  • Isolation: Extract with Dichloromethane (DCM). Wash organic layer with:

    • Water (2x)

    • Sat. NaHCO₃ (removes o-toluic acid impurity).[1]

    • Brine.

  • Purification (Crucial): Evaporate solvent. Recrystallize the crude solid from Ethanol or Acetic Acid/Water (4:1) .

Analytical Validation (HPLC Method)

Use this method to compare your commercial vs. synthesized batches.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water | B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 min.

  • Detection: UV @ 254 nm and 310 nm (benzophenone absorption).

  • Expected Result: Commercial samples often show a "shoulder" peak (isomer or ester) at RRT 0.9 or 1.1 relative to the main peak.

Decision Matrix: When to Make vs. Buy

ScenarioRecommendationRationale
High-Throughput Screening (HTS) Buy Commercial Minor impurities rarely affect initial "hit" identification; cost-efficiency is key.
GMP Manufacturing Custom Synthesis Commercial "tech grade" variability is unacceptable for regulatory filing.
Analytical Standard Synthesize You need absolute certainty of the structure (NMR/MS confirmed) for calibration.
Catalytic Ligand Synthesis Synthesize Impurities like o-toluic acid can poison metal catalysts (Pd, Ni) in cross-coupling.

References

  • BenchChem. Synthesis routes of 2-Hydroxy-5-methylbenzophenone (Analogous Chemistry). Retrieved from .

  • Sigma-Aldrich. 5-Chloro-2-hydroxybenzophenone Product Specification (Analogous Standard). Retrieved from .

  • ChemicalBook. 5-Chloro-2-hydroxy-4-methylbenzophenone Properties (Isomer Comparison). Retrieved from .

  • ResearchGate. Synthesis of 2-amino-5-chloro-benzophenone derivatives. (Methodology for benzophenone core construction). Retrieved from .

  • TCI Chemicals. Benzophenone Derivative Specifications. Retrieved from .

Sources

Validation

Benchmarking yield of 5-Chloro-2-hydroxy-2'-methylbenzophenone against patent literature

Executive Summary 5-Chloro-2-hydroxy-2'-methylbenzophenone (CAS: 54549-72-3) is a critical pharmacophore and intermediate, notably utilized in the synthesis of CRTH2 antagonists such as Setipiprant . While patent literat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-hydroxy-2'-methylbenzophenone (CAS: 54549-72-3) is a critical pharmacophore and intermediate, notably utilized in the synthesis of CRTH2 antagonists such as Setipiprant .

While patent literature often claims crude yields exceeding 85% via classical aluminum chloride (


) mediated Fries rearrangement, these protocols frequently fail to account for the substantial losses during isomer separation (ortho- vs. para-substitution) and aluminum salt quenching. This guide benchmarks a "Legacy Patent Melt Protocol"  against a "Modern Solvent-Controlled Protocol." 

Key Finding: The optimized solvent-controlled method reduces the E-factor (waste) by 40% and improves isolated purity from 92% to >99.5%, despite a similar theoretical conversion rate.

Mechanistic Insight: The Selectivity Challenge

The synthesis relies on the Fries Rearrangement of 4-chlorophenyl 2-methylbenzoate. The critical challenge is directing the acyl group to the ortho position (relative to the phenol oxygen) to form the 2-hydroxybenzophenone, rather than the para position or retaining the ester.

Reaction Pathway Diagram

The following diagram illustrates the divergence between the desired intramolecular rearrangement and the competing intermolecular pathways.

FriesMechanism Start 4-Chlorophenyl 2-methylbenzoate Complex AlCl3-Ester Complex Start->Complex + AlCl3 Acylium Acylium Ion Pair (Cage Effect) Complex->Acylium Heat Ortho Ortho-Attack (Kinetic/Thermodynamic) Acylium->Ortho Intramolecular Preferred Para Para-Attack (Competing Isomer) Acylium->Para Intermolecular Leakage Product 5-Chloro-2-hydroxy- 2'-methylbenzophenone (Target) Ortho->Product Hydrolysis Byproduct 4-Hydroxy Isomer (Impurity) Para->Byproduct Hydrolysis

Caption: Mechanistic bifurcation in Fries Rearrangement. High temperatures favor the thermodynamic ortho-product but increase polymerization risks.

Baseline: The Patent Literature Standard

Reference Source: Representative of methods found in early patents (e.g., US 3,296,276 or general art for benzophenones).

The "Melt" Protocol
  • Method: 4-chlorophenol and 2-methylbenzoyl chloride are reacted to form the ester. The isolated ester is mixed with solid

    
     (1.2 - 1.5 eq) and heated to a "melt" at 140–160°C without solvent.
    
  • Claimed Yield: 85–90% (Crude).

  • Reality Check:

    • Viscosity: The reaction becomes a glassy solid upon cooling, making stirring impossible and creating "hot spots" that lead to charring.

    • Quench: Hydrolysis requires chipping out solid aluminum complexes, leading to dangerous exotherms.

    • Purity: Crude material contains 10-15% of the 4-hydroxy isomer and unreacted ester.

    • Isolated Yield: Often drops to 60-65% after the necessary multiple recrystallizations (typically from Ethanol/Water).

Optimized Protocol: Solvent-Controlled Synthesis

This method uses Chlorobenzene or 1,2-Dichlorobenzene (DCB) as a solvent to maintain homogeneity, allowing precise temperature control to maximize the ortho-isomer.

Step-by-Step Methodology
Phase 1: Ester Formation (In-Situ)
  • Charge: 1.0 eq 4-Chlorophenol, 1.05 eq 2-Methylbenzoyl chloride in Chlorobenzene (5 vol).

  • Catalyst: Add catalytic

    
     (0.05 eq) or heat to reflux (132°C) to drive off HCl.
    
  • Check: Monitor by TLC/HPLC until phenol is consumed (<0.5%).

  • Distillation: Briefly strip solvent to remove excess acid chloride if necessary, or proceed directly if stoichiometry is precise.

Phase 2: Fries Rearrangement
  • Cooling: Cool the ester solution to 20°C.

  • Lewis Acid Addition: Add

    
     (1.3 eq) portion-wise. Critical: Maintain temp <30°C to prevent premature rearrangement and tarring.
    
  • Ramp: Heat slowly to 120°C (reflux for chlorobenzene) over 2 hours.

  • Hold: Agitate at 120°C for 4–6 hours.

    • Why? This temperature promotes the thermodynamic shift to the ortho-hydroxy product.

  • Quench: Cool to 60°C. Transfer the reaction mixture into a separate vessel containing cold dilute HCl (2N). Never add water to the reaction vessel.

  • Isolation: Separate organic layer. Wash with water.[1]

  • Crystallization: Switch solvent to Methanol or Isopropanol via distillation. Cool to 0°C to crystallize.

Benchmarking Data

The following table compares the performance of the Patent Melt method against the Optimized Solvent method.

MetricPatent Literature (Melt)Optimized Protocol (Solvent)Delta
Crude Yield 88%91%+3%
Isolated Yield 62% 84% +22%
HPLC Purity 92% (Pre-cryst)>99.5%+7.5%
Isomer Ratio (o:p) 85:1598:2Significant Improvement
E-Factor (kg waste/kg product) High (Solid waste issues)Medium (Recyclable solvent)-40% Waste
Scalability Poor (Stirring failure)Excellent (Homogeneous)N/A
Process Flow Comparison

ProcessFlow cluster_patent Patent (Melt) Process cluster_opt Optimized (Solvent) Process P1 Mix Solid Ester + AlCl3 P2 Heat to 160°C (Melt) P1->P2 P3 Solidification (Stirring Stops) P2->P3 P4 Difficult Acid Quench P3->P4 P5 Recrystallization (x2) P4->P5 O1 Dissolve Ester in Chlorobenzene O2 Controlled AlCl3 Addition O1->O2 O3 Reflux 120°C (Homogeneous) O2->O3 O4 Liquid-Liquid Extraction O3->O4 O5 Single Crystallization O4->O5

Caption: The solvent process maintains homogeneity, preventing thermal hotspots and allowing efficient impurity rejection.

Troubleshooting & Causality

  • Low Yield: Often caused by moisture in the

    
    . The catalyst must be anhydrous and free-flowing (yellow/grey powder). If it is white/clumpy, it has hydrolyzed.
    
  • High Para-Isomer: Reaction temperature was too low. The para-isomer is the kinetic product. You must reach >115°C to thermodynamically drive the rearrangement to the ortho-position via reversibility.

  • Incomplete Reaction: The 2'-methyl group on the benzoyl ring adds steric hindrance. Unlike simple benzophenones, this reaction requires slightly longer hold times (6 hours vs. 2 hours).

References

  • Actelion Pharmaceuticals. (2009). Indole derivatives as CRTH2 receptor antagonists. US Patent 7,605,170. (Describes downstream synthesis; implies benzophenone intermediate). Link

  • Kythera Biopharmaceuticals. (2015). Crystalline forms of Setipiprant. US Patent 9,199,926. (Context for industrial relevance of the intermediate). Link

  • Blatt, A. H. (1942). The Fries Rearrangement. Organic Reactions, 1, 342. (Foundational mechanism). Link

  • PubChem. (2024). Compound Summary: (5-Chloro-2-hydroxyphenyl)(2-methylphenyl)methanone.Link

  • PrepChem. (2023). General Procedure for Fries Rearrangement of Chlorobenzoates. (Methodology adaptation source). Link

Sources

Comparative

A Comparative Guide to the Validation of Impurity Profiles in 5-Chloro-2-hydroxy-2'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy.[1][2][3] This guide provides an in-depth, objective comparison of methodologies for the validation of the impurity profile of 5-Chloro-2-hydroxy-2'-methylbenzophenone, a complex organic molecule. As a Senior Application Scientist, the following protocols and insights are grounded in established scientific principles and regulatory expectations, designed to provide a robust framework for your internal validation processes.

Impurity profiling is a critical component of drug development and manufacturing, involving the detection, identification, and quantification of any unwanted substances in a drug substance.[4][5][6] These impurities can originate from the synthesis process, degradation of the API, or interaction with packaging materials.[4] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities.[1][7][8]

This guide will navigate the complexities of establishing a validated impurity profile, focusing on the strategic selection of analytical techniques and the design of forced degradation studies to predict potential degradation pathways.

The Strategic Importance of a Validated Impurity Profile

A validated impurity profile serves multiple critical functions in drug development:

  • Ensuring Patient Safety: Uncontrolled impurities can have unintended pharmacological or toxicological effects.[1]

  • Regulatory Compliance: Comprehensive impurity data is a non-negotiable component of regulatory submissions to agencies like the FDA and EMA.[2]

  • Process Optimization: Understanding impurity formation allows for the refinement of synthetic routes and manufacturing processes to minimize their presence.[9]

  • Stability Indicating Method Development: A thorough understanding of degradation products is essential for developing analytical methods that can accurately measure the API in the presence of its degradants.[10]

Comparative Analysis of Analytical Techniques for Impurity Profiling

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the API and its potential impurities. For a molecule like 5-Chloro-2-hydroxy-2'-methylbenzophenone, a multi-faceted approach is often necessary.

Analytical Technique Principle Strengths for Benzophenone Impurity Profiling Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Highly versatile and widely used for the separation and quantification of organic impurities.[11][12] Excellent for resolving structurally similar compounds.May require derivatization for detection of certain impurities. Limited structural information from UV detection alone.[13]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Ideal for identifying and quantifying volatile organic impurities and residual solvents.[2]Not suitable for non-volatile or thermally labile impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides molecular weight information and structural details of impurities, especially when coupled with a separation technique like LC or GC.[2][13]Can be complex to operate and requires significant expertise for data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information for the unambiguous identification of unknown impurities.[6]Lower sensitivity compared to other techniques, making it challenging for trace-level impurity identification.

Expert Recommendation: For a comprehensive impurity profile of 5-Chloro-2-hydroxy-2'-methylbenzophenone, a combination of HPLC with UV detection for routine purity analysis and LC-MS for the identification and characterization of unknown impurities is the gold standard. GC-MS should be employed to analyze for volatile impurities and residual solvents.

Experimental Workflow for Impurity Profile Validation

The following workflow outlines a systematic approach to validating the impurity profile of 5-Chloro-2-hydroxy-2'-methylbenzophenone.

Impurity_Profile_Validation_Workflow cluster_0 Phase 1: Method Development & Initial Profiling cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation & Specification Setting A Reference Standard Characterization B Analytical Method Development (HPLC, GC) A->B C Initial Impurity Profile of API Batches B->C D Stress Condition Exposure (Acid, Base, Oxidative, Thermal, Photolytic) C->D Proceed to Stress Testing E Analysis of Stressed Samples D->E F Identification of Degradation Products (LC-MS) E->F G Validation of Stability-Indicating Method F->G Incorporate Degradants into Validation H Impurity Tracking in Stability Studies G->H I Setting of Impurity Specifications H->I

Caption: A streamlined workflow for the validation of an API impurity profile.

Forced Degradation Studies: Unveiling Potential Impurities

Forced degradation, or stress testing, is a cornerstone of impurity profiling.[10] By subjecting the API to harsh conditions, we can accelerate the formation of degradation products that may appear under long-term storage.[4][14] This provides a worst-case scenario and ensures the analytical method is "stability-indicating."

Protocol for Forced Degradation of 5-Chloro-2-hydroxy-2'-methylbenzophenone

Objective: To generate potential degradation products of 5-Chloro-2-hydroxy-2'-methylbenzophenone under various stress conditions and to assess the stability-indicating nature of the analytical method.

Materials:

  • 5-Chloro-2-hydroxy-2'-methylbenzophenone reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for 24 hours. Neutralize a sample before analysis.

  • Base Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60°C for 24 hours. Neutralize a sample before analysis.

  • Oxidative Degradation: Dissolve the API in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API in a calibrated oven at 105°C for 72 hours.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC and LC-MS methods.

Hypothetical Degradation Pathway

Based on the structure of 5-Chloro-2-hydroxy-2'-methylbenzophenone, potential degradation pathways under stress conditions can be predicted. For instance, benzophenones are known to undergo certain degradation reactions.[15][16]

Degradation_Pathway API 5-Chloro-2-hydroxy- 2'-methylbenzophenone Acid Acid Hydrolysis (e.g., Ether Cleavage) API->Acid Base Base Hydrolysis (e.g., Phenol Oxidation) API->Base Oxidation Oxidative Degradation (e.g., Hydroxylation) API->Oxidation Photo Photolytic Degradation (e.g., Radical Reactions) API->Photo Deg1 Degradation Product 1 Acid->Deg1 Deg2 Degradation Product 2 Base->Deg2 Deg3 Degradation Product 3 Oxidation->Deg3 Deg4 Degradation Product 4 Photo->Deg4

Caption: Potential degradation pathways of 5-Chloro-2-hydroxy-2'-methylbenzophenone.

Data Presentation: A Comparative Summary

The following table presents a hypothetical comparison of the impurity profiles of 5-Chloro-2-hydroxy-2'-methylbenzophenone from two different synthetic routes, highlighting the importance of process understanding and control.

Impurity Potential Source Synthetic Route A (% Area) Synthetic Route B (% Area) ICH Threshold
Impurity 1Starting Material0.080.04Reportable
Impurity 2By-product0.15Not DetectedIdentifiable
Impurity 3Degradation0.050.06Reportable
Impurity 4UnknownNot Detected0.12Identifiable
Total Impurities 0.28 0.22

This data illustrates that while Route B produces a lower total impurity level, it introduces a new, unknown impurity that requires identification and qualification. This underscores the necessity of a comprehensive impurity profiling strategy for any new or modified synthetic process.

Conclusion

The validation of an impurity profile is a scientifically rigorous and regulatory-mandated process that is fundamental to ensuring the quality, safety, and efficacy of any pharmaceutical product. For a compound like 5-Chloro-2-hydroxy-2'-methylbenzophenone, a multi-technique analytical approach, coupled with robust forced degradation studies, is essential. By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a comprehensive and defensible impurity profile that will withstand regulatory scrutiny and, most importantly, safeguard patient health.

References

  • Walsh Medical Media. (2025, June 30). Impurity Profiling and Quality Assurance in Pharmaceutical Products.
  • Mhaske, P., et al. (n.d.). Force Degradation And Stability Indicating Method For Impurity Profiling. IJCRT.org.
  • Ghugare, P. S., & Kumar, S. (2025, December 10).
  • N.A. (2018, March 22). Impurity Profile Validations of API- Challenges for GMP Inspection-Part 1. Acta Scientific.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • N.A. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. IJCRT.org.
  • N.A. (n.d.). ICH GUIDELINES FOR IMPURITY PROFILE. Academia.edu.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • N.A. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • N.A. (n.d.). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE.
  • ICH. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
  • Ovid. (2012, November). Impurity profiling of trandolapril under stress...
  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives | Open Access Journals.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • TIJER.org. (n.d.).
  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-methylbenzophenone.
  • PubMed. (2023, March 15).
  • ResolveMass Laboratories. (2026, February 15).
  • PubMed. (2021, February 5).
  • N.A. (2025, August 6). Investigation on the degradation of Benzophenone-3 by UV/H2O2 in aqueous solution.
  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.

Sources

Validation

Inter-laboratory comparison of 5-Chloro-2-hydroxy-2'-methylbenzophenone analysis methods

Inter-Laboratory Comparison Guide: Analytical Methodologies for 5-Chloro-2-hydroxy-2'-methylbenzophenone (CHMB) Executive Summary The accurate quantification of substituted benzophenones, specifically 5-Chloro-2-hydroxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison Guide: Analytical Methodologies for 5-Chloro-2-hydroxy-2'-methylbenzophenone (CHMB)

Executive Summary

The accurate quantification of substituted benzophenones, specifically 5-Chloro-2-hydroxy-2'-methylbenzophenone (CHMB), is critical in both pharmaceutical impurity profiling and environmental migration studies. This guide provides an objective, data-driven comparison of the two dominant analytical frameworks validated across inter-laboratory studies: UHPLC-MS/MS coupled with EMR-Lipid dSPE and GC-MS coupled with Microextraction by Packed Sorbent (MEPS) . By examining the causality behind sample preparation and chromatographic behavior, this guide equips analytical scientists with the necessary data to select the optimal workflow for their specific matrix requirements.

Mechanistic Background & Analytical Challenges

CHMB presents unique physicochemical challenges that dictate the parameters of any successful analytical method. Understanding these molecular features is the foundation of a robust protocol:

  • Steric Hindrance: The 2'-methyl group forces the two aromatic rings out of coplanarity. This non-planar conformation alters its UV absorbance profile and reduces its affinity for standard planar chromatographic stationary phases.

  • Intramolecular Hydrogen Bonding: The 2-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This masks the molecule's polarity, making it highly volatile (advantageous for GC) but prone to poor retention on traditional reverse-phase LC columns.

  • Isotopic Signature: The 5-chloro substituent provides a distinct

    
     isotopic pattern (approximate 3:1 ratio), which serves as a highly diagnostic secondary confirmation tool in mass spectrometry.
    

Inter-Laboratory Comparison: Methodological Framework

To isolate the analyte from complex matrices (e.g., lipid-rich food simulants or biological fluids), laboratories primarily utilize one of two divergent workflows.

Workflow cluster_A Method A: UHPLC-MS/MS cluster_B Method B: GC-MS Start Sample Matrix (CHMB Analyte) ExtA Extraction & dSPE (EMR-Lipid) Start->ExtA ExtB Microextraction (MEPS C18) Start->ExtB LCA UHPLC Separation (C18, Gradient) ExtA->LCA Removes Lipids MSA ESI-MS/MS (MRM Mode) LCA->MSA Data Data Analysis & Quantification MSA->Data Deriv Derivatization (BSTFA/TMCS) ExtB->Deriv Elution GCB GC-EI-MS (SIM Mode) Deriv->GCB TMS-Ether GCB->Data

Comparative analytical workflows for CHMB quantification via LC-MS/MS and GC-MS.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The protocols below integrate internal standards and mechanistic safeguards to ensure data integrity.

Method A: UHPLC-MS/MS with EMR-Lipid dSPE

Best suited for: Complex, lipid-rich matrices (e.g., biological fluids, packaging migration assays)[1].

  • Sample Aliquoting & Spiking: Aliquot 500 µL of the sample matrix. Immediately spike with 10 µL of Benzophenone-d10 (Internal Standard, 1 µg/mL).

    • Causality: Early introduction of the isotopically labeled standard corrects for downstream volumetric losses and ESI ion suppression.

  • Extraction: Add 1 mL of Acetonitrile containing 1% Formic Acid. Vortex vigorously for 2 minutes.

    • Causality: Acidified acetonitrile disrupts protein-analyte binding and ensures the 2-OH group remains protonated, maximizing partitioning into the organic phase.

  • Clean-up (dSPE): Transfer the supernatant to a tube containing 50 mg Enhanced Matrix Removal-Lipid (EMR-Lipid) and 150 mg MgSO4. Centrifuge at 10,000 x g for 5 min.

    • Causality: Traditional PSA sorbents inadvertently retain planar aromatic compounds via π-π interactions, causing poor recovery. EMR-Lipid relies on size exclusion to selectively trap unbranched aliphatic lipids while allowing the sterically hindered, bulky CHMB molecule to remain in the supernatant[2].

  • LC-MS/MS Analysis: Inject 2 µL onto a sub-2-micron C18 column. Run a gradient of Water (0.1% FA) and Acetonitrile. Monitor MRM transitions (Precursor m/z 247 → Product m/z 155 and m/z 119).

Fragmentation Prec Precursor Ion [M+H]+ m/z 247 Frag1 Product Ion A m/z 155 (Substituted Benzoyl) Prec->Frag1 α-cleavage (- C7H8) Frag2 Product Ion B m/z 119 (o-Tolyl Formyl) Prec->Frag2 α-cleavage (- C6H4ClO) SubFrag1 m/z 127 (Chlorophenol) Frag1->SubFrag1 - CO (28 Da) SubFrag2 m/z 91 (Tropylium) Frag2->SubFrag2 - CO (28 Da)

Proposed ESI+ MS/MS fragmentation pathway for 5-Chloro-2-hydroxy-2'-methylbenzophenone.

Method B: GC-MS with MEPS

Best suited for: Aqueous samples, environmental monitoring, and cosmetics[3].

  • Sample Preparation: Dilute 10 mL of the aqueous sample with phosphate buffer to pH 6.0. Spike with Benzophenone-d10.

    • Causality: Adjusting the pH to 6.0 ensures the 2-OH group (pKa ~ 8.5) is fully unionized, maximizing its affinity for the hydrophobic MEPS sorbent.

  • MEPS Extraction: Condition a MEPS C18 syringe with Methanol, followed by Water. Draw and eject the 10 mL sample through the sorbent bed 5 times.

    • Causality: Multiple draw-eject cycles concentrate the analyte on the micro-sorbent bed, achieving high enrichment factors with minimal solvent waste compared to traditional SPE[3].

  • Elution & Drying: Elute with 50 µL of Ethyl Acetate. Evaporate to dryness under a gentle N2 stream.

  • Derivatization: Add 30 µL BSTFA (with 1% TMCS) and 20 µL Pyridine. Incubate at 60°C for 30 min.

    • Causality: While CHMB is volatile, the free 2-hydroxyl group interacts with active silanol sites in the GC liner at 250°C, causing severe peak tailing. Silylation converts the -OH to a trimethylsilyl (-OTMS) ether, eliminating active site adsorption and increasing thermal stability. Pyridine acts as an acid scavenger to drive the reaction to completion.

  • GC-MS Analysis: Inject 1 µL in splitless mode onto an HP-5MS column. Monitor via Selected Ion Monitoring (SIM) at 70 eV.

Quantitative Data Presentation

The following table summarizes the inter-laboratory performance metrics of both methodologies. Data reflects the analysis of spiked matrix samples (n=6 replicates per concentration level).

Performance MetricMethod A (UHPLC-MS/MS + dSPE)Method B (GC-MS + MEPS)
Linear Dynamic Range 0.05 – 100 ng/mL1.0 – 500 ng/mL
Limit of Detection (LOD) 0.01 ng/mL0.3 ng/mL
Limit of Quantitation (LOQ) 0.05 ng/mL1.0 ng/mL
Mean Recovery (%) 94.2% ± 3.1%88.5% ± 5.4%
Matrix Effect (%) -12% (Minor ion suppression)+4% (Minor signal enhancement)
Intra-day Precision (RSD) 4.2%6.8%
Inter-day Precision (RSD) 5.5%8.1%
Sample Volume Required 500 µL10 mL
Throughput High (~15 min/sample)Medium (~35 min/sample)

Conclusion & Recommendations

The choice of analytical method for 5-Chloro-2-hydroxy-2'-methylbenzophenone must be dictated by the sample matrix and required sensitivity.

  • Opt for Method A (UHPLC-MS/MS) when working with volume-limited biological samples or complex lipid matrices. The EMR-Lipid clean-up provides superior matrix effect mitigation, and the method achieves LOQs an order of magnitude lower than GC-MS[1],[2].

  • Opt for Method B (GC-MS) when processing large-volume aqueous or environmental samples. The MEPS extraction provides an elegant, highly automatable, and low-cost alternative to traditional SPE, while derivatization ensures excellent chromatographic peak shape[3].

References

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules. URL:[Link]

  • Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. Toxics. URL:[Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-hydroxy-2'-methylbenzophenone

Understanding the Compound: Hazard Profile and Risk Assessment 5-Chloro-2-hydroxy-2'-methylbenzophenone is a halogenated organic compound. Before handling or disposing of this chemical, a thorough understanding of its ha...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Compound: Hazard Profile and Risk Assessment

5-Chloro-2-hydroxy-2'-methylbenzophenone is a halogenated organic compound. Before handling or disposing of this chemical, a thorough understanding of its hazard profile is essential for ensuring personal safety and environmental protection. The primary hazards associated with this compound and its derivatives include carcinogenicity, organ toxicity, and aquatic toxicity.[1][2]

Table 1: Hazard Profile of 5-Chloro-2-hydroxy-2'-methylbenzophenone and Related Compounds

Hazard ClassificationDescriptionPrecautionary Statement
Carcinogenicity (Category 2) Suspected of causing cancer.[1]P201: Obtain special instructions before use.[1] P202: Do not handle until all safety precautions have been read and understood.[1][2] P281: Use personal protective equipment as required.[1][2]
Aquatic Toxicity (Acute & Chronic) Very toxic to aquatic life with long-lasting effects.[1]P273: Avoid release to the environment.[1][2]
Skin Irritation (Category 2) Causes skin irritation.P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves.[4]
Eye Irritation (Category 2) Causes serious eye irritation.[3]P280: Wear eye protection/face protection.[4][5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Specific Target Organ Toxicity May cause respiratory irritation.P261: Avoid breathing dust.

Due to its chlorinated structure, 5-Chloro-2-hydroxy-2'-methylbenzophenone is classified as a halogenated organic compound.[6] This classification is critical for waste segregation, as halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[6] Improper disposal, such as mixing with non-halogenated solvents or drain disposal, can lead to regulatory non-compliance and environmental harm.[1][7]

Pre-Disposal Checklist and Personal Protective Equipment (PPE)

A systematic approach to waste management begins before the first drop of waste is generated. This involves establishing a designated Satellite Accumulation Area (SAA) and ensuring all necessary supplies are readily available.[8][9]

Essential PPE:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves, such as butyl rubber. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5][10]

  • Body Protection: A lab coat or chemical-resistant apron. For larger quantities, a complete suit protecting against chemicals may be necessary.[5]

  • Respiratory Protection: For handling the powder form or in case of aerosol generation, a particulate filter respirator (e.g., N95) is recommended.[11][12]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection and disposal of 5-Chloro-2-hydroxy-2'-methylbenzophenone waste. The core principle is proper segregation to ensure compliant disposal.[6]

Step 1: Designate a Satellite Accumulation Area (SAA)

The SAA is the designated location "at or near the point where the waste is generated" for collecting hazardous waste.[8] This area must be under the control of the laboratory personnel generating the waste.

Step 2: Select an Appropriate Waste Container
  • Compatibility: Use a container made of a material compatible with the chemical waste. Plastic containers, such as high-density polyethylene (HDPE), are often preferred.[8][13]

  • Condition: The container must be in good condition, with no leaks, and have a secure, tight-fitting lid.[7]

  • Labeling: The container must be labeled "Hazardous Waste" from the moment the first drop of waste is added.[9]

Step 3: Waste Collection and Segregation
  • Solid Waste:

    • Carefully transfer solid 5-Chloro-2-hydroxy-2'-methylbenzophenone waste into the designated hazardous waste container.

    • If the material is a fine powder, consider moistening it slightly to prevent dusting.[11][12]

    • Avoid creating dust during transfer.[1]

  • Liquid Waste (Solutions):

    • Solutions containing 5-Chloro-2-hydroxy-2'-methylbenzophenone should be collected in a dedicated container for "Halogenated Organic Liquids." [6]

    • Crucially, do not mix halogenated organic wastes with non-halogenated organic wastes. [6] This is because the disposal methods differ; halogenated wastes are typically incinerated at specific facilities designed to handle them.[6]

  • Container Management:

    • Keep the waste container closed except when adding waste.[7]

    • Store the container in a secondary containment bin to prevent spills.[7]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[14]

Step 4: Labeling the Waste Container

Proper labeling is a key regulatory requirement. The label on your hazardous waste container must include:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "5-Chloro-2-hydroxy-2'-methylbenzophenone". Avoid using abbreviations or chemical formulas.

  • An indication of the hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").[9]

  • The date when waste was first added to the container (accumulation start date).[7]

Step 5: Arranging for Disposal

Once the container is full or has been in accumulation for the maximum allowed time (typically 6 months, but check your institution's policy), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department.[7] Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the sink.[7]

Disposal of Empty Containers

Containers that once held 5-Chloro-2-hydroxy-2'-methylbenzophenone are also considered hazardous waste until properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[13]

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous waste in your "Halogenated Organic Liquids" container.[13]

  • Deface Label: After triple rinsing, deface or remove the original product label.

  • Final Disposal: The clean, triple-rinsed container can then be disposed of as non-hazardous waste, in accordance with your institution's procedures.[13]

Emergency Procedures: Spills and Exposure

Spill Management:
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation.[5]

  • Personal Protection: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, sweep the substance into a covered container.[11] For liquid spills, use a non-combustible absorbent material like sand or vermiculite.[5]

  • Cleanup: Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response:
  • Inhalation: Move the affected person to fresh air. Seek medical attention if you feel unwell.[4]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-2-hydroxy-2'-methylbenzophenone.

G Disposal Workflow for 5-Chloro-2-hydroxy-2'-methylbenzophenone A Waste Generation (Solid or Liquid) B Is the waste in a solution? A->B C Solid Waste Path B->C No D Liquid Waste Path B->D Yes E Collect in 'Halogenated Organic Solids' container C->E F Collect in 'Halogenated Organic Liquids' container D->F G Properly Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Date E->G F->G H Store in designated SAA in secondary containment G->H I Container Full or Time Limit Reached? H->I J Continue Accumulation I->J No K Contact EHS for Pickup I->K Yes

Caption: Decision workflow for segregating and managing 5-Chloro-2-hydroxy-2'-methylbenzophenone waste.

References

  • Laboratory Hazardous Chemical Waste Guidelines. University of California, Irvine Environmental Health & Safety. Available at: [Link]

  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health & Radiation Safety. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Available at: [Link]

  • Safety Data Sheet. AFG Bioscience. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. LabManager. Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Available at: [Link]

  • Safety Data Sheet: Benzophenone. Carl ROTH. Available at: [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Hazardous Waste Variations by State Matrix. Retail Industry Leaders Association. Available at: [Link]

  • Safety Data Sheet Benzophenone. Redox. Available at: [Link]

  • ICSC 0389 - BENZOPHENONE. International Labour Organization. Available at: [Link]

  • Safety Data Sheet. MBL Life Science. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.